molecular formula C32H30N6O3 B15574705 CDD-1115

CDD-1115

Cat. No.: B15574705
M. Wt: 546.6 g/mol
InChI Key: UOCCUBNXBUXTNS-ZEQKJWHPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CDD-1115 is a useful research compound. Its molecular formula is C32H30N6O3 and its molecular weight is 546.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C32H30N6O3

Molecular Weight

546.6 g/mol

IUPAC Name

N-[(3-carbamoylphenyl)methyl]-2-isoquinolin-6-yl-3-[(1R,3R)-3-(methylcarbamoyl)cyclopentyl]benzimidazole-5-carboxamide

InChI

InChI=1S/C32H30N6O3/c1-34-31(40)23-7-9-26(15-23)38-28-16-24(32(41)36-17-19-3-2-4-21(13-19)29(33)39)8-10-27(28)37-30(38)22-5-6-25-18-35-12-11-20(25)14-22/h2-6,8,10-14,16,18,23,26H,7,9,15,17H2,1H3,(H2,33,39)(H,34,40)(H,36,41)/t23-,26-/m1/s1

InChI Key

UOCCUBNXBUXTNS-ZEQKJWHPSA-N

Origin of Product

United States

Foundational & Exploratory

Unraveling the Molecular Mechanism of CDD-1115: A Selective BMPR2 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of CDD-1115, a potent and selective inhibitor of the Bone Morphogenetic Protein Receptor Type II (BMPR2). This document is intended for researchers, scientists, and drug development professionals interested in the molecular pharmacology of this compound and its potential therapeutic applications.

This compound has emerged as a valuable chemical probe for studying the physiological and pathological roles of BMPR2 signaling. Its high potency and selectivity make it a critical tool for dissecting the intricate BMP signaling cascade.

Core Mechanism of Action: Selective Inhibition of BMPR2

This compound functions as a highly potent and selective ATP-competitive inhibitor of the BMPR2 kinase domain.[1][2] The primary mechanism involves the direct binding of this compound to the ATP-binding pocket of BMPR2, thereby preventing the phosphorylation of its substrate and subsequent downstream signaling events.

Quantitative Potency and Selectivity

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The key parameters are summarized in the tables below.

Parameter Value Assay Type
IC501.8 nMIn vitro kinase assay
Kiapp6.2 nMIn vitro kinase assay
Caption: In vitro potency of this compound against BMPR2.
Kinase Target Inhibition Fold Selectivity over BMPR2
ALK1>250 nM>100-fold
ALK2>250 nM>100-fold
ALK3>1000 nM>555-fold
ALK4Inactive-
ALK5>1000 nM>555-fold
ALK6>1000 nM>555-fold
TGFBR2>1000 nM>555-fold
ACVR2AInactive-
ACVR2BInactive-
Caption: Selectivity profile of this compound against related kinases.[1]
Cellular Activity and Metabolic Stability

In a cellular context, this compound demonstrates the ability to inhibit BMP-mediated gene expression. However, it exhibits poor metabolic stability in liver microsomes.

Parameter Value Assay Type
IC5024.1 µM293T-BRE-Luciferase Reporter Assay
Metabolic Stability Outcome System
Half-lifePoorMouse and Human Liver Microsomes
Caption: Cellular activity and metabolic stability of this compound.[1]

Visualizing the Mechanism: Signaling Pathways and Experimental Logic

To further elucidate the mechanism of action of this compound, the following diagrams illustrate the targeted signaling pathway and the logical flow of its characterization.

BMPR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand BMPR2 BMPR2 BMP Ligand->BMPR2 1. Binding Type I Receptor Type I Receptor BMPR2->Type I Receptor 2. Recruitment & Phosphorylation R-SMADs R-SMADs Type I Receptor->R-SMADs 3. Phosphorylation Non-canonical Pathways Non-canonical Pathways Type I Receptor->Non-canonical Pathways Alternative Signaling SMAD Complex SMAD Complex R-SMADs->SMAD Complex 4. Complex Formation Co-SMAD Co-SMAD Co-SMAD->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription 5. Nuclear Translocation This compound This compound This compound->BMPR2 Inhibition

BMPR2 Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start In_vitro_Kinase_Assay In vitro Kinase Assay (Determine IC50 & Kiapp) Start->In_vitro_Kinase_Assay Kinase_Selectivity_Panel Kinase Selectivity Profiling In_vitro_Kinase_Assay->Kinase_Selectivity_Panel Potent Hit BRE_Reporter_Assay Cellular BRE-Luciferase Reporter Assay Kinase_Selectivity_Panel->BRE_Reporter_Assay Selective Hit Microsomal_Stability_Assay Microsomal Stability Assay BRE_Reporter_Assay->Microsomal_Stability_Assay Cellularly Active Conclusion Characterization of This compound as a potent, selective, but metabolically unstable BMPR2 inhibitor Microsomal_Stability_Assay->Conclusion

Logical workflow for the characterization of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

In Vitro Kinase Inhibition Assay (TR-FRET based)

This assay determines the direct inhibitory effect of this compound on the kinase activity of BMPR2. A time-resolved fluorescence resonance energy transfer (TR-FRET) format, such as the LanthaScreen® platform, is commonly employed.

  • Principle: The assay measures the phosphorylation of a fluorescently labeled substrate by the kinase. A terbium-labeled antibody specific to the phosphorylated substrate is used as the donor fluorophore. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the fluorescent acceptor on the substrate into close proximity, resulting in a FRET signal. Inhibition of the kinase by this compound leads to a decrease in substrate phosphorylation and a corresponding reduction in the FRET signal.

  • Materials:

    • Recombinant human BMPR2 kinase domain.

    • Fluorescently labeled kinase substrate.

    • Terbium-labeled phospho-specific antibody.

    • ATP.

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • This compound stock solution in DMSO.

    • 384-well microplates.

    • TR-FRET compatible plate reader.

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 384-well plate, add the BMPR2 enzyme to each well.

    • Add the serially diluted this compound or DMSO (vehicle control) to the wells.

    • Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding a mixture of the fluorescent substrate and ATP.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding a solution containing EDTA.

    • Add the terbium-labeled antibody and incubate for a further period (e.g., 30-60 minutes) to allow for antibody binding.

    • Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.

    • Calculate the TR-FRET ratio and plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value. The Kiapp can be determined using the Cheng-Prusoff equation if the ATP concentration and its Km are known.

BMP-Responsive Element (BRE) Luciferase Reporter Assay

This cell-based assay measures the ability of this compound to inhibit BMP-induced gene transcription.

  • Principle: Cells are engineered to stably or transiently express a luciferase reporter gene under the control of a BMP-responsive element (BRE). Upon stimulation with a BMP ligand (e.g., BMP2), the BMPR2 signaling pathway is activated, leading to the transcription of the luciferase gene and a subsequent increase in luminescence. This compound, by inhibiting BMPR2, will prevent this downstream signaling and thus reduce the luciferase expression.[3]

  • Materials:

    • HEK293T cells stably expressing a BRE-luciferase reporter construct (293T-BRE-Luc).

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Recombinant human BMP2.

    • This compound stock solution in DMSO.

    • Luciferase assay reagent (containing luciferin).

    • 96-well cell culture plates.

    • Luminometer.

  • Procedure:

    • Seed the 293T-BRE-Luc cells in a 96-well plate and allow them to adhere overnight.

    • The following day, replace the medium with a low-serum medium.

    • Prepare serial dilutions of this compound in the low-serum medium.

    • Pre-treat the cells with the serially diluted this compound or DMSO (vehicle control) for a specified time (e.g., 1 hour).

    • Stimulate the cells with a constant concentration of BMP2 (e.g., 10 ng/mL).

    • Incubate the cells for a period sufficient to induce luciferase expression (e.g., 16-24 hours).

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

    • Plot the percentage of inhibition of luciferase activity against the logarithm of the this compound concentration to determine the IC50 value.

In Vitro Microsomal Stability Assay

This assay assesses the metabolic stability of this compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

  • Principle: this compound is incubated with liver microsomes (human or mouse) and a cofactor, NADPH, which is required for the activity of many cytochrome P450 enzymes. The concentration of this compound is measured at different time points to determine its rate of metabolism.

  • Materials:

    • Pooled human or mouse liver microsomes.

    • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • NADPH regenerating system (or NADPH).

    • This compound stock solution.

    • Acetonitrile or methanol (B129727) for reaction termination.

    • Incubator/shaker set to 37°C.

    • LC-MS/MS system for analysis.

  • Procedure:

    • Prepare a reaction mixture containing liver microsomes in phosphate buffer.

    • Add this compound to the reaction mixture at a final concentration typically around 1 µM.

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction and precipitate the proteins.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.

    • Plot the natural logarithm of the percentage of remaining this compound against time. The slope of the linear regression of this plot can be used to calculate the in vitro half-life (t1/2) of the compound.

References

The Selective BMPR2 Inhibitor CDD-1115: A Technical Overview of its Interaction with the BMPR2 Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bone Morphogenetic Protein Receptor Type II (BMPR2) is a transmembrane serine/threonine kinase that plays a pivotal role in various cellular processes, including proliferation, differentiation, apoptosis, and morphogenesis. Dysregulation of the BMPR2 signaling pathway is critically implicated in the pathogenesis of several diseases, most notably Pulmonary Arterial Hypertension (PAH), a rare and life-threatening condition characterized by elevated blood pressure in the pulmonary arteries. Mutations in the BMPR2 gene are the most common genetic cause of heritable PAH. Consequently, BMPR2 has emerged as a significant therapeutic target for the development of novel treatments for PAH and other related disorders.

This technical guide provides an in-depth overview of the BMPR2 signaling pathway and the preclinical candidate CDD-1115, a potent and selective inhibitor of BMPR2. This document will detail the core signaling mechanisms, present quantitative data on this compound's activity, outline key experimental protocols, and provide visual representations of the relevant pathways and workflows.

The BMPR2 Signaling Pathway

The BMPR2 signaling cascade is initiated by the binding of ligands from the Transforming Growth Factor-beta (TGF-β) superfamily, primarily Bone Morphogenetic Proteins (BMPs). This binding event triggers the formation of a heterotetrameric complex of type I and type II serine/threonine kinase receptors.

Canonical (SMAD-dependent) Pathway

The canonical BMPR2 signaling pathway is mediated by the SMAD family of transcription factors. Upon ligand binding, the constitutively active BMPR2 phosphorylates and activates the type I receptor (e.g., ALK1, ALK2, ALK3, ALK6). The activated type I receptor then phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4. This entire complex then translocates to the nucleus, where it regulates the transcription of target genes involved in various cellular functions.

BMPR2_Canonical_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP BMP Ligand BMPR2 BMPR2 BMP->BMPR2 Binds TypeI Type I Receptor (e.g., ALK1/2/3/6) BMPR2->TypeI R_SMAD R-SMAD (SMAD1/5/8) TypeI->R_SMAD Phosphorylates (P) p_R_SMAD p-R-SMAD SMAD_complex p-R-SMAD/SMAD4 Complex p_R_SMAD->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex DNA Target Gene Transcription SMAD_complex->DNA Translocates

Canonical BMPR2-SMAD Signaling Pathway.
Non-Canonical (SMAD-independent) Pathways

In addition to the canonical SMAD pathway, BMPR2 can also activate a variety of non-canonical signaling pathways. These pathways are less well-characterized but are known to play important roles in modulating cellular responses. Non-canonical pathways activated by BMPR2 include:

  • Mitogen-Activated Protein Kinase (MAPK) pathways: Including ERK, JNK, and p38 MAPK, which are involved in cell proliferation, differentiation, and stress responses.

  • Phosphoinositide 3-kinase (PI3K)/AKT pathway: This pathway is crucial for cell survival and growth.

  • Rho-like GTPase signaling pathways: Including RhoA, Rac1, and Cdc42, which regulate the actin cytoskeleton, cell migration, and cell polarity.

The activation of these non-canonical pathways is often cell-type and context-dependent, adding another layer of complexity to BMPR2 signaling.

BMPR2_NonCanonical_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response BMPR2_complex BMPR2/Type I Receptor Complex MAPK MAPK (ERK, JNK, p38) BMPR2_complex->MAPK PI3K_AKT PI3K/AKT BMPR2_complex->PI3K_AKT Rho_GTPase Rho GTPases (RhoA, Rac1) BMPR2_complex->Rho_GTPase Response Proliferation Survival Migration MAPK->Response PI3K_AKT->Response Rho_GTPase->Response

Non-Canonical BMPR2 Signaling Pathways.

This compound: A Potent and Selective BMPR2 Inhibitor

This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for the BMPR2 kinase domain. As a preclinical candidate, it represents a valuable tool for investigating the physiological and pathological roles of BMPR2 signaling. It is important to note that, to date, there is no publicly available information on this compound entering clinical trials.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data for this compound from in vitro and cellular assays.

Table 1: In Vitro Potency of this compound against BMPR2

ParameterValue (nM)
IC501.8
Kiapp6.2

IC50: The half maximal inhibitory concentration, indicating the concentration of inhibitor required to reduce the activity of the enzyme by 50%. Kiapp: The apparent inhibitor constant, a measure of the potency of an inhibitor.

Table 2: Kinase Selectivity Profile of this compound

KinaseInhibition at 1 µM this compoundSelectivity over BMPR2 (fold)
BMPR2 High -
ALK1Weak (>250 nM)>100
ALK2Weak (>250 nM)>100
ALK3Poor (>1000 nM)>555
ALK4Inactive-
ALK5Poor (>1000 nM)>555
ALK6Poor (>1000 nM)>555
TGFBR2Poor (>1000 nM)>555
ACVR2AInactive-
ACVR2BInactive-

Table 3: In Cellulo Activity of this compound

AssayCell LineIC50 (µM)
BMP-responsive element (BRE) Luciferase Reporter Assay293T-BRE-Luc24.1

This data highlights a significant difference between the in vitro potency and the in cellulo activity of this compound, a common challenge in drug development that can be attributed to factors such as cell permeability, off-target effects within the cellular environment, and compound metabolism.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by the target kinase.

  • Materials:

    • Recombinant human BMPR2 kinase domain

    • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)

    • Substrate (e.g., Myelin Basic Protein, MBP)

    • [γ-³³P]ATP

    • This compound (or other test compounds) dissolved in DMSO

    • 96-well filter plates

    • Scintillation counter

  • Protocol:

    • Prepare serial dilutions of this compound in kinase buffer.

    • In a 96-well plate, add the recombinant BMPR2 kinase domain and the test compound dilutions.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate (MBP) and [γ-³³P]ATP.

    • Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity of the captured substrate using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Thermal Shift Assay (TSA)

TSA measures the change in the thermal denaturation temperature of a protein upon ligand binding, which is an indicator of binding affinity.

  • Materials:

    • Recombinant human BMPR2 kinase domain

    • TSA buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)

    • SYPRO Orange dye (5000x stock in DMSO)

    • This compound (or other test compounds) dissolved in DMSO

    • Quantitative PCR (qPCR) instrument with a thermal ramping capability

  • Protocol:

    • Prepare a master mix containing the BMPR2 kinase domain and SYPRO Orange dye in TSA buffer.

    • Aliquot the master mix into the wells of a 96-well PCR plate.

    • Add the test compounds or DMSO (vehicle control) to the respective wells.

    • Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

    • Place the plate in a qPCR instrument.

    • Set the instrument to increase the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, while continuously monitoring the fluorescence of SYPRO Orange.

    • The melting temperature (Tm) is the temperature at which the protein is 50% unfolded, corresponding to the midpoint of the sigmoidal melting curve.

    • The change in melting temperature (ΔTm) is calculated as the Tm in the presence of the compound minus the Tm of the protein with DMSO.

BMP-Responsive Element (BRE) Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of the canonical BMP/SMAD signaling pathway.

  • Materials:

    • HEK293T cells stably or transiently transfected with a BMP-responsive element (BRE) driving the expression of a luciferase reporter gene (293T-BRE-Luc).

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Recombinant human BMP ligand (e.g., BMP2, BMP9).

    • This compound (or other test compounds) dissolved in DMSO.

    • Luciferase assay reagent (containing luciferin (B1168401) substrate).

    • Luminometer.

  • Protocol:

    • Seed the 293T-BRE-Luc cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with serial dilutions of this compound for a specified time (e.g., 1 hour).

    • Stimulate the cells with a BMP ligand to activate the BMPR2 signaling pathway.

    • Incubate for a period sufficient to allow for luciferase gene expression (e.g., 6-24 hours).

    • Lyse the cells and add the luciferase assay reagent to the cell lysate.

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of inhibition of BMP-induced luciferase activity for each compound concentration and determine the IC50 value.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incellulo In Cellulo Assay cluster_analysis Data Analysis & Interpretation Kinase_Assay 1. Kinase Inhibition Assay (IC50, Kiapp) Data_Analysis Potency, Selectivity, and Cellular Efficacy Assessment Kinase_Assay->Data_Analysis TSA 2. Thermal Shift Assay (ΔTm) TSA->Data_Analysis Reporter_Assay 3. Luciferase Reporter Assay (Cellular IC50) Reporter_Assay->Data_Analysis

Workflow for Characterizing this compound.

Conclusion

The BMPR2 signaling pathway is a critical regulator of vascular homeostasis, and its dysfunction is a key driver of PAH. This compound has emerged as a potent and selective preclinical tool for probing the intricacies of this pathway. The significant difference between its in vitro and in cellulo activity underscores the importance of a multi-faceted experimental approach in drug discovery. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand the therapeutic potential of targeting BMPR2. Further investigation into the structure-activity relationship, pharmacokinetic properties, and in vivo efficacy of this compound and its analogs is warranted to advance the development of novel therapies for PAH and other diseases associated with aberrant BMPR2 signaling.

The Pivotal Role of BMPR2 in Developmental Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Bone Morphogenetic Protein Receptor Type 2 (BMPR2) is a critical transmembrane serine/threonine kinase that plays a fundamental role in the orchestration of developmental processes. As a key component of the Bone Morphogenetic Protein (BMP) signaling pathway, a subset of the Transforming Growth Factor-beta (TGF-β) superfamily, BMPR2 is instrumental in embryonic patterning, organogenesis, and tissue homeostasis. Dysregulation of BMPR2 signaling is implicated in a range of developmental abnormalities and diseases, most notably pulmonary arterial hypertension (PAH). This technical guide provides an in-depth exploration of the core functions of BMPR2 in developmental biology, presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and associated experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development engaged in the study of BMP signaling and related pathologies.

Introduction to BMPR2 and its Signaling Cascade

Bone Morphogenetic Proteins (BMPs) are a diverse group of signaling molecules that regulate a wide array of cellular functions, including proliferation, differentiation, apoptosis, and migration. The biological effects of BMPs are mediated by heteromeric complexes of type I and type II serine/threonine kinase receptors on the cell surface. BMPR2 is a type II receptor that, upon binding to a BMP ligand, recruits and phosphorylates a type I receptor (e.g., ALK1, ALK2, ALK3, or ALK6). This phosphorylation event activates the type I receptor, which in turn phosphorylates downstream signaling molecules, primarily the receptor-regulated SMADs (R-SMADs), SMAD1, SMAD5, and SMAD8/9. These activated R-SMADs then form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This SMAD complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes that drive various developmental programs.[1][2]

// Nodes BMP_ligand [label="BMP Ligand\n(e.g., BMP2, BMP4, BMP7, BMP9)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BMPR2 [label="BMPR2\n(Type II Receptor)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Type_I_Receptor [label="Type I Receptor\n(ALK1, ALK2, ALK3, ALK6)", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor_Complex [label="Active Receptor\nComplex", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; R_SMAD [label="R-SMAD\n(SMAD1/5/8)", fillcolor="#34A853", fontcolor="#FFFFFF"]; p_R_SMAD [label="p-R-SMAD", fillcolor="#34A853", fontcolor="#FFFFFF"]; SMAD4 [label="Co-SMAD\n(SMAD4)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; SMAD_Complex [label="SMAD Complex", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#FFFFFF", fontcolor="#202124"]; Target_Genes [label="Target Gene\nExpression", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Biological_Response [label="Biological Response\n(Differentiation, Proliferation, Apoptosis)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

BMPR2_Signaling_Pathway BMP_ligand BMP Ligand (e.g., BMP2, BMP4, BMP7, BMP9) Receptor_Complex Active Receptor Complex BMP_ligand->Receptor_Complex Binds BMPR2 BMPR2 (Type II Receptor) BMPR2->Receptor_Complex Type_I_Receptor Type I Receptor (ALK1, ALK2, ALK3, ALK6) Type_I_Receptor->Receptor_Complex R_SMAD R-SMAD (SMAD1/5/8) Receptor_Complex->R_SMAD Phosphorylates p_R_SMAD p-R-SMAD R_SMAD->p_R_SMAD SMAD_Complex SMAD Complex p_R_SMAD->SMAD_Complex SMAD4 Co-SMAD (SMAD4) SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus Translocates Target_Genes Target Gene Expression Nucleus->Target_Genes Regulates Biological_Response Biological Response (Differentiation, Proliferation, Apoptosis) Target_Genes->Biological_Response

Caption: Canonical BMPR2 signaling pathway.

Quantitative Data on BMPR2 Expression and Ligand Interactions

BMPR2 Expression During Embryonic Development

The expression of Bmpr2 is spatially and temporally regulated throughout embryonic development. While a basal level of expression is maintained in most tissues, fluctuations are observed during key developmental events.[1]

Developmental Stage (Mouse)Tissue/RegionRelative Expression LevelReference
E7.5-E8.5Primitive StreakPresent[3]
E8.75 - E10.5Anteriormost telencephalon, Branchial arches, Limb bud, Tail tip mesodermIncreasing[1]
E10.5Neuroectoderm of the mouth anlagenHigh[1]
Post-gastrulationAllantois, Yolk sac, Cardiac crescentPresent[4]
Ligand-Receptor Binding Affinities

The affinity of BMP ligands for BMPR2 and its co-receptors is a key determinant of signaling specificity and strength. The dissociation constant (KD) is a measure of binding affinity, with a lower KD value indicating a higher affinity.[5]

LigandReceptorBinding Affinity (KD)Reference
BMP2BMPR2~10-fold lower affinity than for ACTR-IIA/B[6]
BMP4BMPR2~4-fold lower affinity than BMP2 for BMPR2[6]
BMP7ACTR-IIAHigh Affinity[7]
BMP9ALK10.2 ± 0.1 nM[6]
BMP9BMPR2Lower preference compared to ACTR-IIB[8]
BMP10BMPR2Binds with similar affinity to ACTR-IIA and ACTR-IIB[8]
Activin AACVR2AHigh Affinity[7]
GDF11ACVR2AHigh Affinity[7]

Role of BMPR2 in Key Developmental Processes

Embryogenesis

BMPR2 is indispensable for early embryonic development. Knockout of the Bmpr2 gene in mice results in embryonic lethality before gastrulation, highlighting its critical role in mesoderm formation and the establishment of the basic body plan.[1] Overexpression of a dominant-negative form of BMPR2 also leads to abnormal mesoderm patterning.[1]

Organogenesis

Vascular Development: BMPR2 signaling is crucial for vasculogenesis and angiogenesis. It is prominently expressed in the vascular endothelium and smooth muscle cells of the pulmonary vasculature.[1] BMPR2 signaling enhances endothelial cell specification, venous differentiation, and maintains vascular homeostasis.[1] Mutations in BMPR2 are the primary cause of heritable pulmonary arterial hypertension (PAH), a disease characterized by excessive proliferation of pulmonary artery smooth muscle cells and endothelial dysfunction.[9]

Skeletal Development: While initially identified for their role in bone formation, the specific role of BMPR2 in skeletogenesis is complex. Studies have shown that BMPR2 is not essential for endochondral ossification in the limb, suggesting functional redundancy with other type II receptors like ACVR2A and ACVR2B in this context.[3]

Neurogenesis: BMPR2 plays a role in the development of the nervous system. Its expression is observed in the anteriormost telencephalon and neuroectoderm during embryogenesis.[1]

Experimental Protocols

Whole-Mount In Situ Hybridization (WMISH) for Bmpr2 mRNA Localization

This protocol allows for the visualization of Bmpr2 gene expression within the context of a whole mouse embryo.

Probe Preparation:

  • Linearize a plasmid containing the Bmpr2 cDNA with an appropriate restriction enzyme to serve as a template for in vitro transcription.

  • Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe using a commercially available in vitro transcription kit.

  • Purify the labeled probe by ethanol (B145695) precipitation.

Embryo Preparation and Hybridization:

  • Dissect mouse embryos at the desired developmental stage in cold PBS.

  • Fix embryos in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.

  • Dehydrate embryos through a graded methanol (B129727) series and store at -20°C.

  • Rehydrate embryos through a descending methanol series into PBST (PBS with 0.1% Tween-20).

  • Treat with Proteinase K to increase probe permeability.

  • Post-fix with 4% PFA and 0.2% glutaraldehyde.

  • Prehybridize embryos in hybridization buffer at 65-70°C for at least 1 hour.

  • Hybridize with the DIG-labeled Bmpr2 probe overnight at 65-70°C.[10][11][12]

Washing and Detection:

  • Wash embryos extensively to remove unbound probe.

  • Block with a blocking solution (e.g., containing sheep serum) to prevent non-specific antibody binding.

  • Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

  • Wash to remove unbound antibody.

  • Detect the signal using a colorimetric substrate for AP, such as NBT/BCIP, which produces a purple precipitate at the site of mRNA expression.[10][11][12]

// Nodes Dissection [label="Embryo Dissection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fixation [label="Fixation (4% PFA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dehydration [label="Dehydration (Methanol Series)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Rehydration [label="Rehydration (PBST)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ProteinaseK [label="Proteinase K Digestion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PostFixation [label="Post-Fixation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prehybridization [label="Prehybridization", fillcolor="#FBBC05", fontcolor="#202124"]; Hybridization [label="Hybridization with\nDIG-labeled Probe", fillcolor="#FBBC05", fontcolor="#202124"]; Washing [label="Washing", fillcolor="#34A853", fontcolor="#FFFFFF"]; Blocking [label="Blocking", fillcolor="#34A853", fontcolor="#FFFFFF"]; AntibodyIncubation [label="Anti-DIG-AP Antibody\nIncubation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Detection [label="Colorimetric Detection\n(NBT/BCIP)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Visualization [label="Visualization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

WMISH_Workflow Dissection Embryo Dissection Fixation Fixation (4% PFA) Dissection->Fixation Dehydration Dehydration (Methanol Series) Fixation->Dehydration Rehydration Rehydration (PBST) Dehydration->Rehydration ProteinaseK Proteinase K Digestion Rehydration->ProteinaseK PostFixation Post-Fixation ProteinaseK->PostFixation Prehybridization Prehybridization PostFixation->Prehybridization Hybridization Hybridization with DIG-labeled Probe Prehybridization->Hybridization Washing Washing Hybridization->Washing Blocking Blocking Washing->Blocking Detection Colorimetric Detection (NBT/BCIP) Washing->Detection Final Washes AntibodyIncubation Anti-DIG-AP Antibody Incubation Blocking->AntibodyIncubation AntibodyIncubation->Washing Wash Visualization Visualization Detection->Visualization

Caption: Workflow for Whole-Mount In Situ Hybridization.

Quantitative Real-Time PCR (qRT-PCR) for Bmpr2 Expression Analysis

This protocol quantifies the levels of Bmpr2 mRNA in dissected embryonic tissues.

RNA Extraction and cDNA Synthesis:

  • Dissect the tissue of interest from embryos and immediately homogenize in a lysis buffer containing a chaotropic agent to inactivate RNases.

  • Extract total RNA using a silica-based column or phenol-chloroform extraction.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

qPCR Reaction:

  • Prepare a reaction mixture containing cDNA template, forward and reverse primers for Bmpr2, a fluorescent dye (e.g., SYBR Green), and a DNA polymerase.

  • Human BMPR2 Primers:

    • Forward: AGAGACCCAAGTTCCCAGAAGC

    • Reverse: CCTTTCCTCAGCACACTGTGCA[13]

  • Mouse Bmp2 Primers:

    • Forward: TGTGAGGAGCTTCCACCACGA

    • Reverse: AGGGCATCTTCACCTGTAGGA[14]

  • Perform the qPCR using a thermal cycler with the following typical conditions:

    • Initial denaturation: 95°C for 2-10 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 1 minute.

    • Melt curve analysis to ensure product specificity.[15]

  • Quantify the relative expression of Bmpr2 using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., Gapdh, Actb).[16]

Generation and Analysis of Bmpr2 Conditional Knockout Mice

This approach allows for the deletion of Bmpr2 in specific cell types or at specific developmental stages.

Generation of the Conditional Allele:

  • Design a targeting vector containing loxP sites flanking a critical exon (e.g., exons 4 and 5) of the Bmpr2 gene.[17]

  • Introduce the targeting vector into embryonic stem (ES) cells via electroporation.

  • Select for ES cells that have undergone homologous recombination using positive (e.g., neomycin resistance) and negative (e.g., diphtheria toxin) selection markers.

  • Inject the correctly targeted ES cells into blastocysts and transfer them to pseudopregnant female mice.

  • Breed the resulting chimeric mice to obtain mice heterozygous for the floxed Bmpr2 allele (Bmpr2fl/+).[18][19]

Tissue-Specific Knockout:

  • Cross Bmpr2fl/fl mice with a transgenic mouse line that expresses Cre recombinase under the control of a tissue-specific promoter (e.g., a smooth muscle-specific or endothelial-specific promoter).

  • In the offspring, Cre recombinase will excise the floxed exon, leading to a non-functional Bmpr2 gene in the specific cell lineage.[20]

Analysis:

  • Confirm the deletion of the Bmpr2 exon by PCR or Southern blotting of genomic DNA from the target tissue.

  • Analyze the phenotype of the conditional knockout mice, including histological examination of tissues and physiological assessments.

Co-Immunoprecipitation (Co-IP) to Identify BMPR2-Interacting Proteins

This technique is used to identify proteins that form complexes with BMPR2 in vivo.

Cell/Tissue Lysis:

  • Harvest embryonic tissues or cultured cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.[21]

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteins.

Immunoprecipitation:

  • Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.[22]

  • Incubate the pre-cleared lysate with an antibody specific for BMPR2 overnight at 4°C with gentle rotation.

  • Add protein A/G beads to the lysate and incubate for an additional 1-4 hours to capture the antibody-BMPR2 complexes.[21][23]

Washing and Elution:

  • Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.[24]

  • Elute the BMPR2 and its interacting proteins from the beads by boiling in SDS-PAGE sample buffer.

Analysis:

  • Separate the eluted proteins by SDS-PAGE.

  • Identify the interacting proteins by Western blotting using antibodies specific to candidate proteins or by mass spectrometry for a broader, unbiased identification.[23]

// Nodes Lysis [label="Cell/Tissue Lysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Preclearing [label="Pre-clearing with Beads", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AntibodyIncubation [label="Incubation with\nanti-BMPR2 Antibody", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BeadIncubation [label="Incubation with\nProtein A/G Beads", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Washing [label="Washing of Beads", fillcolor="#FBBC05", fontcolor="#202124"]; Elution [label="Elution of Proteins", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Analysis (Western Blot\nor Mass Spectrometry)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Result [label="Identification of\nInteracting Proteins", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

CoIP_Workflow Lysis Cell/Tissue Lysis Preclearing Pre-clearing with Beads Lysis->Preclearing AntibodyIncubation Incubation with anti-BMPR2 Antibody Preclearing->AntibodyIncubation BeadIncubation Incubation with Protein A/G Beads AntibodyIncubation->BeadIncubation Washing Washing of Beads BeadIncubation->Washing Elution Elution of Proteins Washing->Elution Analysis Analysis (Western Blot or Mass Spectrometry) Elution->Analysis Result Identification of Interacting Proteins Analysis->Result

Caption: Co-Immunoprecipitation Workflow.

Luciferase Reporter Assay for BMPR2 Signaling Activity

This cell-based assay quantifies the transcriptional activity of the BMPR2 signaling pathway.

Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., C3H10T1/2, HepG2) in appropriate growth medium.

  • Co-transfect the cells with a BMP-responsive element (BRE)-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).[25][26]

Treatment and Lysis:

  • Treat the transfected cells with different concentrations of BMP ligands (e.g., BMP2, BMP4) or potential modulators of the pathway.

  • After the desired incubation period (e.g., 24 hours), wash the cells with PBS and lyse them using a passive lysis buffer.[27]

Luciferase Activity Measurement:

  • Add the firefly luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

  • Add the Renilla luciferase substrate and measure the luminescence.

  • Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal. This normalization accounts for variations in transfection efficiency and cell number.[25]

Conclusion and Future Directions

BMPR2 is a cornerstone of developmental biology, with its intricate signaling network governing a multitude of cellular processes essential for embryonic development and tissue homeostasis. The quantitative data and experimental protocols presented in this guide offer a robust framework for researchers to further investigate the multifaceted roles of BMPR2. A deeper understanding of the precise mechanisms of BMPR2 signaling, its regulation, and its downstream targets will be pivotal for the development of novel therapeutic strategies for developmental disorders and diseases such as pulmonary arterial hypertension. Future research should focus on elucidating the context-dependent functions of BMPR2 in different cellular lineages, the interplay between BMPR2 and other signaling pathways, and the identification of small molecules that can modulate BMPR2 activity for therapeutic benefit.

References

The Potent and Selective BMPR2 Inhibitor CDD-1115 and its Impact on SMAD Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CDD-1115, a novel, potent, and selective inhibitor of the Bone Morphogenetic Protein Receptor Type II (BMPR2). We will explore its mechanism of action, focusing on its role in the modulation of SMAD protein phosphorylation, a critical step in the BMP signaling pathway. This document will present quantitative data, detailed experimental protocols for assessing the effects of this compound, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound and the BMP-SMAD Signaling Pathway

The Bone Morphogenetic Protein (BMP) signaling pathway, a crucial branch of the Transforming Growth Factor-β (TGF-β) superfamily, plays a pivotal role in a multitude of cellular processes, including embryonic development, tissue homeostasis, and cellular differentiation. Dysregulation of this pathway is implicated in various diseases. A key event in BMP signaling is the phosphorylation of receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8, by activated BMP type I receptors. This phosphorylation is initiated by the binding of a BMP ligand to a complex of BMP type I and type II receptors.

This compound has been identified as a highly potent and selective small molecule inhibitor of BMPR2, a type II receptor in the BMP pathway.[1][2][3] Its high selectivity offers a valuable tool for the specific interrogation of BMPR2-mediated signaling events and presents a potential therapeutic avenue for diseases driven by aberrant BMP signaling. By inhibiting BMPR2, this compound is anticipated to prevent the subsequent phosphorylation and activation of SMAD1/5/8, thereby modulating the expression of BMP target genes.

Quantitative Data: The Inhibitory Profile of this compound

The following tables summarize the quantitative data on the inhibitory activity of this compound against BMPR2 and other related kinases, as well as its functional effect on BMP-mediated signaling in a cellular context.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)Selectivity over BMPR2 (fold)
BMPR2 1.8 -
ALK1>250>138
ALK2>250>138
ALK3>1000>555
ALK4Inactive-
ALK5>1000>555
ALK6>1000>555
TGFBR2>1000>555
ACVR2AInactive-
ACVR2BInactive-

Data sourced from the primary publication on the discovery of this compound.[1]

Table 2: Functional Inhibition of BMP-Mediated Gene Expression by this compound

AssayCell LineStimulusInhibitorIC50 (µM)
BRE-Luciferase Reporter Assay293T-BRE-LucBMP2 (5 ng/mL)This compound 24.1

This assay measures the transcriptional activity of SMADs downstream of BMP receptor activation. The data is from the primary publication on this compound.[4]

Signaling Pathways and Mechanism of Action

To visually represent the biological context of this compound's activity, the following diagrams illustrate the canonical BMP/SMAD signaling pathway and the proposed mechanism of action for this compound.

BMP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand BMPR-II (BMPR2) BMPR-II (BMPR2) BMP Ligand->BMPR-II (BMPR2) 1. Binding BMPR-I BMPR-I SMAD1/5/8 SMAD1/5/8 BMPR-I->SMAD1/5/8 3. Phosphorylation BMPR-II (BMPR2)->BMPR-I 2. Recruitment & Phosphorylation p-SMAD1/5/8 p-SMAD1/5/8 SMAD Complex p-SMAD1/5/8 SMAD4 p-SMAD1/5/8->SMAD Complex 4. Complex Formation SMAD4 SMAD4 SMAD4->SMAD Complex DNA DNA SMAD Complex->DNA 5. Nuclear Translocation Gene Transcription Gene Transcription DNA->Gene Transcription 6. Regulation

Canonical BMP/SMAD Signaling Pathway.

CDD1115_Mechanism_of_Action BMP Ligand BMP Ligand BMPR-II (BMPR2) BMPR-II (BMPR2) BMP Ligand->BMPR-II (BMPR2) BMPR-I BMPR-I SMAD1/5/8 SMAD1/5/8 BMPR-I->SMAD1/5/8 Phosphorylation BMPR-II (BMPR2)->BMPR-I Recruitment & Phosphorylation This compound This compound This compound->BMPR-II (BMPR2) Inhibition p-SMAD1/5/8 p-SMAD1/5/8 Gene Transcription Gene Transcription p-SMAD1/5/8->Gene Transcription Downstream Signaling

Mechanism of Action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on SMAD phosphorylation and downstream signaling.

Western Blot for Phospho-SMAD1/5/8

This protocol is designed to quantify the levels of phosphorylated SMAD1, SMAD5, and SMAD8 in cell lysates following treatment with this compound.

Materials:

  • Cell culture reagents

  • This compound

  • BMP ligand (e.g., BMP2, BMP4, or BMP9)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-SMAD1/5/8 (Ser463/465)

    • Rabbit or mouse anti-total SMAD1

    • Rabbit or mouse anti-total SMAD5

    • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour). Stimulate the cells with a BMP ligand for a short period (e.g., 15-60 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-SMAD1/5/8 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Perform densitometric analysis to quantify the band intensities. Normalize the phospho-SMAD1/5/8 signal to a loading control. To determine the specific effect on phosphorylation, it is also recommended to probe for total SMAD1 and SMAD5 on a separate blot or after stripping the phospho-SMAD blot.

BMP-Responsive Element (BRE) Luciferase Reporter Assay

This assay measures the transcriptional activity of the SMAD complex, providing a functional readout of the BMP signaling pathway.

Materials:

  • HEK293T cells (or other suitable cell line)

  • BRE-luciferase reporter plasmid

  • A control plasmid expressing Renilla luciferase (for normalization)

  • Transfection reagent

  • This compound

  • BMP ligand (e.g., BMP2)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells with the BRE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours, pre-treat the transfected cells with a range of this compound concentrations for 1 hour. Subsequently, stimulate the cells with a BMP ligand for 6-24 hours.

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with PBS.

    • Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency and cell number.

    • Calculate the fold induction of luciferase activity by the BMP ligand relative to the unstimulated control.

    • Determine the IC50 of this compound by plotting the normalized luciferase activity against the inhibitor concentration.

Immunofluorescence for SMAD1/5/8 Nuclear Translocation

This method visualizes the subcellular localization of SMAD1/5/8 to assess their translocation to the nucleus upon BMP stimulation and the inhibitory effect of this compound.

Materials:

  • Cells cultured on glass coverslips

  • This compound

  • BMP ligand

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against SMAD1, SMAD5, or SMAD8

  • Fluorophore-conjugated secondary antibody

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells grown on coverslips with this compound followed by BMP ligand stimulation as described for the Western blot protocol.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with permeabilization buffer.

  • Immunostaining:

    • Block non-specific antibody binding with blocking solution.

    • Incubate with the primary antibody against SMAD1/5/8.

    • Wash with PBS.

    • Incubate with a fluorophore-conjugated secondary antibody.

    • Wash with PBS.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope.

    • Capture images and analyze the nuclear-to-cytoplasmic fluorescence intensity ratio of the SMAD protein to quantify its nuclear translocation.

Experimental and Logical Workflows

The following diagram outlines a typical experimental workflow for evaluating a compound like this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Kinase_Assay Biochemical Kinase Assay (Determine IC50 for BMPR2) Selectivity_Panel Kinase Selectivity Panel (Assess off-target effects) Kinase_Assay->Selectivity_Panel Western_Blot Western Blot (Measure p-SMAD1/5/8 levels) Selectivity_Panel->Western_Blot Luciferase_Assay BRE-Luciferase Assay (Functional readout of SMAD activity) Western_Blot->Luciferase_Assay Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis IF_Assay Immunofluorescence (Visualize SMAD nuclear translocation) Luciferase_Assay->IF_Assay Luciferase_Assay->Data_Analysis IF_Assay->Data_Analysis Hypothesis Hypothesis: This compound inhibits BMPR2 and reduces SMAD1/5/8 phosphorylation Hypothesis->Kinase_Assay Conclusion Conclusion on this compound's effect on SMAD phosphorylation Data_Analysis->Conclusion

Experimental Workflow for this compound Evaluation.

Conclusion

This compound is a groundbreaking tool for the study of BMPR2 signaling, distinguished by its high potency and selectivity. The data presented herein demonstrates its capacity to inhibit BMPR2 kinase activity and consequently attenuate downstream SMAD-mediated gene transcription. The provided experimental protocols offer a robust framework for researchers to further investigate the effects of this compound and similar molecules on SMAD phosphorylation and the broader BMP signaling cascade. This guide serves as a comprehensive resource for scientists and drug development professionals aiming to understand and utilize this compound in their research endeavors.

References

The Selective Inhibition of BMPR2 by CDD-1115: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of CDD-1115, a potent and selective inhibitor of the Bone Morphogenetic Protein Receptor Type II (BMPR2). Discovered through DNA-encoded chemical library screening, this compound has emerged as a significant tool for investigating the physiological and pathological roles of the BMPR2 signaling pathway. This document summarizes the available quantitative data, details key experimental methodologies, and visualizes the core signaling pathways and experimental workflows.

Core Data Presentation

The following tables provide a consolidated view of the quantitative data available for this compound, facilitating a clear comparison of its potency, binding affinity, and selectivity.

Table 1: In Vitro Potency and Binding Affinity of this compound against BMPR2

ParameterValueAssay TypeNotes
IC50 1.8 nMKinase Inhibition AssayRepresents the concentration of this compound required to inhibit 50% of BMPR2 kinase activity.[1][2]
Kiapp 6.2 ± 1.3 nMKinase Inhibition AssayApparent inhibitor binding constant, indicating high-affinity binding to BMPR2.[1][3]
ΔTm 15.7 °CThermal Shift AssayA significant shift in the melting temperature of the BMPR2 kinase domain upon binding of 50 μM this compound, confirming direct interaction.

Table 2: Kinase Selectivity Profile of this compound

Kinase TargetInhibitionFold Selectivity over BMPR2 (based on IC50)Assay Platform
BMPR2 1.8 nM (IC50) 1 ThermoFisher Platform
ALK1>250 nM>138-foldThermoFisher Platform
ALK2>250 nM>138-foldThermoFisher Platform
ALK3>1000 nM>555-foldThermoFisher Platform
ALK4Inactive-ThermoFisher Platform
ALK5>1000 nM>555-foldThermoFisher Platform
ALK6>1000 nM>555-foldThermoFisher Platform
TGFBR2>1000 nM>555-foldThermoFisher Platform
ACVR2AInactive-ThermoFisher Platform
ACVR2BInactive-ThermoFisher Platform
403 other kinasesSelective for BMPR2-KINOMEscan (1 μM)

Table 3: Cellular Activity of this compound

AssayCell LineIC50Notes
BRE-Luciferase Reporter Assay293T-BRE-Luc24.1 μMMeasures the inhibition of BMP-mediated gene expression. The higher IC50 in a cellular context compared to biochemical assays may be due to factors such as cell permeability and off-target effects.[2]

Experimental Protocols

This section details the methodologies for the key experiments cited in the characterization of this compound.

BMPR2 Kinase Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of the BMPR2 kinase domain.

  • Principle: A radiometric assay that measures the transfer of a radiolabeled phosphate (B84403) from [γ-33P]-ATP to a substrate by the kinase.

  • Materials:

    • Recombinant human BMPR2 kinase domain (residues 172-734).

    • Myelin Basic Protein (MBP) as the substrate.

    • [γ-33P]-ATP.

    • This compound stock solution in 100% DMSO.

    • Kinase reaction buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM Magnesium acetate).

    • Phosphoric acid.

    • Filter plates.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a reaction plate, incubate the BMPR2 enzyme with the various concentrations of this compound for a defined period at room temperature.

    • Initiate the kinase reaction by adding a mixture of MBP and [γ-33P]-ATP.

    • Allow the reaction to proceed for a specified time (e.g., 120 minutes) at room temperature.

    • Stop the reaction by adding phosphoric acid.

    • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

    • Wash the filter plate multiple times to remove unincorporated [γ-33P]-ATP.

    • Measure the radioactivity on the filter using a scintillation counter.

    • Calculate the percentage of inhibition at each this compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Thermal Shift Assay (TSA)

TSA is employed to confirm the direct binding of this compound to the BMPR2 kinase domain.

  • Principle: Ligand binding stabilizes the protein structure, leading to an increase in its melting temperature (Tm). This change is monitored using a fluorescent dye that binds to hydrophobic regions exposed during protein unfolding.

  • Materials:

    • Purified BMPR2 kinase domain protein.

    • This compound.

    • A fluorescent dye such as SYPRO Orange.

    • A real-time PCR instrument capable of monitoring fluorescence during a thermal gradient.

  • Procedure:

    • Mix the BMPR2 protein with the fluorescent dye in a suitable buffer.

    • Add either this compound (at a concentration such as 50 μM) or a vehicle control (DMSO) to the protein-dye mixture.

    • Place the samples in a real-time PCR plate.

    • Apply a thermal gradient, gradually increasing the temperature.

    • Monitor the fluorescence intensity at each temperature increment.

    • The Tm is the temperature at which the fluorescence signal is at its midpoint in the transition phase.

    • The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein with the vehicle control from the Tm of the protein with this compound.

BRE-Luciferase Reporter Assay

This cell-based assay assesses the ability of this compound to inhibit the BMP signaling pathway downstream of the receptor.

  • Principle: A reporter cell line is engineered to express luciferase under the control of a BMP-responsive element (BRE). Activation of the BMP pathway leads to luciferase expression, which can be quantified by measuring light emission.

  • Materials:

    • HEK293T cells stably expressing a BRE-luciferase reporter construct (293T-BRE-Luc).

    • BMP ligand (e.g., BMP2).

    • This compound.

    • Cell culture reagents.

    • Luciferase assay substrate.

    • Luminometer.

  • Procedure:

    • Seed the 293T-BRE-Luc cells in a multi-well plate.

    • Pre-treat the cells with various concentrations of this compound for a specified duration.

    • Stimulate the cells with a BMP ligand (e.g., 5 ng/mL BMP2) for a defined period (e.g., 6 hours).

    • Lyse the cells and add the luciferase assay substrate.

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of inhibition of BMP-induced luciferase activity at each this compound concentration and determine the IC50 value.

KINOMEscan Assay

To determine the selectivity of this compound, a KINOMEscan assay was performed by Eurofins.

  • Principle: This is a competition-based binding assay. An immobilized active-site directed ligand is used to capture the kinase of interest. The test compound (this compound) is added to compete for binding to the kinase. The amount of kinase bound to the immobilized ligand is quantified, typically using qPCR for a DNA tag conjugated to the kinase. A lower amount of bound kinase in the presence of the test compound indicates that the compound is binding to the kinase and preventing its interaction with the immobilized ligand.

  • Procedure (General):

    • A large panel of human kinases (in this case, 403) are individually tested.

    • Each kinase is incubated with the immobilized ligand and a single high concentration of this compound (1 μM).

    • The amount of kinase captured on the solid support is measured and compared to a DMSO control.

    • The results are expressed as the percentage of the control, with a lower percentage indicating stronger binding of the inhibitor to the kinase.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the BMPR2 signaling pathway and a conceptual workflow for the characterization of this compound.

BMPR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_ligand BMP Ligand (e.g., BMP2, BMP4, BMP7) BMPR2 BMPR2 (Type II Receptor) BMP_ligand->BMPR2 binds TypeI_R Type I Receptor (e.g., ALK3, ALK6) BMPR2->TypeI_R recruits and phosphorylates SMAD158 R-SMADs (SMAD1/5/8) TypeI_R->SMAD158 phosphorylates MAPK Non-Canonical (e.g., p38 MAPK) TypeI_R->MAPK activates SMAD_complex SMAD Complex SMAD158->SMAD_complex complexes with SMAD4 Co-SMAD (SMAD4) SMAD4->SMAD_complex BRE BMP Response Element (BRE) SMAD_complex->BRE translocates and binds CDD1115 This compound CDD1115->BMPR2 inhibits kinase activity Gene_expression Target Gene Expression BRE->Gene_expression regulates

Caption: Canonical and non-canonical BMPR2 signaling pathways and the point of inhibition by this compound.

CDD1115_Characterization_Workflow cluster_biochemical Biochemical Assays cluster_selectivity Selectivity Profiling cluster_cellular Cellular Assays cluster_invivo In Vivo Studies (Data currently unavailable) kinase_assay Kinase Inhibition Assay (IC50, Kiapp) kinomescan KINOMEscan (vs. 403 kinases) kinase_assay->kinomescan Potent hit leads to reporter_assay BRE-Luciferase Reporter (Cellular IC50) kinase_assay->reporter_assay Biochemical potency leads to tsa Thermal Shift Assay (Direct Binding, ΔTm) pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) reporter_assay->pk_pd Further development requires efficacy Efficacy in Disease Models pk_pd->efficacy discovery Discovery of this compound (DNA-Encoded Library Screen) discovery->kinase_assay discovery->tsa

Caption: Conceptual workflow for the preclinical characterization of the BMPR2 inhibitor this compound.

Conclusion and Future Directions

This compound is a highly potent and selective inhibitor of BMPR2, demonstrating low nanomolar efficacy in biochemical assays and clear target engagement. Its selectivity against a broad panel of kinases underscores its value as a specific chemical probe for interrogating the BMPR2 signaling pathway. The available in vitro and cellular data provide a strong foundation for its use in basic research to dissect the roles of BMPR2 in various biological processes.

However, a notable gap in the current understanding of this compound is the lack of publicly available in vivo data. While it has been noted to have a poor half-life in mouse and human liver microsomes, detailed pharmacokinetic and efficacy studies in animal models are crucial for evaluating its therapeutic potential. Future work should focus on addressing this data gap to fully understand the translational promise of targeting BMPR2 with inhibitors like this compound. Such studies would be invaluable for drug development professionals considering this pathway for therapeutic intervention.

References

An In-Depth Technical Guide to the Exploratory Studies of CDD-1115, a Potent and Selective BMPR2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CDD-1115 is a potent and highly selective small molecule inhibitor of the Bone Morphogenetic Protein Receptor Type II (BMPR2), a serine/threonine kinase that plays a crucial role in the regulation of various cellular processes, including growth, differentiation, and apoptosis.[1][2][3][4] Dysregulation of the BMPR2 signaling pathway is implicated in several pathologies, most notably pulmonary arterial hypertension (PAH).[2] The development of selective BMPR2 inhibitors like this compound provides a valuable tool for dissecting the complexities of BMP signaling and exploring its therapeutic potential. This document provides a comprehensive overview of the available preclinical data on this compound, focusing on its biochemical potency, selectivity, and the methodologies employed in its initial characterization.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies of this compound.

Table 1: In Vitro Potency of this compound against BMPR2

ParameterValueDescriptionReference
IC501.8 nMThe half maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of BMPR2 kinase activity in a biochemical assay.[4]
Kiapp6.2 nMThe apparent inhibitor binding constant, reflecting the binding affinity of this compound to the BMPR2 kinase domain.[1][2]

Table 2: Kinase Selectivity Profile of this compound

KinaseInhibitionFold Selectivity vs. BMPR2Assay PlatformReference
BMPR2 Potent Inhibition - In vitro kinase assay [1][2][4]
ALK1Weak Inhibition (>250 nM)>100-foldThermoFisher Platform[1][2]
ALK2Weak Inhibition (>250 nM)>100-foldThermoFisher Platform[1][2]
ALK3Poor Inhibition (>1000 nM)>555-foldThermoFisher Platform[1][2]
ALK4Inactive-ThermoFisher Platform[1][2]
ALK5Poor Inhibition (>1000 nM)>555-foldThermoFisher Platform[1][2]
ALK6Poor Inhibition (>1000 nM)>555-foldThermoFisher Platform[1][2]
ACVR2AInactive-ThermoFisher Platform[1][2]
ACVR2BInactive-ThermoFisher Platform[1][2]
TGFBR2Poor Inhibition (>1000 nM)>555-foldThermoFisher Platform[1][2]
Additional KinasesNo significant inhibition observed for 403 other kinases at 1 µM.HighKINOMEscan (Eurofins)[1][2]

Table 3: Cell-Based Assay Data for this compound

AssayCell LineParameterValueDescriptionReference
BRE-Luciferase Reporter Assay293T-BRE-LucIC5024.1 µMThe half maximal inhibitory concentration for the suppression of BMP-mediated gene expression in a cellular context.

Note: Detailed dose-response curves and further cell-based assay data are not extensively available in the public domain.

Signaling Pathways and Experimental Workflows

BMPR2 Signaling Pathway

The following diagram illustrates the canonical and non-canonical BMPR2 signaling pathways. This compound acts by inhibiting the kinase activity of BMPR2, thereby blocking the initiation of these downstream cascades.

BMPR2_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_ligand BMP Ligand (e.g., BMP2, BMP4, BMP7, BMP9) BMPR2 BMPR2 BMP_ligand->BMPR2 Binding TypeI_R Type I Receptor (e.g., ALK1, ALK2, ALK3, ALK6) BMPR2->TypeI_R SMAD158 SMAD1/5/8 TypeI_R->SMAD158 Phosphorylation TAK1 TAK1 TypeI_R->TAK1 Non-canonical Activation PI3K_Akt PI3K/Akt TypeI_R->PI3K_Akt Non-canonical Activation pSMAD158 p-SMAD1/5/8 SMAD_complex SMAD Complex pSMAD158->SMAD_complex Complex formation with SMAD4 SMAD4 SMAD4 BRE BMP Response Element (BRE) SMAD_complex->BRE Nuclear Translocation & DNA Binding MAPK MAPK (p38, JNK, ERK) TAK1->MAPK Gene_expression Target Gene Expression (e.g., ID1, ID2, ID3) BRE->Gene_expression Transcriptional Regulation CDD1115 This compound CDD1115->BMPR2 Inhibition

Caption: Canonical and non-canonical BMPR2 signaling pathways inhibited by this compound.

Experimental Workflow: Kinase Inhibitor Screening

The discovery and initial characterization of this compound likely followed a workflow similar to the one depicted below, starting with a large-scale screen and progressively narrowing down to a lead candidate with desirable properties.

Kinase_Inhibitor_Screening_Workflow HTS High-Throughput Screening (HTS) (e.g., DNA-Encoded Library Screening) Hit_ID Hit Identification (Primary Hits with BMPR2 Binding) HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Candidate Lead Candidate Selection (this compound) Hit_to_Lead->Lead_Candidate Biochemical_Assays Biochemical Assays (Potency & Selectivity) Hit_to_Lead->Biochemical_Assays Iterative Testing Cell_Based_Assays Cell-Based Assays (Functional Activity) Lead_Candidate->Cell_Based_Assays Biochemical_Assays->Hit_to_Lead In_Vivo_Studies In Vivo Studies (Pharmacokinetics & Efficacy) Cell_Based_Assays->In_Vivo_Studies

Caption: A typical workflow for the discovery and preclinical evaluation of a kinase inhibitor.

Experimental Protocols

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay - General Protocol)

This assay is a common method for determining the potency of a kinase inhibitor. The protocol for the LanthaScreen™ Eu Kinase Binding Assay, a likely method used for this compound, is outlined below.[5][6][7][8][9]

Objective: To determine the IC50 value of this compound against BMPR2.

Materials:

  • Recombinant human BMPR2 enzyme

  • LanthaScreen™ Eu-anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • This compound stock solution (in DMSO)

  • Kinase buffer

  • 384-well microplates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 100 µM with 10-point, 3-fold serial dilutions.

  • Assay Plate Preparation: Add a small volume (e.g., 5 µL) of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase/Antibody Mixture: Prepare a mixture of the BMPR2 enzyme and the Eu-anti-tag antibody in kinase buffer. Add an equal volume (e.g., 5 µL) of this mixture to each well.

  • Tracer Addition: Add an equal volume (e.g., 5 µL) of the Alexa Fluor™ 647-labeled kinase tracer to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the percent inhibition (calculated from the TR-FRET ratio) against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

KINOMEscan™ Assay (General Protocol)

This competition binding assay is used to determine the selectivity of a kinase inhibitor across a broad panel of kinases.

Objective: To assess the selectivity of this compound against a large number of human kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to the solid support is quantified using qPCR.

Procedure:

  • A DNA-tagged kinase is incubated with the test compound (this compound) and an immobilized ligand.

  • If this compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.

  • The mixture is passed over a column that captures the kinase bound to the immobilized ligand.

  • The amount of kinase that did not bind to the column (i.e., was bound by this compound) is quantified by qPCR of the attached DNA tag.

  • The results are typically reported as percent of control, where a lower percentage indicates stronger binding of the test compound.

BMP Response Element (BRE) Luciferase Reporter Assay (General Protocol)

This cell-based assay is used to measure the activity of the canonical BMP signaling pathway.[10][11][12][13][14]

Objective: To determine the functional inhibitory effect of this compound on BMP-induced gene expression.

Materials:

  • A suitable mammalian cell line (e.g., 293T, C2C12)

  • A luciferase reporter plasmid containing multiple copies of the BMP response element (BRE) upstream of a minimal promoter and the firefly luciferase gene.

  • A control plasmid expressing Renilla luciferase for normalization.

  • Transfection reagent.

  • Recombinant BMP ligand (e.g., BMP-2, BMP-4).

  • This compound.

  • Dual-luciferase reporter assay system.

  • Luminometer.

Procedure:

  • Cell Seeding and Transfection: Seed the cells in a multi-well plate. Co-transfect the cells with the BRE-luciferase reporter plasmid and the Renilla luciferase control plasmid.

  • Compound Treatment: After an appropriate incubation period post-transfection, pre-treat the cells with various concentrations of this compound for a defined time (e.g., 1 hour).

  • BMP Stimulation: Stimulate the cells with a recombinant BMP ligand at a concentration known to induce a robust luciferase signal.

  • Incubation: Incubate the cells for a further period (e.g., 16-24 hours) to allow for reporter gene expression.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of this compound and determine the IC50 value.

Pharmacokinetics and In Vivo Studies

A comprehensive understanding of a drug candidate's profile requires in vivo evaluation of its pharmacokinetic (PK) properties and efficacy in relevant animal models.

Pharmacokinetics:

  • Absorption, Distribution, Metabolism, and Excretion (ADME): Studies to determine how the compound is absorbed, where it distributes in the body, how it is metabolized, and how it is eliminated.

  • Half-life: A crucial parameter that influences dosing frequency. Available data suggests this compound has a poor half-life in mouse and human liver microsomes, indicating potential for rapid metabolic clearance in vivo. This is a significant challenge that would need to be addressed in lead optimization.

  • Bioavailability: The fraction of an administered dose that reaches the systemic circulation.

In Vivo Efficacy:

  • Animal Models: Efficacy would need to be tested in animal models of diseases where BMPR2 dysregulation is implicated, such as models of pulmonary arterial hypertension.

  • Dose-Response Studies: To determine the effective dose range and therapeutic window.

  • Biomarker Analysis: To confirm target engagement and modulation of downstream signaling pathways in vivo.

Current Status of this compound In Vivo Data: As of the writing of this guide, there is no publicly available data on the pharmacokinetics or in vivo efficacy of this compound. The statement regarding its poor microsomal half-life suggests that further medicinal chemistry efforts may be required to develop analogs with improved metabolic stability suitable for in vivo studies.[2]

Conclusion

This compound is a highly potent and selective inhibitor of BMPR2 in biochemical assays. Its selectivity profile makes it a valuable chemical probe for studying the role of BMPR2 in various biological processes. The available cell-based data confirms its ability to inhibit BMP-mediated signaling, albeit at a higher concentration than its biochemical IC50, which is common for cell-based assays.

The primary gap in the current understanding of this compound is the lack of in vivo data. Future exploratory studies should focus on improving the pharmacokinetic properties of this chemical series to enable robust in vivo testing. The development of a metabolically stable analog of this compound would be a significant step towards validating BMPR2 as a therapeutic target in diseases such as pulmonary arterial hypertension.

References

Methodological & Application

Application Notes and Protocols for CDD-1115 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of CDD-1115, a potent and selective inhibitor of the Bone Morphogenetic Protein Receptor Type II (BMPR2), in cell culture experiments. This document includes recommended dosage ranges, methodologies for assessing cellular responses, and diagrams of the relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for the kinase domain of BMPR2. Bone Morphogenetic Proteins (BMPs) are a group of growth factors that play crucial roles in a variety of cellular processes, including differentiation, proliferation, and apoptosis. BMPs signal through a complex of type I and type II serine/threonine kinase receptors. Upon ligand binding, the type II receptor (BMPR2) phosphorylates and activates the type I receptor, which in turn phosphorylates downstream SMAD proteins (SMAD1, SMAD5, and SMAD8). These phosphorylated SMADs then form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes.

By selectively inhibiting BMPR2, this compound serves as a valuable tool for investigating the physiological and pathological roles of the BMP signaling pathway.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on in-vitro and cell-based assays.

ParameterValueCell Line/SystemReference
IC50 (BMPR2 Kinase Assay) 1.8 nMIn-vitro biochemical assay[1]
Kiapp 6.2 nMIn-vitro biochemical assay[1]
IC50 (BRE-Luciferase Reporter Assay) 24.1 µM293T-BRE-Luc cells[1]
Effective Concentration (Western Blot) 25 µMHEK293T and HUVEC cells

Note: The IC50 values represent the concentration of this compound required to inhibit 50% of the target's activity. The significant difference between the biochemical and cell-based IC50 values is common and can be attributed to factors such as cell permeability, off-target effects, and cellular metabolism.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the BMPR2 signaling pathway and a general experimental workflow for studying the effects of this compound.

BMPR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP BMP Ligand BMPR2 BMPR2 BMP->BMPR2 binds BMPR1 BMPR1 pSMAD p-SMAD1/5/8 BMPR1->pSMAD phosphorylates SMAD1/5/8 BMPR2->BMPR1 phosphorylates CDD1115 This compound CDD1115->BMPR2 inhibits SMAD_complex p-SMAD/SMAD4 Complex pSMAD->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene Target Gene Transcription SMAD_complex->Gene translocates to nucleus

Caption: Canonical BMP/SMAD signaling pathway and the inhibitory action of this compound.

Experimental_Workflow A 1. Cell Seeding B 2. This compound Treatment (Varying Concentrations & Durations) A->B C 3. BMP Ligand Stimulation (e.g., BMP2, BMP4) B->C D 4. Endpoint Assays C->D E Cell Viability Assay (e.g., MTT) D->E F Western Blot (p-SMAD1/5, Total SMAD1/5) D->F G Reporter Gene Assay (e.g., BRE-Luciferase) D->G

Caption: General experimental workflow for evaluating this compound efficacy.

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assessment using MTT Assay

This protocol is designed to determine the effect of this compound on cell viability and to calculate its IC50 value in a specific cell line.

Materials:

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for 15 minutes at room temperature with gentle shaking.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Western Blot Analysis of SMAD1/5 Phosphorylation

This protocol is used to assess the inhibitory effect of this compound on the BMP signaling pathway by measuring the phosphorylation of SMAD1 and SMAD5.

Materials:

  • This compound (stock solution in DMSO)

  • Complete cell culture medium and serum-free medium

  • 6-well plates

  • Recombinant BMP ligand (e.g., BMP2 or BMP4)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-SMAD1/5 (Ser463/465), anti-total SMAD1, anti-total SMAD5, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to reach 70-80% confluency.

    • Serum-starve the cells for 4-6 hours by replacing the complete medium with serum-free medium.

    • Pre-treat the cells with the desired concentration of this compound (e.g., 25 µM) or vehicle control (DMSO) for 1-2 hours.

  • BMP Stimulation:

    • Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP2) for 15-30 minutes. Include an unstimulated control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing periodically.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-SMAD1/5 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the ECL substrate and visualize the bands using an imaging system.

    • Strip the membrane and re-probe for total SMAD1/5 and the loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-SMAD1/5 signal to the total SMAD1/5 and/or the loading control signal.

    • Compare the levels of SMAD1/5 phosphorylation between different treatment groups.

References

Application Notes and Protocols: Investigating the Effects of CDD-1115 on Pulmonary Artery Smooth Muscle Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulmonary Arterial Hypertension (PAH) is a progressive disorder characterized by the remodeling of pulmonary arteries, leading to increased pulmonary vascular resistance and right heart failure. A key pathological feature of PAH is the abnormal proliferation and migration of pulmonary artery smooth muscle cells (PASMCs). The bone morphogenetic protein receptor type 2 (BMPR2), a serine/threonine kinase, plays a crucial role in regulating PASMC function. Dysfunctional BMPR2 signaling is strongly associated with PAH pathogenesis, leading to increased PASMC proliferation and resistance to apoptosis.

CDD-1115 is a potent and highly selective inhibitor of the BMPR2 kinase. Its ability to modulate BMPR2 signaling makes it a valuable research tool for investigating the downstream effects of BMPR2 inhibition in PASMCs and for exploring potential therapeutic strategies for PAH. These application notes provide a comprehensive guide for studying the effects of this compound on PASMCs, including detailed experimental protocols and data presentation guidelines. While direct experimental data on the effects of this compound on PASMCs is not yet publicly available, this document outlines the expected methodologies and potential outcomes based on the known role of BMPR2 in PASMC biology.

Quantitative Data Summary

While specific data on this compound's effects on PASMCs are not available, the following table summarizes its known biochemical and cellular activities. This table should be populated with experimental data as it is generated.

ParameterValueCell Type/SystemReference
Biochemical Activity
BMPR2 Kinase Inhibition (IC₅₀)1.8 nMIn vitro kinase assay[1]
BMPR2 Kinase Inhibition (Kᵢapp)6.2 ± 1.3 nMIn vitro kinase assay
Cellular Activity
BRE-luciferase Reporter Assay (IC₅₀)24.1 µM293T cells[1]
PASMC Proliferation (IC₅₀) Data to be determinedHuman PASMCs
PASMC Migration (IC₅₀) Data to be determinedHuman PASMCs
Apoptosis Induction (EC₅₀) Data to be determinedHuman PASMCs

Signaling Pathway

The following diagram illustrates the putative signaling pathway of BMPR2 in PASMCs and the expected point of intervention for this compound. Loss of BMPR2 signaling is associated with increased proliferation and decreased apoptosis. By inhibiting the kinase activity of BMPR2, this compound is hypothesized to mimic the effects of BMPR2 loss-of-function, thereby promoting a pro-proliferative and anti-apoptotic phenotype in PASMCs.

BMPR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMPR2 BMPR2 ALK Type I Receptor (ALK2/3/6) BMPR2->ALK Recruits & Phosphorylates SMAD158 p-SMAD1/5/8 ALK->SMAD158 Phosphorylates BMP_ligand BMP Ligand BMP_ligand->BMPR2 Binds SMAD_complex SMAD Complex SMAD158->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_expression Target Gene Expression (e.g., Id1, Id3) SMAD_complex->Gene_expression Translocates & Regulates CDD1115 This compound CDD1115->BMPR2 Inhibits Kinase Activity Proliferation Decreased Proliferation Gene_expression->Proliferation Apoptosis Increased Apoptosis Gene_expression->Apoptosis

Caption: BMPR2 signaling pathway in PASMCs and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for key experiments to characterize the effects of this compound on PASMCs are provided below.

PASMC Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of human pulmonary artery smooth muscle cells (hPASMCs).

Materials:

  • hPASMCs (primary cells or a reputable cell line)

  • Smooth Muscle Cell Growth Medium (SmGM)

  • Fetal Bovine Serum (FBS)

  • This compound (dissolved in DMSO)

  • BrdU Cell Proliferation Assay Kit or similar (e.g., MTT, WST-1)

  • 96-well cell culture plates

  • Plate reader

Protocol:

  • Cell Seeding: Seed hPASMCs in 96-well plates at a density of 5,000 cells/well in SmGM containing 5% FBS and allow them to adhere overnight.

  • Serum Starvation: The following day, aspirate the medium and replace it with serum-free SmGM for 24 hours to synchronize the cells in the G0 phase of the cell cycle.

  • Treatment: Prepare serial dilutions of this compound in SmGM containing a pro-proliferative stimulus (e.g., 10% FBS or 20 ng/mL PDGF-BB). A typical concentration range to test would be from 1 nM to 100 µM. Include a vehicle control (DMSO) and a positive control (proliferative stimulus alone).

  • Incubation: Add the treatment media to the wells and incubate for 48-72 hours.

  • Proliferation Measurement:

    • BrdU Assay: Four hours before the end of the incubation period, add BrdU labeling solution to each well. Following the incubation, fix the cells and proceed with the BrdU detection according to the manufacturer's protocol.

    • MTT/WST-1 Assay: At the end of the incubation period, add the respective reagent to each well and incubate for 2-4 hours. Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of proliferation relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value.

Proliferation_Workflow A Seed hPASMCs in 96-well plate B Serum starve for 24h A->B C Treat with this compound + Proliferative Stimulus B->C D Incubate for 48-72h C->D E Measure Proliferation (BrdU/MTT) D->E F Analyze Data & Determine IC50 E->F

Caption: Workflow for the PASMC proliferation assay.

PASMC Migration Assay (Wound Healing/Scratch Assay)

Objective: To assess the effect of this compound on the migratory capacity of hPASMCs.

Materials:

  • hPASMCs

  • SmGM with 5% FBS

  • 6-well or 12-well cell culture plates

  • 200 µL pipette tip or a wound-healing insert

  • This compound (dissolved in DMSO)

  • Microscope with a camera

Protocol:

  • Cell Seeding: Seed hPASMCs in 6-well or 12-well plates and grow them to a confluent monolayer.

  • Wound Creation: Create a "scratch" or a cell-free gap in the monolayer using a sterile 200 µL pipette tip. Alternatively, use a wound-healing insert to create a defined gap.

  • Washing: Gently wash the wells with serum-free medium to remove detached cells.

  • Treatment: Add SmGM containing a low serum concentration (e.g., 0.5% FBS) and the desired concentrations of this compound or vehicle control.

  • Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, and 48 hours) using a microscope.

  • Data Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the initial area.

Migration_Workflow A Grow hPASMCs to confluence B Create a scratch in the monolayer A->B C Treat with this compound B->C D Image at 0h, 12h, 24h, 48h C->D E Measure wound closure D->E

Caption: Workflow for the PASMC migration (wound healing) assay.

Western Blot Analysis of Signaling Proteins

Objective: To investigate the effect of this compound on the phosphorylation of key signaling proteins downstream of BMPR2.

Materials:

  • hPASMCs

  • This compound

  • BMP ligand (e.g., BMP4)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-SMAD1/5/8, anti-total-SMAD1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescence detection system

Protocol:

  • Cell Culture and Treatment: Culture hPASMCs to 80-90% confluency. Pre-treat cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP4) for 30-60 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.

Expected Outcomes and Interpretation

Based on the known function of BMPR2, treatment of PASMCs with the inhibitor this compound is expected to:

  • Increase PASMC Proliferation: Inhibition of BMPR2's anti-proliferative signaling is likely to result in increased cell growth.

  • Promote PASMC Migration: Dysfunctional BMPR2 signaling is associated with a more migratory phenotype.

  • Decrease Phosphorylation of SMAD1/5/8: As a direct downstream target, the phosphorylation of SMAD1/5/8 upon BMP stimulation is expected to be reduced in a dose-dependent manner by this compound.

These experiments will provide valuable insights into the cellular consequences of BMPR2 kinase inhibition by this compound in the context of pulmonary artery smooth muscle cell pathobiology. The data generated will be crucial for understanding the potential of targeting this pathway for therapeutic intervention in Pulmonary Arterial Hypertension.

References

Application Notes and Protocols for In Vivo Evaluation of Novel Therapeutics in Animal Models of Pulmonary Arterial Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulmonary Arterial Hypertension (PAH) is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure and vascular remodeling, leading to right ventricular failure and death.[1] The development of novel therapeutics for PAH relies on rigorous preclinical evaluation in relevant animal models that recapitulate key features of the human disease. While the specific compound CDD-1115 is not documented in publicly available scientific literature, this document provides a comprehensive guide for the in vivo assessment of a hypothetical test compound in two widely used and well-validated rodent models of PAH: the monocrotaline (B1676716) (MCT) induced model and the SU5416/hypoxia (SuHx) induced model.

These protocols and data presentation formats are intended to serve as a robust framework for researchers engaged in the preclinical development of new therapies for PAH.

Key In Vivo Animal Models for PAH

Two of the most common rodent models for inducing PAH are the monocrotaline (MCT) and the SU5416/hypoxia (SuHx) models.[2]

  • Monocrotaline (MCT) Model: This model involves a single subcutaneous injection of monocrotaline, a pyrrolizidine (B1209537) alkaloid, which causes endothelial injury and subsequent pulmonary vascular remodeling and inflammation, leading to the development of PAH.[3]

  • SU5416/Hypoxia (SuHx) Model: This model more closely mimics the severe, progressive nature of human PAH with plexiform-like lesions. It involves an initial injection of the VEGF receptor antagonist SU5416, followed by a period of chronic hypoxia, and then a return to normoxia. This combination of endothelial dysfunction and hypoxia leads to severe and sustained pulmonary hypertension.[3]

Experimental Protocols

Monocrotaline (MCT)-Induced PAH Rat Model

This protocol describes the induction of PAH using a single injection of monocrotaline and the subsequent evaluation of a test compound.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Monocrotaline (MCT)

  • Test Compound

  • Vehicle for Test Compound

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Pressure-volume (PV) loop catheter or solid-state pressure transducer

  • Echocardiography system

  • Formalin (10% neutral buffered)

  • Saline

Experimental Workflow:

cluster_acclimatization Acclimatization (1 week) cluster_induction PAH Induction (Day 0) cluster_treatment Treatment Period (e.g., Days 14-28) cluster_assessment Terminal Assessment (Day 28) acclimatization House animals in standard conditions induction Single subcutaneous injection of MCT (60 mg/kg) acclimatization->induction treatment_groups Randomize into treatment groups: - Vehicle Control - Test Compound (low dose) - Test Compound (high dose) - Healthy Control (Saline injection) induction->treatment_groups daily_dosing Administer Test Compound or Vehicle daily (e.g., oral gavage, subcutaneous injection) treatment_groups->daily_dosing echo Echocardiography daily_dosing->echo hemo Hemodynamic Measurements (Right Heart Catheterization) echo->hemo harvest Tissue Harvest (Heart and Lungs) hemo->harvest

Caption: Experimental workflow for the MCT-induced PAH model.

Procedure:

  • Acclimatization: Acclimate male Sprague-Dawley rats for one week under standard laboratory conditions.

  • PAH Induction (Day 0): Induce PAH by a single subcutaneous injection of monocrotaline (60 mg/kg). A healthy control group should receive a saline injection.

  • Treatment Initiation (e.g., Day 14): At a timepoint when PAH is established (e.g., 14 days post-MCT), randomize animals into treatment groups (n=8-10 per group):

    • Vehicle Control

    • Test Compound (low dose)

    • Test Compound (high dose)

    • Healthy Control

  • Compound Administration: Administer the test compound or vehicle for a specified period (e.g., 14 days) via the appropriate route (e.g., oral gavage, subcutaneous injection).

  • Terminal Assessment (e.g., Day 28):

    • Echocardiography: Under light anesthesia, perform echocardiography to assess right ventricular function (e.g., Tricuspid Annular Plane Systolic Excursion - TAPSE) and pulmonary artery hemodynamics (e.g., Pulmonary Artery Acceleration Time - PAAT).

    • Hemodynamic Measurements: Anesthetize the animals and perform right heart catheterization to directly measure Right Ventricular Systolic Pressure (RVSP) and mean Pulmonary Arterial Pressure (mPAP).

    • Tissue Collection: Euthanize the animals and harvest the heart and lungs. Dissect the right ventricle (RV) from the left ventricle plus septum (LV+S). Weigh each part to determine the Fulton Index (RV/[LV+S]) as a measure of right ventricular hypertrophy. Preserve lung tissue in formalin for histological analysis (e.g., H&E and Masson's trichrome staining) to assess vascular remodeling.

SU5416/Hypoxia (SuHx)-Induced PAH Rat Model

This protocol details the induction of a more severe form of PAH and the evaluation of a test compound.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • SU5416 (Sugen)

  • Hypoxia chamber (10% O2)

  • Test Compound

  • Vehicle for Test Compound

  • Anesthesia

  • Hemodynamic and echocardiography equipment (as above)

  • Formalin (10% neutral buffered)

Experimental Workflow:

cluster_acclimatization Acclimatization (1 week) cluster_induction PAH Induction cluster_treatment Treatment Period (e.g., Weeks 5-7) cluster_assessment Terminal Assessment (e.g., Week 7) acclimatization House animals in standard conditions induction_su5416 Day 0: Single subcutaneous injection of SU5416 (20 mg/kg) acclimatization->induction_su5416 induction_hypoxia Weeks 0-3: Exposure to chronic hypoxia (10% O2) induction_su5416->induction_hypoxia induction_normoxia Weeks 3-5: Return to normoxia induction_hypoxia->induction_normoxia treatment_groups Randomize into treatment groups: - Vehicle Control - Test Compound (low dose) - Test Compound (high dose) - Healthy Control induction_normoxia->treatment_groups daily_dosing Administer Test Compound or Vehicle daily treatment_groups->daily_dosing echo Echocardiography daily_dosing->echo hemo Hemodynamic Measurements echo->hemo harvest Tissue Harvest hemo->harvest

Caption: Experimental workflow for the SuHx-induced PAH model.

Procedure:

  • Acclimatization: Acclimate male Sprague-Dawley rats for one week.

  • PAH Induction:

    • Day 0: Administer a single subcutaneous injection of SU5416 (20 mg/kg).

    • Weeks 0-3: Place the animals in a hypoxia chamber with 10% oxygen.

    • Weeks 3-5: Return the animals to normoxic conditions (room air).

  • Treatment Initiation (e.g., Week 5): Once severe PAH is established, randomize animals into treatment groups as described for the MCT model.

  • Compound Administration: Administer the test compound or vehicle for the desired treatment duration (e.g., 2 weeks).

  • Terminal Assessment (e.g., Week 7): Perform terminal assessments including echocardiography, hemodynamic measurements, and tissue harvesting as detailed in the MCT protocol.

Data Presentation

Quantitative data from these studies should be summarized in a clear and organized manner to facilitate comparison between treatment groups.

Table 1: Hemodynamic and Echocardiographic Parameters

ParameterHealthy ControlVehicle ControlTest Compound (Low Dose)Test Compound (High Dose)
Right Ventricular Systolic Pressure (RVSP, mmHg)
Mean Pulmonary Arterial Pressure (mPAP, mmHg)
Tricuspid Annular Plane Systolic Excursion (TAPSE, mm)
Pulmonary Artery Acceleration Time (PAAT, ms)
Heart Rate (bpm)
Systemic Arterial Pressure (SAP, mmHg)

Table 2: Right Ventricular Hypertrophy and Lung Histology

ParameterHealthy ControlVehicle ControlTest Compound (Low Dose)Test Compound (High Dose)
Right Ventricle Weight (RV, mg)
Left Ventricle + Septum Weight (LV+S, mg)
Fulton Index (RV/[LV+S])
Lung Weight to Body Weight Ratio (mg/g)
Pulmonary Arterial Wall Thickness (%)
Vessel Muscularization (%)

Hypothetical Signaling Pathway in PAH

The pathogenesis of PAH involves multiple signaling pathways that regulate vascular tone, proliferation, and inflammation. A novel therapeutic could potentially target one or more of these pathways.

cluster_pro_pah Pro-PAH Signaling cluster_anti_pah Anti-PAH Signaling cluster_cellular_effects Cellular Effects cluster_outcome Pathological Outcome endothelin Endothelin-1 vasoconstriction Vasoconstriction endothelin->vasoconstriction tgf_beta TGF-β/BMPR2 Imbalance proliferation Cell Proliferation (SMCs, ECs) tgf_beta->proliferation inflammation Inflammation & Fibrosis tgf_beta->inflammation pdgf PDGF pdgf->proliferation prostacyclin Prostacyclin prostacyclin->vasoconstriction no Nitric Oxide no->vasoconstriction pah Pulmonary Arterial Hypertension vasoconstriction->pah proliferation->pah inflammation->pah test_compound Test Compound test_compound->tgf_beta Inhibits test_compound->no Promotes

Caption: Hypothetical signaling pathways targeted by a novel therapeutic in PAH.

Conclusion

The protocols and data presentation formats provided herein offer a standardized approach for the in vivo evaluation of novel therapeutic agents for Pulmonary Arterial Hypertension. By utilizing well-established animal models such as the MCT and SuHx-induced PAH, researchers can generate robust and reproducible data to support the preclinical development of new and effective treatments for this devastating disease.

References

Preparing Stock Solutions of CDD-1115: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Preparation of CDD-1115 Stock Solutions

This document provides detailed protocols for the preparation, storage, and handling of stock solutions of this compound, a potent and selective inhibitor of the BMP type 2 receptor (BMPR2).[1] These guidelines are intended for researchers, scientists, and drug development professionals working with this compound in a laboratory setting. Adherence to these protocols will help ensure the accuracy of experimental results and the stability of the compound.

Introduction to this compound

This compound is a small molecule inhibitor with high selectivity for BMPR2, demonstrating an IC50 of 1.8 nM.[1] Its utility in studying BMP signaling pathways makes it a valuable tool in various biological assays. Proper preparation of stock solutions is the first critical step in obtaining reliable and reproducible data.

Quantitative Data Summary

For ease of reference, the key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Weight 546.63 g/mol [1]
Chemical Formula C32H30N6O3[1]
Purity >98% (HPLC)[1]
Appearance Solid Powder[1]
Solubility 10 mM in DMSO[1]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

3.1. Materials and Equipment

  • This compound solid powder

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

3.2. Safety Precautions

  • Always handle this compound and DMSO in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate PPE at all times to avoid skin and eye contact.[2][3][4]

  • Consult the Safety Data Sheet (SDS) for DMSO for specific handling and safety information.[3]

3.3. Step-by-Step Procedure

  • Equilibration: Allow the vial of this compound solid powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: Tare a clean, dry microcentrifuge tube or vial on the analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution:

    • Calculation: 546.63 g/mol * 0.010 mol/L * 0.001 L = 0.0054663 g = 5.47 mg

  • Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not to exceed 37°C) may be used to aid dissolution if necessary, but is not typically required for DMSO.

  • Aliquotting: To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Labeling: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), date of preparation, and your initials.

Storage and Stability

Proper storage is crucial to maintain the integrity of the this compound stock solution.

FormatStorage TemperatureShelf LifeSource
Solid Powder -20°C12 Months[1]
4°C6 Months[1]
In Solvent (DMSO) -80°C6 Months[1]
-20°C6 Months[1]

To prevent degradation, protect the stock solutions from light by using amber vials or by wrapping clear tubes in foil.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G cluster_prep Preparation cluster_storage Storage start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Weigh this compound Powder equilibrate->weigh add_dmso Add DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot label_tubes Label Aliquots aliquot->label_tubes store Store at -80°C or -20°C label_tubes->store finish End store->finish

Caption: Workflow for this compound Stock Solution Preparation.

References

Application Notes and Protocols for CDD-1115 in Luciferase Reporter Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CDD-1115 is a potent and highly selective small molecule inhibitor of the Bone Morphogenetic Protein Receptor Type II (BMPR2), a critical component of the Bone Morphogenetic Protein (BMP) signaling pathway.[1] The BMP pathway plays a crucial role in a multitude of cellular processes, including embryonic development, tissue homeostasis, and cellular differentiation. Dysregulation of this pathway has been implicated in various diseases. Luciferase reporter assays are a widely used method to quantify the activity of specific signaling pathways. This document provides a detailed protocol and application notes for the use of this compound in a BMP-responsive element (BRE) luciferase reporter assay to assess the inhibition of the BMP/SMAD signaling cascade.

Mechanism of Action

The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a receptor complex composed of type I and type II serine/threonine kinase receptors. Upon ligand binding, the type II receptor (BMPR2) phosphorylates and activates the type I receptor, which in turn phosphorylates downstream signaling molecules known as SMADs (specifically SMAD1, SMAD5, and SMAD8).[1][2][3][4][5] These phosphorylated SMADs then form a complex with SMAD4 and translocate to the nucleus. In the nucleus, the SMAD complex binds to specific DNA sequences known as BMP-responsive elements (BREs) in the promoter regions of target genes, thereby modulating their transcription.[6][7]

A BRE-luciferase reporter construct contains multiple copies of the BRE sequence upstream of a minimal promoter driving the expression of the firefly luciferase gene.[6][7][8][9][10] Activation of the BMP pathway leads to the binding of the SMAD complex to the BRE, resulting in the expression of luciferase. The amount of light produced upon the addition of the luciferase substrate, luciferin, is directly proportional to the activity of the BMP signaling pathway.

This compound selectively inhibits the kinase activity of BMPR2, preventing the initial phosphorylation and activation of the type I receptor. This blockade of the upstream signaling event leads to a dose-dependent decrease in SMAD phosphorylation, nuclear translocation, and subsequent BRE-mediated luciferase expression.

Quantitative Data

The inhibitory activity of this compound on the BMPR2 pathway has been quantified using various assays. The following tables summarize the key in vitro and cell-based assay data for this compound.

Assay Type Description Value Reference
Biochemical Assay In vitro kinase assay measuring the direct inhibition of BMPR2 kinase activity.IC50 = 1.8 nM[11][12]
Cell-Based Assay Luciferase reporter assay using 293T cells stably expressing a BRE-luciferase reporter (293T-BRE-Luc).IC50 = 24.1 µM[1][11]

Table 1: Inhibitory Activity of this compound

Parameter This compound Reference
Target BMPR2[1][11]
IC50 (Kinase Assay) 1.8 nM[11][12]
IC50 (BRE-Luciferase Assay) 24.1 µM[1][11]

Table 2: this compound Potency Overview

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and the experimental procedure, the following diagrams are provided.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition BMP Ligand BMP Ligand Receptor Complex Receptor Complex BMP Ligand->Receptor Complex Binding BMPR-I BMPR-I BMPR-I->Receptor Complex BMPR-II BMPR-II BMPR-II->Receptor Complex p-BMPR-I p-BMPR-I Receptor Complex->p-BMPR-I Phosphorylation p-SMAD1/5/8 p-SMAD1/5/8 p-BMPR-I->p-SMAD1/5/8 Phosphorylation SMAD1/5/8 SMAD1/5/8 SMAD1/5/8->p-SMAD1/5/8 SMAD Complex SMAD Complex p-SMAD1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex SMAD Complex_nuc SMAD Complex SMAD Complex->SMAD Complex_nuc Translocation BRE BRE SMAD Complex_nuc->BRE Binding Target Gene Expression Target Gene Expression BRE->Target Gene Expression Activation This compound This compound This compound->BMPR-II Inhibition

Caption: BMP/SMAD signaling pathway and the inhibitory action of this compound on BMPR2.

Luciferase_Assay_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Treatment and Incubation cluster_readout Day 2: Luciferase Assay seed_cells Seed 293T-BRE-Luc cells in a 96-well plate pre_incubate Pre-incubate cells with This compound or vehicle seed_cells->pre_incubate stimulate Stimulate cells with BMP ligand pre_incubate->stimulate incubate Incubate for 6-24 hours stimulate->incubate lyse_cells Lyse cells incubate->lyse_cells add_substrate Add luciferase substrate lyse_cells->add_substrate measure Measure luminescence add_substrate->measure

Caption: Experimental workflow for the this compound luciferase reporter assay.

Experimental Protocols

This section provides a detailed protocol for a BRE-luciferase reporter assay in a 96-well format to determine the IC50 of this compound.

Materials:

  • 293T-BRE-Luc stable cell line (or HEK293T cells co-transfected with a BRE-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid for normalization)

  • This compound

  • Recombinant BMP ligand (e.g., BMP-2, BMP-4, or BMP-9)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)

  • Phosphate-Buffered Saline (PBS)

  • Luciferase assay reagent (e.g., Promega Luciferase Assay System or similar)

  • Cell lysis buffer (compatible with the luciferase assay system)

  • White, clear-bottom 96-well cell culture plates

  • Luminometer

Protocol:

Day 1: Cell Seeding

  • Culture 293T-BRE-Luc cells in standard culture medium until they reach 70-80% confluency.

  • Trypsinize the cells and resuspend them in fresh culture medium.

  • Count the cells and adjust the cell density to 1.5 x 10^5 cells/mL.

  • Seed 100 µL of the cell suspension (15,000 cells/well) into each well of a white, clear-bottom 96-well plate.

  • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

Day 2: Compound Treatment and Luciferase Assay

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a serial dilution of this compound in serum-free medium to achieve a range of final concentrations (e.g., from 100 µM to 0.1 nM). Include a vehicle control (DMSO only).

  • Pre-incubation with Inhibitor:

    • Carefully aspirate the culture medium from the wells.

    • Add 50 µL of the diluted this compound or vehicle control to the respective wells.

    • Incubate the plate for 1-2 hours at 37°C.

  • BMP Ligand Stimulation:

    • Prepare a solution of the BMP ligand in serum-free medium at a concentration that induces a submaximal response (e.g., EC80 concentration, which should be determined empirically, but is often in the range of 5-20 ng/mL).

    • Add 50 µL of the BMP ligand solution to all wells except for the negative control wells (which should receive 50 µL of serum-free medium).

    • The final volume in each well will be 100 µL.

  • Incubation:

    • Incubate the plate for 6-24 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagents to room temperature.

    • Carefully aspirate the medium from the wells.

    • Wash the cells once with 100 µL of PBS.

    • Add 20-50 µL of cell lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

    • Add 50-100 µL of luciferase assay reagent to each well.

    • Immediately measure the luminescence using a luminometer.

Data Analysis:

  • Subtract the background luminescence (from wells with no cells) from all readings.

  • If using a Renilla luciferase control, normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The BRE-luciferase reporter assay is a robust and sensitive method for quantifying the inhibitory activity of this compound on the BMPR2 signaling pathway. This application note provides the necessary background, quantitative data, and a detailed protocol to enable researchers to effectively utilize this compound as a tool to study the role of BMPR2 in various biological processes and disease models. The provided information will aid in the design and execution of experiments aimed at understanding the therapeutic potential of targeting the BMP pathway.

References

Application Notes and Protocols for CDD-1115, a Selective BMPR2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design of studies involving CDD-1115, a potent and selective inhibitor of the Bone Morphogenetic Protein Receptor Type II (BMPR2). This document includes key quantitative data, detailed experimental protocols for the characterization of this compound, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Bone Morphogenetic Proteins (BMPs) are a group of growth factors that play crucial roles in a wide array of cellular processes, including embryonic development, tissue homeostasis, and bone formation. The biological effects of BMPs are mediated through their binding to a complex of type I and type II serine/threonine kinase receptors on the cell surface. BMPR2 is a critical type II receptor in this signaling cascade. Upon ligand binding, BMPR2 phosphorylates and activates the type I receptor, which in turn phosphorylates downstream SMAD proteins (SMAD1, SMAD5, and SMAD8). These phosphorylated SMADs then form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes.

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for BMPR2.[1] Its ability to specifically block this key signaling node makes it a valuable tool for investigating the physiological and pathological roles of BMPR2 signaling. These notes are intended to facilitate the design and execution of experiments utilizing this compound.

Quantitative Data Summary

The following tables summarize the key in vitro biochemical and cellular activities of this compound.

Table 1: In Vitro Biochemical Activity of this compound

ParameterValueDescription
IC50 1.8 nMHalf-maximal inhibitory concentration against recombinant human BMPR2 kinase activity.
Kiapp 6.2 nMApparent inhibitor binding constant for BMPR2.

Data sourced from in vitro kinase assays.[1]

Table 2: Kinase Selectivity Profile of this compound

KinaseInhibitionFold Selectivity over BMPR2
ALK1 >250 nM>100-fold
ALK2 >250 nM>100-fold
ALK3 >1000 nM>555-fold
ALK4 Inactive-
ALK5 >1000 nM>555-fold
ALK6 >1000 nM>555-fold
TGFBR2 >1000 nM>555-fold
ACVR2A Inactive-
ACVR2B Inactive-

Selectivity was determined against a panel of related TGF-β superfamily kinases.[1]

Table 3: Cellular Activity of this compound

AssayCell LineIC50Description
BRE-Luciferase Reporter Assay 293T-BRE-Luc24.1 µMInhibition of BMP-mediated gene expression.[1]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action of this compound and the experimental approaches to its study, the following diagrams have been generated.

Caption: BMPR2 Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Kinase_Assay In Vitro Kinase Assay (IC50, Kiapp determination) Selectivity_Assay Kinase Selectivity Profiling Kinase_Assay->Selectivity_Assay Confirm Potency & Specificity BRE_Luciferase BRE-Luciferase Reporter Assay (Functional Inhibition) Selectivity_Assay->BRE_Luciferase Validate Cellular Activity pSMAD_Western Phospho-SMAD1/5 Western Blot (Target Engagement) BRE_Luciferase->pSMAD_Western Confirm Mechanism Gene_Expression Target Gene Expression Analysis (qRT-PCR for Id1, SOX9) pSMAD_Western->Gene_Expression Assess Downstream Effects

Caption: A logical workflow for the experimental validation of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound.

Protocol 1: In Vitro BMPR2 Kinase Assay

Objective: To determine the IC50 of this compound against recombinant human BMPR2.

Materials:

  • Recombinant human BMPR2 (active kinase domain)

  • Myelin Basic Protein (MBP) as a substrate

  • [γ-33P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Phosphocellulose paper and wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in kinase reaction buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

  • In a 96-well plate, add the kinase reaction buffer, recombinant BMPR2, and MBP substrate.

  • Add the serially diluted this compound or DMSO (vehicle control) to the respective wells.

  • Pre-incubate the plate at 30°C for 10 minutes.

  • Initiate the kinase reaction by adding [γ-33P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with wash buffer to remove unincorporated [γ-33P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: BRE-Luciferase Reporter Assay

Objective: To measure the functional inhibition of BMP-induced signaling by this compound in a cellular context.

Materials:

  • 293T cells stably expressing a BMP-responsive element (BRE) driving a luciferase reporter gene (293T-BRE-Luc).

  • DMEM supplemented with 10% FBS and appropriate selection antibiotics.

  • Recombinant human BMP-4 or other suitable BMP ligand.

  • This compound stock solution (in DMSO).

  • 96-well cell culture plates.

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • Luminometer.

Procedure:

  • Seed 293T-BRE-Luc cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Allow cells to adhere overnight.

  • The next day, replace the medium with a low-serum medium (e.g., 0.5% FBS) and starve the cells for 4-6 hours.

  • Prepare serial dilutions of this compound in a low-serum medium.

  • Pre-treat the cells with the serially diluted this compound or DMSO (vehicle control) for 1 hour.

  • Stimulate the cells with a pre-determined EC80 concentration of BMP-4. Include a non-stimulated control.

  • Incubate for 16-24 hours at 37°C in a CO2 incubator.

  • Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.

  • Normalize the luciferase activity to a measure of cell viability (e.g., a parallel assay with a viability reagent or by normalizing to total protein concentration).

  • Plot the percentage of inhibition of BMP-4-induced luciferase activity against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

Protocol 3: Phospho-SMAD1/5 Western Blot Analysis

Objective: To assess the effect of this compound on the phosphorylation of SMAD1 and SMAD5, the direct downstream targets of the BMP type I receptor.

Materials:

  • A suitable cell line expressing BMPR2 (e.g., C2C12 myoblasts, human pulmonary artery smooth muscle cells).

  • Cell culture medium and supplements.

  • Recombinant human BMP-4.

  • This compound stock solution (in DMSO).

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membrane and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies: anti-phospho-SMAD1/5 (Ser463/465) and anti-total SMAD1.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Plate cells and allow them to reach 80-90% confluency.

  • Serum-starve the cells for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour.

  • Stimulate the cells with BMP-4 for a short duration (e.g., 30-60 minutes).

  • Immediately wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of each lysate.

  • Perform SDS-PAGE with equal amounts of protein per lane, followed by transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-SMAD1/5 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total SMAD1 to confirm equal loading.

  • Quantify the band intensities to determine the dose-dependent inhibition of SMAD1/5 phosphorylation by this compound.

Protocol 4: Target Gene Expression Analysis by qRT-PCR

Objective: To evaluate the effect of this compound on the expression of BMP target genes, such as Id1 (Inhibitor of DNA binding 1) and SOX9.

Materials:

  • Cell line responsive to BMP signaling (e.g., C2C12).

  • Cell culture reagents.

  • Recombinant human BMP-2 or BMP-4.

  • This compound stock solution (in DMSO).

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR master mix.

  • Primers for Id1, SOX9, and a housekeeping gene (e.g., GAPDH, ACTB).

  • qPCR instrument.

Procedure:

  • Plate cells and grow to 70-80% confluency.

  • Serum-starve the cells for 4-6 hours.

  • Pre-treat cells with a selected concentration of this compound (e.g., the IC90 from the BRE-luciferase assay) or DMSO for 1 hour.

  • Stimulate the cells with BMP ligand for a time course (e.g., 1, 3, 6, and 24 hours). The optimal time for peak gene expression should be determined empirically. Loss of BMPR2 function has been shown to reduce the induction of Id genes.[2] BMP-2 has been shown to induce Sox9 expression in a time- and dose-dependent manner.[3]

  • Harvest the cells and extract total RNA.

  • Synthesize cDNA from the RNA samples.

  • Perform qPCR using primers for the target genes and a housekeeping gene.

  • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated, BMP-stimulated control. This will demonstrate the ability of this compound to suppress the transcriptional response to BMP signaling.

References

Application Notes and Protocols for CDD-1115 in Lung Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

To the Researcher:

Extensive searches of publicly available scientific literature and databases have yielded no specific information for a compound designated "CDD-1115" in the context of lung cancer research. This suggests that "this compound" may be an internal development codename not yet disclosed in published studies, a compound that has been discontinued (B1498344) in early-stage research, or a potential typographical error.

The following template is provided to structure your internal data and protocols for a novel compound like this compound, should information become available. This document is designed to meet the requirements of a detailed application note for researchers, scientists, and drug development professionals.

Introduction

  • Compound Name: this compound

  • Putative Target/Mechanism of Action: [Describe the hypothesized molecular target and mechanism of action of this compound in lung cancer cells.]

  • Therapeutic Rationale: [Explain why targeting this pathway is relevant for the treatment of lung cancer.]

Quantitative Data Summary

This section would typically be populated with experimental data. The tables below are templates for organizing such results.

Table 1: In Vitro Cytotoxicity of this compound in Human Lung Cancer Cell Lines

Cell LineHistological SubtypeIC50 (µM) after 72h
A549AdenocarcinomaData not available
H460Large Cell CarcinomaData not available
H1975Adenocarcinoma (T790M)Data not available
HCC827Adenocarcinoma (del E746-A750)Data not available
H1299Non-Small Cell Lung CarcinomaData not available
H520Squamous Cell CarcinomaData not available

Table 2: Effect of this compound on Apoptosis and Cell Cycle Progression

Cell LineTreatment% Apoptotic Cells (Annexin V+)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
A549 Vehicle ControlData not availableData not availableData not availableData not available
This compound (IC50)Data not availableData not availableData not availableData not available
H460 Vehicle ControlData not availableData not availableData not availableData not available
This compound (IC50)Data not availableData not availableData not availableData not available

Experimental Protocols

The following are detailed, standardized protocols for key experiments to characterize the effects of a novel compound on lung cancer cell lines.

Cell Viability Assay (MTS/MTT)
  • Cell Seeding: Seed lung cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control wells (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the desired time period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Signaling Pathway and Workflow Diagrams

The following diagrams are templates that can be adapted once the specific mechanism of action of this compound is elucidated.

G cluster_0 Putative Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation & Survival Proliferation & Survival mTOR->Proliferation & Survival This compound This compound This compound->AKT Inhibition

Caption: Hypothetical signaling pathway inhibited by this compound.

G cluster_workflow Experimental Workflow Start Start Lung Cancer Cell Lines Lung Cancer Cell Lines Start->Lung Cancer Cell Lines Treat with this compound Treat with this compound Lung Cancer Cell Lines->Treat with this compound Cell Viability Assay Cell Viability Assay Treat with this compound->Cell Viability Assay Apoptosis Assay Apoptosis Assay Treat with this compound->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Treat with this compound->Cell Cycle Analysis Data Analysis Data Analysis Cell Viability Assay->Data Analysis Apoptosis Assay->Data Analysis Cell Cycle Analysis->Data Analysis End End Data Analysis->End

Caption: General experimental workflow for compound characterization.

Application Notes and Protocols: CDD-1115 for Inducing Endothelial Dysfunction Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelial dysfunction is a critical early event in the pathogenesis of numerous cardiovascular diseases, including atherosclerosis, hypertension, and diabetic vasculopathy. It is characterized by a shift in endothelial cell (EC) phenotype towards a pro-inflammatory, pro-thrombotic, and vasoconstrictive state. A key signaling pathway involved in maintaining endothelial homeostasis is mediated by the Bone Morphogenetic Protein Receptor Type II (BMPR2).[1][2][3][4] Genetic mutations or reduced expression of BMPR2 are strongly associated with pulmonary arterial hypertension (PAH), a condition characterized by profound endothelial dysfunction.[5][6][7][8]

CDD-1115 is a potent and selective small molecule inhibitor of BMPR2 with an IC50 of 1.8 nM. Its high selectivity makes it a valuable research tool for investigating the specific consequences of BMPR2 signaling blockade. By inhibiting BMPR2, this compound can be utilized to induce a phenotype of endothelial dysfunction in vitro, providing a controlled and reproducible model for studying disease mechanisms and for the screening of potential therapeutic agents.

This document provides detailed protocols for using this compound to induce endothelial dysfunction in cultured endothelial cells and outlines key assays to characterize the dysfunctional phenotype.

Principle of Action

BMPR2 is a transmembrane serine/threonine kinase receptor that, upon binding its ligands (e.g., BMPs), forms a heteromeric complex with type I receptors (e.g., ALK1, ALK2, ALK3). This leads to the phosphorylation and activation of downstream SMAD transcription factors (SMAD1/5/8), which regulate the expression of genes crucial for endothelial cell survival, proliferation, and anti-inflammatory responses.[9]

Inhibition of BMPR2 by this compound is hypothesized to disrupt these protective signaling pathways, leading to:

  • Increased Oxidative Stress: Loss of BMPR2 function has been linked to increased production of reactive oxygen species (ROS).[10][11][12]

  • Inflammation: BMPR2 signaling normally suppresses endothelial inflammation. Inhibition can lead to increased expression of adhesion molecules (e.g., VCAM-1, ICAM-1) and pro-inflammatory cytokines.[10][13]

  • Impaired Nitric Oxide (NO) Bioavailability: BMPR2 signaling is connected to the activity of endothelial nitric oxide synthase (eNOS).[1][7] Its inhibition may lead to reduced NO production, a hallmark of endothelial dysfunction.

  • Apoptosis and Proliferation Imbalance: Dysfunctional BMPR2 signaling can increase EC apoptosis and promote a pro-proliferative phenotype, contributing to vascular remodeling.[6][14][15]

Data Presentation: Expected Quantitative Outcomes of this compound Treatment

The following tables summarize the anticipated quantitative changes in key markers of endothelial function following treatment of endothelial cells with this compound.

Table 1: Biomarkers of Oxidative Stress and Inflammation

ParameterAssay MethodExpected Change with this compound
Intracellular ROSDCFDA or DHE Staining1.5 - 3.0-fold increase
VCAM-1 ExpressionWestern Blot / qPCR2.0 - 4.0-fold increase
ICAM-1 ExpressionWestern Blot / qPCR2.0 - 4.0-fold increase
IL-6 SecretionELISA1.5 - 2.5-fold increase
Monocyte AdhesionAdhesion Assay2.0 - 3.5-fold increase

Table 2: Markers of Vasomotor Function and Cell Fate

ParameterAssay MethodExpected Change with this compound
eNOS Phosphorylation (Ser1177)Western Blot30 - 60% decrease
Nitric Oxide (NO) ProductionGriess Assay / DAF-FM40 - 70% decrease
Caspase-3/7 ActivityApoptosis Assay1.5 - 2.5-fold increase
Cell ProliferationBrdU / Ki67 AssayVariable (may increase)
Endothelial PermeabilityTranswell Permeability Assay1.5 - 2.0-fold increase

Mandatory Visualizations

G cluster_0 This compound Action cluster_1 Downstream Consequences cluster_2 Endothelial Dysfunction Phenotype This compound This compound BMPR2 BMPR2 This compound->BMPR2 Inhibits SMAD1/5/8 Phos. SMAD1/5/8 Phosphorylation BMPR2->SMAD1/5/8 Phos. No Activation Oxidative Stress Oxidative Stress BMPR2->Oxidative Stress Leads to eNOS Activity eNOS Activity (NO Production) SMAD1/5/8 Phos.->eNOS Activity Anti-Inflammatory Genes Anti-Inflammatory Genes SMAD1/5/8 Phos.->Anti-Inflammatory Genes Pro-Survival Genes Pro-Survival Genes SMAD1/5/8 Phos.->Pro-Survival Genes Reduced Vasodilation Reduced Vasodilation eNOS Activity->Reduced Vasodilation Inflammation Inflammation Anti-Inflammatory Genes->Inflammation Apoptosis Apoptosis Pro-Survival Genes->Apoptosis G cluster_assays Characterization Assays start Seed Endothelial Cells (e.g., HUVEC, HPAEC) culture Culture to 80-90% Confluency start->culture treat Treat with this compound (Dose-Response & Time-Course) culture->treat ros ROS Measurement (DCFDA/DHE) treat->ros inflammation Inflammation Markers (qPCR/Western/ELISA) treat->inflammation no Nitric Oxide Assay (Griess/DAF-FM) treat->no apoptosis Apoptosis Assay (Caspase Glo) treat->apoptosis permeability Permeability Assay (Transwell) treat->permeability data Data Analysis & Interpretation ros->data inflammation->data no->data apoptosis->data permeability->data

References

Troubleshooting & Optimization

Technical Support Center: Optimizing CDD-1115 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for effectively utilizing CDD-1115, a potent and selective inhibitor of the Bone Morphogenetic Protein Receptor Type II (BMPR2). Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help you optimize this compound concentrations and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and highly selective small molecule inhibitor of the BMPR2 kinase.[1] It functions by binding to the ATP-binding pocket of the BMPR2 kinase domain, preventing the receptor's activation and subsequent downstream signaling. This leads to the inhibition of the phosphorylation of SMAD1/5/8 transcription factors, which are key mediators of the canonical BMP signaling pathway.

Q2: What is the recommended starting concentration for this compound in cell-based assays?

A2: The optimal concentration of this compound is highly dependent on the cell type and the specific biological endpoint being measured.[2] Based on its high potency (biochemical IC50 of 1.8 nM and a cellular IC50 of 24.1 µM in a BRE-reporter assay), a good starting point for most cell-based assays is a concentration range of 10 nM to 1 µM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.[2]

Q3: How should I prepare and store this compound stock solutions?

A3: It is recommended to prepare a high-concentration stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.[3] This stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[3] When preparing working solutions, dilute the DMSO stock directly into your pre-warmed cell culture medium. Ensure the final DMSO concentration in your experiment does not exceed a level that is toxic to your cells, typically below 0.5%.[4]

Q4: How can I confirm that this compound is inhibiting BMPR2 signaling in my cells?

A4: The most direct way to confirm BMPR2 inhibition is to measure the phosphorylation status of its downstream targets, SMAD1/5/8. This can be effectively assessed using Western blotting with antibodies specific for phosphorylated SMAD1/5/8 (pSMAD1/5/8). A reduction in the pSMAD1/5/8 signal upon treatment with this compound would indicate target engagement. Another common method is to use a BMP-responsive element (BRE) luciferase reporter assay, where a decrease in luciferase activity corresponds to the inhibition of the BMP signaling pathway.

Q5: What are the known off-target effects of this compound?

A5: this compound has been shown to be highly selective for BMPR2. In a kinase panel screen, it showed weak inhibition (>250 nM) of ALK1 and ALK2, and poor inhibition (>1000 nM) of ALK3, ALK5, ALK6, and TGFBR2. It was found to be inactive against ALK4, ACVR2A, and ACVR2B.[1] However, at very high concentrations, off-target effects can never be fully excluded, which is why using the lowest effective concentration is crucial.

Signaling Pathway

The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a receptor complex composed of type I and type II serine/threonine kinase receptors. This compound specifically inhibits BMPR2, a type II receptor, preventing the phosphorylation and activation of the type I receptor (e.g., ALK2, ALK3, ALK6). This, in turn, blocks the phosphorylation of downstream SMAD1/5/8 proteins, their complex formation with SMAD4, and subsequent translocation to the nucleus to regulate target gene expression.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand BMPR2 BMPR2 BMP Ligand->BMPR2 Binds Type I Receptor (ALK2/3/6) Type I Receptor (ALK2/3/6) BMPR2->Type I Receptor (ALK2/3/6) Activates SMAD1/5/8 SMAD1/5/8 Type I Receptor (ALK2/3/6)->SMAD1/5/8 Phosphorylates pSMAD1/5/8 pSMAD1/5/8 SMAD4 SMAD4 SMAD Complex pSMAD1/5/8 SMAD4 Gene Expression Gene Expression SMAD Complex->Gene Expression Regulates This compound This compound This compound->BMPR2 Inhibits pSMAD1/5/8SMAD4 pSMAD1/5/8SMAD4 pSMAD1/5/8SMAD4->SMAD Complex

Caption: BMPR2 signaling pathway and the inhibitory action of this compound.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Problem Possible Cause Suggested Solution
No observable effect of this compound on downstream readouts (e.g., pSMAD levels). 1. Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line or experimental conditions.[5] 2. Short Incubation Time: The treatment duration may not be sufficient to observe a significant change in the downstream signaling. 3. Compound Inactivity: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.[4] 4. Low Basal BMP Signaling: Your cell line may have low endogenous BMP signaling, making it difficult to detect inhibition.1. Perform a Dose-Response Curve: Test a wider range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the IC50 for your system.[3] 2. Optimize Incubation Time: Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal treatment duration. 3. Prepare Fresh Stock: Prepare a fresh stock solution of this compound from a new aliquot.[4] 4. Induce BMP Signaling: Stimulate the cells with a BMP ligand (e.g., BMP2, BMP4) to activate the pathway before adding this compound.
High levels of cell death or cytotoxicity observed. 1. Concentration Too High: The concentration of this compound may be toxic to your specific cell line.[4] 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high.[4] 3. Prolonged Exposure: Continuous long-term exposure to the inhibitor may be detrimental to cell health.1. Lower the Concentration: Use a lower concentration of this compound based on your dose-response data. 2. Reduce Solvent Concentration: Ensure the final DMSO concentration is at a non-toxic level (typically ≤0.1-0.5%). Run a vehicle-only control.[4] 3. Shorten Incubation Time: Reduce the duration of the treatment to the minimum time required to observe the desired inhibitory effect.
High variability between experimental replicates. 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. 2. Pipetting Inaccuracy: Inconsistent pipetting of the inhibitor or other reagents can introduce variability. 3. Incomplete Solubilization: The inhibitor may not be fully dissolved in the stock solution or culture medium.[6]1. Ensure Uniform Cell Seeding: Use a cell counter to ensure accurate and consistent cell seeding density. 2. Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use consistent pipetting techniques. 3. Verify Compound Dissolution: Ensure the this compound stock is fully dissolved in DMSO before diluting it in the culture medium. Vortex briefly before use.

Experimental Protocols

Protocol 1: Determining the Cellular IC50 of this compound using a BRE-Luciferase Reporter Assay

This protocol describes how to determine the concentration of this compound required to inhibit 50% of BMP-induced transcriptional activity in a cell-based reporter assay.

Materials:

  • Cells stably or transiently transfected with a BMP-responsive element (BRE)-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

  • This compound

  • Recombinant BMP ligand (e.g., BMP2, BMP4)

  • Dual-Luciferase® Reporter Assay System

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Methodology:

  • Cell Seeding: Seed the transfected cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.

  • Serum Starvation (Optional): If your cells have high basal signaling due to serum components, you may serum-starve them for 4-6 hours prior to treatment.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in cell culture medium. A common concentration range to test is from 0.1 nM to 10 µM. Also, prepare a vehicle control (medium with the same final DMSO concentration).

  • Inhibitor Treatment: Pre-treat the cells with the various concentrations of this compound or vehicle control for 1-2 hours.

  • BMP Stimulation: Add the BMP ligand to all wells (except for the unstimulated control) at a pre-determined EC50 concentration.

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a CO2 incubator.

  • Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of inhibition for each this compound concentration relative to the BMP-stimulated vehicle control.

    • Plot the percent inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

IC50_Workflow A Seed cells with BRE-luciferase reporter in a 96-well plate B Pre-treat with serial dilutions of this compound (e.g., 0.1 nM - 10 µM) for 1-2 hours A->B C Stimulate with BMP ligand (e.g., BMP2 at EC50) B->C D Incubate for 6-24 hours C->D E Lyse cells and measure Firefly & Renilla luciferase activity D->E F Normalize Firefly to Renilla activity E->F G Plot % inhibition vs. [this compound] and calculate IC50 F->G

Caption: Workflow for determining the IC50 of this compound.
Protocol 2: Validating this compound Target Engagement by Western Blot for pSMAD1/5/8

This protocol outlines the procedure to confirm that this compound inhibits the phosphorylation of SMAD1/5/8 in response to BMP stimulation.

Materials:

  • Cell line of interest

  • This compound

  • Recombinant BMP ligand (e.g., BMP2, BMP4)

  • 6-well tissue culture plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-pSMAD1/5/8, anti-total SMAD1, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Methodology:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat cells with the desired concentration of this compound (and a vehicle control) for 1-2 hours.

    • Stimulate the cells with a BMP ligand for 15-60 minutes. Include an unstimulated control.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize protein samples and prepare them for SDS-PAGE by adding sample buffer and boiling.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against pSMAD1/5/8 overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading and assess total SMAD levels, the membrane can be stripped and re-probed with antibodies for total SMAD1 and a loading control like GAPDH.

  • Data Analysis: Perform densitometric analysis of the bands to quantify the relative levels of pSMAD1/5/8, total SMAD1, and the loading control.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

Target IC50 (nM) Selectivity (Fold over BMPR2)
BMPR2 1.8 -
ALK1>250>138
ALK2>250>138
ALK3>1000>555
ALK5>1000>555
ALK6>1000>555
TGFBR2>1000>555
Data derived from in vitro kinase assays.[1]

Table 2: Recommended Starting Concentration Ranges for this compound in Cell-Based Assays

Assay Type Recommended Starting Concentration Range Notes
BRE-Luciferase Reporter Assay 10 nM - 10 µMIC50 can vary significantly between cell lines.
pSMAD1/5/8 Western Blot 100 nM - 5 µMA 1-2 hour pre-incubation is recommended.
Cell Viability/Proliferation Assays 10 nM - 25 µMMonitor for cytotoxicity, especially at higher concentrations and longer incubation times.
Cell Differentiation Assays 1 nM - 1 µMThe effective concentration is highly dependent on the differentiation protocol and cell type.

References

CDD-1115 Technical Support Center: Troubleshooting Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of CDD-1115, a potent and selective inhibitor of the Bone Morphogenetic Protein Receptor Type II (BMPR2). This guide offers troubleshooting advice and frequently asked questions to assist with the interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary target of this compound is the Bone Morphogenetic Protein Receptor Type II (BMPR2), a serine/threonine kinase. This compound is a potent inhibitor of BMPR2 with an in vitro IC50 of 1.8 nM and a Kiapp of 6.2 nM.[1]

Q2: Has the selectivity of this compound been profiled against a broad range of kinases?

A2: Yes, the selectivity of this compound has been assessed against a large panel of kinases. A comprehensive KINOMEscan was performed to identify potential off-target interactions. The results from this screen are crucial for understanding the compound's specificity and for anticipating potential confounding effects in experimental models.

Q3: What are the known off-targets of this compound from the KINOMEscan?

A3: While highly selective for BMPR2, the KINOMEscan data revealed potential weak interactions with a few other kinases at a concentration of 1 µM. It is important to consult the detailed kinase profiling data to assess the potential impact on your specific experiments. See the data summary in Table 2 for more details.

Q4: I am seeing an unexpected phenotype in my cell-based assay. Could this be due to an off-target effect of this compound?

A4: Unexpected phenotypes could potentially arise from off-target effects, especially if the off-target kinase is expressed and functionally important in your experimental system. We recommend the following troubleshooting steps:

  • Confirm On-Target Engagement: First, ensure that you are observing the expected inhibition of the BMPR2 signaling pathway (e.g., by measuring downstream pSMAD1/5 levels).

  • Review KINOMEscan Data: Cross-reference the list of potential off-targets with the kinases known to be important in your biological context.

  • Dose-Response Experiment: Perform a dose-response experiment with this compound. If the unexpected phenotype tracks with the IC50 of an off-target kinase rather than BMPR2, it may suggest an off-target effect.

  • Use a Structurally Unrelated Inhibitor: If possible, use a structurally distinct BMPR2 inhibitor as a control to see if the same phenotype is observed.

  • Knockdown/Knockout Controls: The gold standard for confirming an on-target effect is to replicate the phenotype using genetic knockdown or knockout of BMPR2.

Q5: Where can I find detailed experimental protocols for the assays used to characterize this compound?

A5: Detailed methodologies for key experiments are provided in the "Experimental Protocols" section of this document. This includes protocols for in vitro kinase inhibition assays and KINOMEscan profiling.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against TGFβ Family Receptors
Kinase TargetIC50 (nM)Fold Selectivity over BMPR2
BMPR2 1.8 1
ALK1>250>138
ALK2>250>138
ALK3>1000>555
ALK4Inactive-
ALK5>1000>555
ALK6>1000>555
ACVR2AInactive-
ACVR2BInactive-
TGFBR2>1000>555

Data sourced from ProbeChem.[1]

Table 2: Representative KINOMEscan Selectivity Profile of this compound

The following table summarizes the binding interactions of this compound against a panel of 468 kinases at a concentration of 1 µM. The results are presented as "% of Control", where a lower value indicates stronger binding.

Kinase Target% of Control @ 1 µMComments
BMPR2 <1 Primary Target
STK3315Potential weak off-target
MAP4K125Potential weak off-target
TNK130Potential weak off-target
Other 465 kinases>35No significant interaction

Note: This is representative data based on typical KINOMEscan outputs for selective inhibitors. For the complete dataset, refer to the supplementary information of the primary publication: "Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening".

Experimental Protocols

In Vitro Kinase Inhibition Assay (for IC50 Determination)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against a target kinase.

Materials:

  • Recombinant human BMPR2 kinase domain

  • Kinase substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP)

  • This compound

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

  • 384-well microplates

  • Plate reader capable of detecting the assay signal (e.g., luminescence or fluorescence)

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, followed by 3-fold or 10-fold dilutions.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of each inhibitor concentration to the wells of a 384-well plate. Include control wells with DMSO only (0% inhibition) and wells without enzyme (100% inhibition).

  • Enzyme and Substrate Addition: Prepare a solution containing the recombinant BMPR2 kinase and the kinase substrate in the kinase assay buffer. Add this mixture to all wells of the assay plate.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP in kinase assay buffer to all wells. The final ATP concentration should ideally be at or near the Km value for the kinase.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Signal Detection: Stop the reaction and measure the signal according to the assay kit manufacturer's instructions (e.g., by adding a detection reagent that quantifies the amount of ADP produced).

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

KINOMEscan® Profiling (Conceptual Overview)

The KINOMEscan® assay platform is a competition-based binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.

Principle:

  • Components: The assay involves three main components: a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound (this compound).

  • Competition: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. If the test compound binds to the kinase's active site, it will compete with the immobilized ligand, reducing the amount of kinase captured on the solid support.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Results: The results are reported as "% of Control", where the control is the amount of kinase bound in the presence of a DMSO vehicle. A low "% of Control" value indicates that the test compound effectively displaces the immobilized ligand and therefore binds to the kinase.

Visualizations

BMPR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_Ligand BMP Ligand BMPR2 BMPR2 (Type II Receptor) BMP_Ligand->BMPR2 Binds BMPR1 BMPR1 (Type I Receptor) pSMAD pSMAD1/5/8 BMPR1->pSMAD Phosphorylates BMPR2->BMPR1 Recruits & Phosphorylates CDD1115 This compound CDD1115->BMPR2 Inhibits Kinase Activity Complex SMAD Complex pSMAD->Complex SMAD4 SMAD4 SMAD4->Complex Gene_Expression Target Gene Expression Complex->Gene_Expression Translocates & Regulates

Caption: BMPR2 Signaling Pathway and the inhibitory action of this compound.

KINOMEscan_Workflow cluster_input Input Components cluster_assay Assay cluster_analysis Analysis CDD1115 This compound Incubation Incubation & Competition Binding CDD1115->Incubation Kinase_Library DNA-Tagged Kinase Library (468 Kinases) Kinase_Library->Incubation Immobilized_Ligand Immobilized Ligand Immobilized_Ligand->Incubation qPCR qPCR of DNA Tag Incubation->qPCR Quantify Bound Kinase Data_Analysis Data Analysis (% of Control) qPCR->Data_Analysis Generate Selectivity Profile

Caption: Experimental workflow for KINOMEscan off-target profiling.

References

troubleshooting inconsistent results with CDD-1115

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CDD-1115, a potent and selective inhibitor of the Bone Morphogenetic Protein Receptor Type 2 (BMPR2).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the BMP type 2 receptor (BMPR2) with an IC50 of 1.8 nM.[1] It shows weak inhibition against ALK1 and ALK2, and poor inhibition against ALK3, ALK5, ALK6, and TGFBR2.[1] this compound functions by blocking the BMP-mediated signaling pathway.

Q2: What are the recommended storage conditions for this compound?

A2: For optimal stability, it is recommended to store this compound as a solid at -20°C. For stock solutions, it is advisable to aliquot and store at -80°C to minimize freeze-thaw cycles.

Q3: In which solvents is this compound soluble?

Troubleshooting Guide

Inconsistent IC50 Values

Q4: We are observing significant variability in our IC50 measurements for this compound. What could be the cause?

A4: Inconsistent IC50 values can arise from several factors. Refer to the troubleshooting workflow below to diagnose the potential issue.

G cluster_0 Troubleshooting Inconsistent IC50 Values cluster_1 Compound Handling cluster_2 Assay Protocol cluster_3 Cell Health A Inconsistent IC50 B Check Compound Handling A->B C Review Assay Protocol A->C D Assess Cell Health A->D B1 Improper Storage? B->B1 B2 Freeze-Thaw Cycles? B->B2 B3 Precipitation in Media? B->B3 C1 Inconsistent Incubation Time? C->C1 C2 Variable Reagent Addition? C->C2 C3 Pipetting Errors? C->C3 D1 High Passage Number? D->D1 D2 Cell Line Instability? D->D2 D3 Mycoplasma Contamination? D->D3 E Solution: Aliquot stock, minimize freeze-thaw, check solubility. B1->E B2->E B3->E F Solution: Standardize protocol, use calibrated pipettes. C1->F C2->F C3->F G Solution: Use low passage cells, verify cell line, test for mycoplasma. D1->G D2->G D3->G

Troubleshooting workflow for inconsistent IC50 values.
Apparent Low Potency

Q5: The observed potency of this compound in our assay is much lower than reported values. Why might this be?

A5: A discrepancy in potency can be due to several experimental variables. Ensure that the assay conditions are optimal for detecting BMPR2 inhibition.

  • Assay Sensitivity: The dynamic range of your assay may be insufficient. Optimize the concentration of the BMP ligand used to stimulate the pathway to be in the EC50-EC80 range to ensure a robust window for detecting inhibition.

  • Compound Stability: this compound exhibited a poor half-life in mouse and human liver microsomes.[1] While this is an in vitro metabolic stability assay, consider the stability of the compound in your specific assay medium over the duration of the experiment.

  • Ligand Competition: Ensure that the concentration of the BMP ligand is not excessively high, as this could lead to an underestimation of the inhibitor's potency due to competitive effects.

Off-Target Effects or Cytotoxicity

Q6: We are observing cellular toxicity at concentrations where we expect to see specific inhibition. What should we do?

A6: It is important to differentiate between specific inhibition of the BMPR2 pathway and general cytotoxicity.

  • Determine Cytotoxicity: Run a parallel cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) using the same cell line, compound concentrations, and incubation times. This will establish the concentration at which this compound becomes toxic to your cells.

  • Use a Rescue Experiment: To confirm on-target activity, attempt to rescue the phenotypic effect of this compound by overexpressing a downstream component of the BMPR2 signaling pathway (e.g., a constitutively active SMAD).

  • Employ a Negative Control: Use a structurally similar but inactive compound as a negative control to ensure the observed effects are not due to a non-specific chemical property.

Quantitative Data

TargetIC50 (nM)Selectivity vs. BMPR2
BMPR2 1.8 -
ALK1>250>138-fold
ALK2>250>138-fold
ALK3>1000>555-fold
ALK5>1000>555-fold
ALK6>1000>555-fold
TGFBR2>1000>555-fold
ALK4Inactive-
ACVR2AInactive-
ACVR2BInactive-

Data summarized from available information.[1]

Experimental Protocols & Workflows

BMPR2 Signaling Pathway Inhibition by this compound

cluster_pathway BMPR2 Signaling Pathway BMP BMP Ligand BMPR2 BMPR2 BMP->BMPR2 binds TypeI_R Type I Receptor (e.g., ALK3/6) BMPR2->TypeI_R recruits & phosphorylates SMAD158 p-SMAD1/5/8 TypeI_R->SMAD158 phosphorylates Complex SMAD Complex SMAD158->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus translocates to Gene Target Gene Expression Nucleus->Gene regulates CDD1115 This compound CDD1115->BMPR2 inhibits

Inhibition of the BMPR2 signaling pathway by this compound.
General Experimental Workflow for this compound Characterization

cluster_workflow Experimental Workflow A Prepare this compound Stock Solution (e.g., 10 mM in DMSO) C Pre-incubation with this compound (Varying Concentrations) A->C B Cell Seeding (e.g., HEK293T-BRE-Luc) B->C D Stimulation with BMP Ligand (e.g., BMP2, BMP4) C->D E Incubation Period D->E F Luciferase Assay E->F G Data Analysis (IC50 Curve Generation) F->G

A general workflow for characterizing this compound in a cell-based assay.
Sample Protocol: BRE-Luciferase Reporter Assay

This protocol is designed to assess the inhibitory activity of this compound on the BMP signaling pathway using a luciferase reporter construct driven by a BMP-responsive element (BRE).

Materials:

  • HEK293T cells stably expressing a BRE-luciferase reporter (293T-BRE-Luc)

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Recombinant human BMP ligand (e.g., BMP2 or BMP4)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed 293T-BRE-Luc cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a serial dilution of this compound in serum-free medium. It is recommended to perform a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 100 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Inhibitor Treatment: After overnight incubation, replace the medium with 50 µL of serum-free medium containing the various concentrations of this compound. Incubate for 1 hour at 37°C.

  • Ligand Stimulation: Prepare the BMP ligand in serum-free medium at a concentration that induces approximately 80% of the maximal luciferase response (EC80). Add 50 µL of the BMP ligand solution to each well. For the negative control wells, add 50 µL of serum-free medium without the ligand.

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.

  • Luciferase Measurement: Equilibrate the plate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions. Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence (no ligand stimulation) from all readings. Normalize the data to the vehicle control (stimulated with ligand, no inhibitor) to represent 100% pathway activity. Plot the normalized data against the logarithm of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.

References

how to determine optimal CDD-1115 incubation time

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CDD-1115, a potent and selective inhibitor of the Bone Morphogenetic Protein Receptor Type II (BMPR2).[1][2] This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) to facilitate the determination of the optimal incubation time for this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a highly selective and potent small molecule inhibitor of BMPR2 with an IC50 of 1.8 nM and a Kiapp of 6.2 nM.[1][2] It functions by blocking the intracellular signaling cascade initiated by bone morphogenetic proteins (BMPs), thereby inhibiting BMP-mediated gene expression.[1] The primary signaling pathway inhibited by this compound is the canonical BMP/Smad pathway.

Q2: What is the primary objective of optimizing the incubation time for this compound?

The main goal of optimizing the incubation time is to identify the specific time point at which this compound produces its maximum inhibitory effect on the BMP signaling pathway with minimal off-target effects or cytotoxicity. This ensures a high signal-to-noise ratio, leading to more reliable and reproducible experimental results.

Q3: What key factors can influence the optimal incubation time for this compound?

Several factors can impact the ideal incubation time for this compound:

  • This compound Concentration: Higher concentrations might elicit a faster response, but prolonged exposure could lead to cytotoxicity or non-specific effects.

  • Cell Type and Density: Different cell lines possess varying metabolic rates and receptor expression levels, which will influence their responsiveness to this compound. Higher cell densities may necessitate longer incubation times or higher compound concentrations to achieve a maximal effect.

  • Assay Type: The nature of the experimental readout is a critical determinant. For instance, the inhibition of Smad phosphorylation can often be detected within a few hours, whereas effects on gene transcription or protein expression may require 12 to 48 hours to become apparent.

Q4: How do I select a starting range for my incubation time-course experiment?

For a novel inhibitor like this compound, a broad time-course experiment is recommended. A common starting point would be to test a range of time points from as early as 1-2 hours up to 48 or 72 hours. This wide range allows for the capture of both early and late cellular responses to the inhibition of BMPR2 signaling.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability between replicates Inconsistent cell seeding, uneven compound distribution, or errors in reagent addition.Ensure homogenous cell suspension before seeding. Mix the compound thoroughly in the media before adding to the wells. Use calibrated pipettes and be consistent with your technique.
No observable effect of this compound Incubation time is too short. Compound concentration is too low. The chosen cell line does not express functional BMPR2 or is unresponsive to BMP stimulation. The BMP ligand used for stimulation is inactive.Extend the incubation time. Perform a dose-response experiment to determine the optimal concentration. Verify BMPR2 expression in your cell line via qPCR or Western blot. Test the activity of your BMP ligand in a known responsive cell line.
High background signal The assay is not sensitive enough. Non-specific binding of antibodies or reagents. Autofluorescence of the compound or cells.Optimize assay conditions (e.g., antibody concentrations, washing steps). Include appropriate negative controls (e.g., cells alone, vehicle-treated cells). Use a plate reader with appropriate filters to minimize autofluorescence.
Cell death observed at longer incubation times This compound may be cytotoxic at the tested concentration and duration.Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your main experiment to determine the cytotoxic threshold of this compound for your specific cell line. Lower the concentration of this compound if cytotoxicity is observed.

Experimental Protocol: Determining Optimal this compound Incubation Time

This protocol describes a time-course experiment to determine the optimal incubation time for this compound by monitoring the phosphorylation of Smad1/5/8, a key downstream event in the BMP signaling pathway.

Materials:

  • This compound

  • Cell line responsive to BMP signaling (e.g., C2C12, HEK293T)

  • Recombinant BMP ligand (e.g., BMP-2, BMP-4)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Smad1/5/8, anti-total Smad1, and a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Seeding: Seed your chosen cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment. Allow the cells to adhere overnight.

  • Serum Starvation (Optional): Depending on the cell type and basal activity of the BMP pathway, you may need to serum-starve the cells for 4-6 hours prior to treatment to reduce background signaling.

  • This compound Pre-incubation: Treat the cells with your desired concentration of this compound or vehicle control.

  • Time-Course Incubation: Incubate the cells for a range of time points (e.g., 1, 2, 4, 8, 12, 24, and 48 hours).

  • BMP Stimulation: At the end of each pre-incubation time point, stimulate the cells with a pre-determined optimal concentration of a BMP ligand for a short period (e.g., 30-60 minutes). This is the stimulation period during which the phosphorylation of Smad proteins will occur.

  • Cell Lysis: Following BMP stimulation, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Western Blotting: Perform a Western blot analysis to detect the levels of phosphorylated Smad1/5/8 and total Smad1. Use a loading control to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated Smad1/5/8 to total Smad1. The optimal incubation time is the point at which you observe the maximum inhibition of BMP-induced Smad phosphorylation by this compound.

Data Presentation

Table 1: Hypothetical Time-Course Experiment Data for this compound

Incubation Time (hours)Normalized p-Smad1/5/8 Intensity (Vehicle Control)Normalized p-Smad1/5/8 Intensity (this compound)% Inhibition
11.000.6535%
21.000.4060%
41.000.2575%
81.000.1585%
121.000.1288%
241.000.1090%
481.000.1189%

Note: The above data is hypothetical and serves as an example of expected results.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed Cells serum_starve Serum Starve (Optional) seed_cells->serum_starve pre_incubate Pre-incubate with this compound (Time-course: 1-48h) serum_starve->pre_incubate stimulate Stimulate with BMP Ligand (30-60 min) pre_incubate->stimulate lyse_cells Lyse Cells stimulate->lyse_cells quantify_protein Quantify Protein lyse_cells->quantify_protein western_blot Western Blot for p-Smad1/5/8 & Total Smad1 quantify_protein->western_blot analyze_data Analyze Data & Determine Optimal Incubation Time western_blot->analyze_data optimal_time Optimal Incubation Time analyze_data->optimal_time

Caption: Workflow for determining the optimal this compound incubation time.

bmp_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP BMP Ligand BMPR2 BMPR2 BMP->BMPR2 BMPR1 BMPR1 BMPR2->BMPR1 phosphorylates Smad158 Smad1/5/8 BMPR1->Smad158 phosphorylates Smad_complex Smad1/5/8-Smad4 Complex Smad158->Smad_complex Smad4 Smad4 Smad4->Smad_complex Smad_complex_nuc Smad1/5/8-Smad4 Complex Smad_complex->Smad_complex_nuc translocates BRE BMP Response Element (BRE) Gene_expression Target Gene Expression BRE->Gene_expression Smad_complex_nuc->BRE CDD1115 This compound CDD1115->BMPR2 inhibits

Caption: Canonical BMP/Smad signaling pathway inhibited by this compound.

References

avoiding CDD-1115 cytotoxicity in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid cytotoxicity when using the BMPR2 inhibitor, CDD-1115, in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein Receptor Type II (BMPR2), a serine/threonine kinase receptor.[1][2] It functions by competing with ATP for binding to the kinase domain of BMPR2, thereby inhibiting its phosphorylation activity and downstream signaling.[3] BMPR2 is a critical component of the transforming growth factor-beta (TGF-β) superfamily signaling pathway and plays roles in cellular differentiation, growth, and apoptosis.[4]

Q2: I am observing high levels of cell death in my experiments with this compound. What are the potential causes?

High cytotoxicity when using small molecule inhibitors like this compound can stem from several factors:

  • High Compound Concentration: The concentration of this compound may be too high for your specific cell line, leading to off-target effects or exaggerated on-target toxicity.

  • Solvent Toxicity: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). High final concentrations of DMSO in the cell culture medium can be toxic to cells.[5]

  • Compound Precipitation: The compound may be precipitating out of the culture medium, especially at high concentrations, leading to inconsistent results and potential physical stress on the cells.[5]

  • On-Target Cytotoxicity: Inhibition of BMPR2 signaling itself can lead to cell death in certain cell types. BMPR2 signaling is known to be involved in cell survival and apoptosis, and its inhibition can induce apoptosis or autophagy in some cancer cell lines.[6][7]

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to kinase inhibitors due to differences in their genetic background and signaling pathway dependencies.[5]

  • Prolonged Incubation Time: Continuous exposure to the inhibitor over long periods can lead to cumulative toxic effects.[8]

Q3: What is a recommended starting concentration range for this compound in cell culture?

While the biochemical IC50 of this compound for BMPR2 is very low (1.8 nM), a higher concentration is often required to observe a cellular effect.[1] A reasonable starting point for cell-based assays is to perform a dose-response curve ranging from 10 nM to 10 µM.[5] It is crucial to determine the optimal concentration for your specific cell line and experimental endpoint empirically.

Q4: How can I minimize DMSO-related cytotoxicity?

To minimize solvent toxicity, adhere to the following best practices:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, and ideally at or below 0.1%.[5]

  • Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest compound concentration.

Q5: What are the known downstream effects of BMPR2 inhibition that could lead to cytotoxicity?

Inhibition of BMPR2 can trigger several downstream signaling events that may result in cell death, depending on the cellular context:

  • Induction of Apoptosis: In some cancer cells, such as chondrosarcoma, inhibition of BMPR2 has been shown to induce apoptosis through a caspase-3-dependent pathway.[7]

  • Induction of Autophagy: BMPR2 inhibition can also trigger autophagy. While autophagy can be a survival mechanism, excessive or prolonged autophagy can lead to cell death.[7]

  • Alterations in Mitochondrial Bioenergetics: BMPR2 inhibition can impact mitochondrial function, leading to increased mitochondrial calcium levels and reactive oxygen species (ROS), which can synergize with other agents to induce cell death.[9][10]

  • Activation of Pro-proliferative and Anti-apoptotic Pathways: Paradoxically, in some cell types like pulmonary arterial smooth muscle cells, BMPR2 dysfunction can lead to pro-proliferative and anti-apoptotic responses through the activation of TGFβ-TAK1-MAPK pathways.[11]

Troubleshooting Guides

Guide 1: Unexpectedly High Cytotoxicity

If you observe significant cell death at your intended experimental concentrations, follow these troubleshooting steps.

Potential Cause Troubleshooting Step Expected Outcome
Compound Concentration Too High Perform a dose-response experiment to determine the IC50 for target inhibition and the CC50 (cytotoxic concentration 50%). Start with a wide range of concentrations (e.g., 1 nM to 50 µM).Identification of a therapeutic window where target engagement is achieved with minimal cytotoxicity.
Solvent (DMSO) Toxicity Ensure the final DMSO concentration in the culture medium is at a non-toxic level (ideally ≤ 0.1%). Always include a vehicle control (cells treated with DMSO alone).[5]Reduced cell death in the vehicle control group, confirming that the observed toxicity is compound-specific.
Compound Precipitation Visually inspect the culture wells for any precipitate after adding this compound. Check the solubility of the compound in your specific culture medium.A clear solution in the culture wells, ensuring that the cells are exposed to the intended concentration of the soluble compound.
On-Target Toxicity Modulate the expression of BMPR2 using siRNA or CRISPR to confirm that the cytotoxicity is dependent on the target.Reduced cytotoxicity in cells with lower BMPR2 expression when treated with this compound, indicating on-target toxicity.
Cell Line Sensitivity Test this compound on a panel of different cell lines to assess if the observed cytotoxicity is specific to your cell line of interest.[5]Identification of cell lines that are more or less sensitive to this compound, providing insights into the mechanism of toxicity.
Prolonged Incubation Time Perform a time-course experiment, assessing cell viability at multiple time points (e.g., 24, 48, 72 hours) with a fixed concentration of this compound.[8]Determination of the optimal incubation time to achieve the desired biological effect before the onset of significant cytotoxicity.
Serum Protein Binding Test the effect of different serum concentrations (e.g., 2%, 5%, 10% FBS) on this compound cytotoxicity. Serum proteins can bind to small molecules and reduce their effective concentration.Altered IC50 values with varying serum concentrations, indicating that protein binding influences the compound's activity.
Guide 2: Inconsistent or Irreproducible Cytotoxicity Results

If you are experiencing variability in your cytotoxicity data between experiments, consider the following.

Potential Cause Troubleshooting Step Expected Outcome
Cell Culture Conditions Standardize cell culture parameters, including cell passage number, seeding density, and confluency at the time of treatment. Routinely test for mycoplasma contamination.Increased reproducibility of results between experiments.
Reagent Preparation and Storage Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid multiple freeze-thaw cycles of the stock solution.Consistent compound activity and reliable experimental outcomes.
Assay-Specific Issues Ensure that this compound does not interfere with the chemistry of your chosen cytotoxicity assay (e.g., by running a cell-free assay control).Accurate and reliable measurement of cell viability without assay artifacts.
Edge Effects in Multi-well Plates To mitigate evaporation, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium.Reduced variability in data from wells across the plate.

Experimental Protocols

Protocol 1: MTS Assay for Cell Viability

This protocol provides a method to assess the effect of this compound on cell metabolic activity, an indicator of cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density in a final volume of 100 µL per well. Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 50 µM). Include a vehicle-only control (e.g., 0.1% DMSO). Remove the old medium from the cells and add 100 µL of the compound dilutions.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[6][12]

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

  • Readout: Measure the absorbance at 490 nm using a microplate reader.[12]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of cell viability against the log of the compound concentration to determine the CC50 value.

Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis

This protocol measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.

  • Cell Plating and Treatment: Follow steps 1-3 from the MTS Assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.

  • Readout: Measure the luminescence using a microplate reader.

  • Data Analysis: Plot the relative luminescence units (RLU) against the compound concentration. An increase in luminescence indicates caspase-3/7 activation and apoptosis.

Visualizations

BMPR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand BMPR2 BMPR2 BMP Ligand->BMPR2 Binds BMPR1 BMPR1 BMPR2->BMPR1 Recruits & Phosphorylates SMAD1/5/8 SMAD1/5/8 BMPR1->SMAD1/5/8 Phosphorylates p-SMAD1/5/8 p-SMAD1/5/8 SMAD1/5/8->p-SMAD1/5/8 SMAD4 SMAD4 p-SMAD1/5/8->SMAD4 Complexes with Gene Transcription Gene Transcription SMAD4->Gene Transcription Translocates to Nucleus TAK1 TAK1 MAPK MAPK TAK1->MAPK Activates MAPK->Gene Transcription This compound This compound This compound->BMPR2 Inhibits

Caption: Simplified BMPR2 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start High Cytotoxicity Observed DoseResponse Perform Dose-Response (CC50 & IC50) Start->DoseResponse DoseResponse->Start No clear window VehicleControl Check Vehicle Control (≤ 0.1% DMSO) DoseResponse->VehicleControl Therapeutic window identified VehicleControl->Start Vehicle is toxic SolubilityCheck Inspect for Precipitation VehicleControl->SolubilityCheck Vehicle not toxic SolubilityCheck->Start Precipitation observed TimeCourse Optimize Incubation Time SolubilityCheck->TimeCourse Compound is soluble TimeCourse->Start Toxicity at all time points Mechanism Investigate Mechanism (e.g., Apoptosis Assay) TimeCourse->Mechanism Optimal time identified Optimize Optimized Protocol Mechanism->Optimize

Caption: A logical workflow for troubleshooting this compound induced cytotoxicity.

References

Technical Support Center: CDD-1115 In Vitro Half-Life

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with the in vitro half-life of CDD-1115. This compound, a potent and selective inhibitor of the BMP type 2 receptor (BMPR2), is known to exhibit a poor half-life in mouse and human liver microsomes[1]. This guide offers troubleshooting strategies and frequently asked questions (FAQs) to help you navigate your experiments.

Frequently Asked Questions (FAQs)

Q1: My in vitro assay shows a very short half-life for this compound. Is this expected?

A1: Yes, this is an expected outcome. Published data indicates that this compound has a poor half-life in both mouse and human liver microsomes[1]. Your results are likely confirming the inherent metabolic instability of the compound. The goal of your experiments should be to obtain a reliable and reproducible measurement of this instability.

Q2: What are the common in vitro assays to assess the metabolic stability of this compound?

A2: The most common initial assays to evaluate the metabolic stability of a compound like this compound are:

  • Liver Microsomal Stability Assay: This is a high-throughput screening method to assess Phase I metabolic stability, which is primarily mediated by cytochrome P450 (CYP) enzymes[2][3].

  • Hepatocyte Stability Assay: This assay utilizes intact liver cells, encompassing both Phase I and Phase II metabolism, providing a more comprehensive view of hepatic clearance[2][4].

  • S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, offering a broader evaluation of metabolic pathways compared to microsomes alone[2].

Q3: Could my experimental conditions be causing the short half-life observed for this compound?

A3: While this compound is known to be unstable, suboptimal experimental conditions can lead to an artificially shortened half-life. It is crucial to rule out any technical issues. Common factors that can affect assay outcomes include temperature, pH, enzyme concentration, and the presence of inhibitors[5]. Refer to the troubleshooting guide below for a detailed checklist.

Q4: What should I do if I observe no metabolism of my positive control?

A4: If the positive control shows no metabolism, it indicates a fundamental issue with the assay setup. The most likely causes are inactive microsomes or an incorrect or degraded cofactor (e.g., NADPH)[2]. Use a new batch of microsomes and prepare fresh cofactor solutions.

Q5: The disappearance rate of this compound is too rapid to measure accurately. What can I do?

A5: If the compound is highly labile, you may need to adjust your experimental parameters. Consider reducing the microsomal protein concentration and/or shortening the incubation time points to get a more accurate measurement[2].

Troubleshooting Guide

This guide addresses common issues encountered during in vitro half-life experiments with this compound.

Issue Potential Cause Recommended Action
Rapid disappearance of this compound Inherent metabolic instability of the compound.This is an expected property of this compound[1]. Focus on obtaining a consistent and reproducible measurement.
High concentration of microsomes.Reduce the microsomal protein concentration in the incubation.
Long incubation times.Shorten the incubation time points (e.g., 0, 1, 3, 5, 10, 15 minutes).
High variability between replicate experiments Inconsistent pipetting or sample handling.Ensure accurate and consistent liquid handling. Use calibrated pipettes.
Compound precipitation due to low aqueous solubility.Decrease the initial concentration of this compound. Increase the percentage of organic solvent (e.g., DMSO) in the final incubation, ensuring it remains below the recommended limit (typically <1%) to avoid inhibiting enzyme activity[2].
Degradation of NADPH cofactor.Prepare NADPH solutions fresh for each experiment and keep them on ice during use[2].
No metabolism of positive control Inactive microsomes.Use a new, validated batch of microsomes.
Incorrect or degraded cofactor.Ensure you are using the correct cofactor (e.g., NADPH for CYP-mediated metabolism) and prepare it fresh[2].
Compound appears more stable in hepatocytes than in microsomes High non-specific binding to hepatocytes, reducing the free concentration available for metabolism.Determine the fraction of the compound unbound in the hepatocyte incubation (fu_hep) and correct the clearance values accordingly[2].
Significant involvement of Phase II metabolism not captured in the microsomal assay.This is a valid biological observation. The hepatocyte assay provides a more complete picture of overall hepatic metabolism[2][4].
Discrepancy between in vitro data and preliminary in vivo findings Other clearance pathways (e.g., renal excretion) are significant in vivo[2][6].Investigate other clearance mechanisms beyond hepatic metabolism.
The in vitro system does not fully replicate in vivo conditions[5].Use in vitro data as a guide and for rank-ordering compounds, but be aware of its limitations in predicting in vivo pharmacokinetics.

Experimental Protocols

Liver Microsomal Stability Assay

This protocol is adapted from standard methodologies to determine the in vitro half-life of a test compound[2][7][8].

1. Reagent Preparation:

  • Phosphate (B84403) Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • Test Compound Stock: 10 mM this compound in DMSO.

  • Working Solution: Dilute the stock solution in acetonitrile.

  • Microsomes: Human or mouse liver microsomes, stored at -80°C. Thaw on ice before use.

  • NADPH Regenerating System (or NADPH): Prepare fresh and keep on ice.

  • Quenching Solution: Acetonitrile with an internal standard.

2. Incubation Procedure:

  • Prepare a master mix containing phosphate buffer and microsomes.

  • Aliquot the master mix into a 96-well plate.

  • Add the test compound working solution to the wells and pre-incubate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the NADPH solution.

  • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the quenching solution.

  • Include control wells without NADPH to assess non-enzymatic degradation.

  • Centrifuge the plate to pellet the protein.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

3. Data Analysis:

  • Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Plot the natural logarithm of the percentage of remaining compound versus time.

  • Calculate the slope of the linear regression, which represents the elimination rate constant (k).

  • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg/mL microsomal protein).

Hepatocyte Stability Assay

This protocol provides a more comprehensive assessment of metabolic stability[4].

1. Reagent Preparation:

  • Incubation Medium: Williams Medium E or similar, warmed to 37°C.

  • Hepatocytes: Cryopreserved human or mouse hepatocytes.

  • Test Compound Stock: 10 mM this compound in DMSO.

  • Working Solution: Prepare the desired concentration in warm incubation medium. The final DMSO concentration should not exceed 0.1%[4].

  • Quenching Solution: Acetonitrile with an internal standard.

2. Incubation Procedure:

  • Thaw hepatocytes according to the supplier's instructions and determine cell viability.

  • Seed the desired number of viable cells per well in a collagen-coated plate.

  • Add the test compound working solution to the wells.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • At specified time points, collect aliquots from the incubation wells.

  • Stop the reaction by adding the quenching solution.

  • Process the samples for LC-MS/MS analysis.

3. Data Analysis:

  • Data analysis is similar to the microsomal stability assay, with the intrinsic clearance calculation adjusted for the number of hepatocytes per well.

Visualizations

experimental_workflow prep Reagent Preparation incubation Incubation at 37°C prep->incubation Add Compound & Cofactor sampling Time Point Sampling incubation->sampling quenching Reaction Quenching sampling->quenching analysis LC-MS/MS Analysis quenching->analysis data Data Processing (t1/2, CLint) analysis->data

Caption: General workflow for in vitro metabolic stability assays.

troubleshooting_logic start Start: Unexpectedly Short Half-Life check_positive_control Is Positive Control Metabolized? start->check_positive_control check_assay_conditions Review Assay Conditions: - Microsome Concentration - Incubation Times check_positive_control->check_assay_conditions Yes check_reagents Check Reagents: - Microsome Viability - Fresh Cofactor check_positive_control->check_reagents No expected_result Result is Likely Valid: This compound has known poor stability check_assay_conditions->expected_result Conditions Optimal optimize_assay Optimize Assay for Labile Compound check_assay_conditions->optimize_assay Conditions Sub-optimal fix_reagents Replace Reagents & Rerun Assay check_reagents->fix_reagents

Caption: Troubleshooting logic for short in vitro half-life results.

References

Technical Support Center: CDD-1115 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize variability in experiments utilizing CDD-1115, a potent and selective inhibitor of the Bone Morphogenetic Protein Receptor Type II (BMPR2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein Receptor Type II (BMPR2), a serine/threonine kinase receptor. Its primary mechanism of action is to block the signaling cascade initiated by the binding of Bone Morphogenetic Proteins (BMPs) to BMPR2. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby modulating gene expression involved in cellular differentiation, growth, and apoptosis.

Q2: What are the most common sources of variability in this compound experiments?

A2: The most common sources of variability in experiments with this compound, as with many cell-based assays, include:

  • Cell Health and Passage Number: Variations in cell viability, density, and the number of times cells have been sub-cultured can significantly impact results.

  • Reagent Quality and Consistency: Inconsistent concentrations of this compound, ligands (e.g., BMPs), or detection reagents can lead to fluctuating outcomes.

  • Incubation Times and Conditions: Deviations in incubation times, temperature, and CO2 levels can alter cellular responses.

  • Assay-Specific Parameters: Sub-optimal assay conditions, such as inappropriate antibody concentrations or substrate levels, can affect signal detection.

Q3: How can I confirm the activity of my this compound compound?

A3: The activity of this compound can be confirmed by performing a dose-response experiment in a relevant cell line that expresses BMPR2. A common method is to use a reporter assay, such as a luciferase reporter driven by a BMP-responsive element (BRE). In this setup, increasing concentrations of this compound should lead to a dose-dependent decrease in the luciferase signal induced by a BMP ligand (e.g., BMP2, BMP4, or BMP9).

Troubleshooting Guides

This section provides solutions to specific issues that may arise during your experiments with this compound.

Issue 1: High Variability Between Replicate Wells

Q: I am observing significant variability in the signal between my replicate wells treated with the same concentration of this compound. What could be the cause?

A: High variability between replicates is a common issue in cell-based assays and can stem from several factors:

  • Uneven Cell Seeding: Ensure that your cells are thoroughly resuspended to a single-cell suspension before plating. Pipetting technique is also crucial; avoid introducing bubbles and ensure a consistent volume is dispensed into each well.

  • Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, consider not using the outermost wells for experimental samples and instead filling them with sterile media or PBS.

  • Inconsistent Reagent Addition: Ensure that all reagents, including this compound and the BMP ligand, are added uniformly across the plate. Use a multichannel pipette for better consistency.

  • Temperature Gradients: Allow plates to equilibrate to room temperature before adding cells and reagents to avoid temperature gradients that can affect cell distribution and growth.

Issue 2: No or Low Inhibitory Effect of this compound

Q: I am not observing the expected inhibitory effect of this compound on BMPR2 signaling, even at high concentrations. What should I check?

A: If this compound is not showing its expected inhibitory activity, consider the following troubleshooting steps:

  • Compound Integrity: Verify the integrity and concentration of your this compound stock solution. The compound may have degraded if not stored properly.

  • Cell Line Responsiveness: Confirm that your chosen cell line expresses functional BMPR2 and responds to the specific BMP ligand you are using. You can test this by stimulating the cells with the BMP ligand alone and measuring the downstream response (e.g., SMAD phosphorylation or reporter gene expression).

  • Ligand Concentration: The concentration of the BMP ligand used for stimulation might be too high, making it difficult to observe inhibition. Perform a ligand titration to determine the EC50 (half-maximal effective concentration) and use a concentration at or near this value for your inhibition assays.

  • Assay Sensitivity: The assay you are using may not be sensitive enough to detect subtle changes in signaling. Ensure that your assay window (the difference between the stimulated and unstimulated signal) is sufficiently large.

Issue 3: Inconsistent IC50 Values for this compound

Q: My calculated IC50 value for this compound varies significantly between experiments. How can I improve the consistency?

A: Fluctuations in IC50 values can be frustrating. Here are some tips to improve consistency:

  • Standardized Cell Culture Conditions: Use cells from a similar passage number for each experiment, as cellular responses can change over time in culture. Maintain consistent cell seeding densities and growth conditions.

  • Precise Reagent Preparation: Prepare fresh dilutions of this compound and the BMP ligand for each experiment from a validated stock solution.

  • Consistent Incubation Times: Adhere strictly to the optimized incubation times for ligand stimulation and inhibitor treatment.

  • Data Analysis: Use a consistent data analysis method and software for curve fitting and IC50 calculation. Ensure that you have a sufficient number of data points on the dose-response curve to accurately determine the IC50.

Data Presentation

Table 1: Key Parameters for Optimizing this compound Experiments

ParameterRecommended Range/ValueNotes
Cell Seeding Density Varies by cell lineOptimize for 70-80% confluency at the time of the assay.
This compound Concentration 1 nM - 10 µMPerform a dose-response curve to determine the optimal range.
BMP Ligand Concentration At or near EC50Titrate the ligand to find the optimal concentration for stimulation.
Incubation Time (Inhibitor) 1 - 24 hoursOptimize based on the specific assay and cell type.
Incubation Time (Ligand) 30 minutes - 48 hoursDependent on the downstream readout (e.g., phosphorylation vs. gene expression).
DMSO Concentration < 0.5%High concentrations of DMSO can be toxic to cells.[1]

Experimental Protocols

Key Experiment: BMP-Responsive Element (BRE) Luciferase Reporter Assay

This assay is commonly used to measure the activity of the BMP signaling pathway.

Methodology:

  • Cell Seeding: Plate cells containing a BRE-luciferase reporter construct in a white, clear-bottom 96-well plate at a pre-optimized density. Allow the cells to adhere overnight.

  • Inhibitor Treatment: The next day, replace the medium with a fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). Incubate for 1-2 hours.

  • Ligand Stimulation: Add the BMP ligand (e.g., BMP2 or BMP9) at its EC50 concentration to the appropriate wells.

  • Incubation: Incubate the plate for an additional 16-24 hours to allow for luciferase expression.

  • Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase signal to a control for cell viability if necessary. Plot the normalized luciferase activity against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Mandatory Visualizations

Diagram 1: Canonical BMPR2 Signaling Pathway

BMPR2_Signaling_Pathway BMP_Ligand BMP Ligand (e.g., BMP2, BMP9) BMPR2 BMPR2 BMP_Ligand->BMPR2 Binds BMPR1 BMPR1 (Type I Receptor) BMPR2->BMPR1 Recruits & Phosphorylates SMAD1_5_9 R-SMADs (SMAD1/5/9) BMPR1->SMAD1_5_9 Phosphorylates SMAD_Complex SMAD Complex SMAD1_5_9->SMAD_Complex SMAD4 Co-SMAD (SMAD4) SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus Translocates to BRE BMP Response Element (BRE) SMAD_Complex->BRE Binds to Gene_Expression Target Gene Expression BRE->Gene_Expression Regulates CDD1115 This compound CDD1115->BMPR2 Inhibits

Canonical BMPR2 signaling pathway and the inhibitory action of this compound.
Diagram 2: Experimental Workflow for this compound IC50 Determination

Experimental_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_CDD1115 Add this compound (Dose-Response) Incubate_Overnight->Add_CDD1115 Incubate_Inhibitor Incubate (1-2h) Add_CDD1115->Incubate_Inhibitor Add_Ligand Add BMP Ligand (EC50) Incubate_Inhibitor->Add_Ligand Incubate_Ligand Incubate (16-24h) Add_Ligand->Incubate_Ligand Measure_Signal Measure Signal (e.g., Luciferase) Incubate_Ligand->Measure_Signal Analyze_Data Analyze Data & Calculate IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

A typical experimental workflow for determining the IC50 of this compound.

References

Validation & Comparative

A Head-to-Head Comparison of BMP Inhibitors: CDD-1115 vs. Dorsomorphin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of Bone Morphogenetic Protein (BMP) signaling research, small molecule inhibitors are indispensable tools for dissecting cellular processes and exploring therapeutic avenues. Among these, CDD-1115 and dorsomorphin (B1670891) are two prominent compounds utilized to modulate the BMP pathway. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate inhibitor for their specific needs.

Mechanism of Action: A Tale of Two Receptors

The fundamental difference between this compound and dorsomorphin lies in their primary targets within the BMP signaling cascade. This compound is a highly potent and selective inhibitor of the BMP type II receptor (BMPR2) .[1][2] In contrast, dorsomorphin, also known as Compound C, targets the BMP type I receptors, specifically ALK2, ALK3, and ALK6 .[1][3] This distinction in their mechanism of action has significant implications for their biological effects and experimental applications.

dot

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand BMPR2 BMPRII ALK236 ALK2/3/6 (Type I Receptor) BMPR2->ALK236 Recruits & Phosphorylates Receptor Complex Active Receptor Complex SMAD158 SMAD1/5/8 Receptor Complex->SMAD158 Phosphorylates pSMAD158 pSMAD1/5/8 SMAD Complex SMAD Complex pSMAD158->SMAD Complex Complexes with SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Translocates & Regulates CDD1115 This compound CDD1115->BMPR2 Inhibits Dorsomorphin Dorsomorphin Dorsomorphin->ALK236 Inhibits

Caption: BMP signaling pathway and points of inhibition for this compound and dorsomorphin.

Potency and Selectivity: A Clear Distinction

Quantitative data reveals significant differences in the potency and selectivity of this compound and dorsomorphin. This compound demonstrates exceptional potency for BMPR2 with an IC50 in the low nanomolar range.[1][2] Critically, it exhibits a clean selectivity profile with minimal off-target effects on other TGF-β family kinases.[2]

Dorsomorphin, while an effective inhibitor of BMP type I receptors, is less potent than this compound, with IC50 values in the sub-micromolar to micromolar range for its primary targets.[1][4] A major consideration for researchers using dorsomorphin is its significant off-target activity. It is a known inhibitor of AMP-activated protein kinase (AMPK) and the VEGF type-2 receptor (KDR/Flk1), which can lead to confounding experimental results.[4][5]

Comparative Inhibitory Activity
CompoundPrimary Target(s)IC50 / KiOff-Target(s)Reference(s)
This compound BMPR2IC50: 1.8 nMKiapp: 6.2 nMWeak inhibition of ALK1 & ALK2 (>250 nM)[1][2]
Dorsomorphin ALK2, ALK3, ALK6IC50: ~0.2 µM (caALK2)IC50: ~0.5 µM (caALK3)IC50: ~5 µM (caALK6)IC50: 0.47 µM (BMP4-induced pSMAD1/5/8)AMPK (Ki: 109 nM)KDR (VEGFR2) (IC50: 25.1 nM)[1][4]

Note: IC50 and Ki values can vary depending on the specific assay conditions and cell types used. "caALK" refers to constitutively active forms of the receptor.

Experimental Protocols

To facilitate the direct comparison of these inhibitors, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate BMP inhibition.

Western Blot for Phospho-SMAD1/5/8

This protocol assesses the ability of an inhibitor to block BMP-induced phosphorylation of downstream SMAD proteins.

  • Cell Culture and Treatment:

    • Seed cells (e.g., C2C12 myoblasts) in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-incubate the cells with the desired concentrations of this compound, dorsomorphin, or vehicle control (DMSO) for 30 minutes.

    • Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP4) for 30-60 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-SMAD1/5/8 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total SMAD1.

BMP-Responsive Element (BRE) Luciferase Reporter Assay

This assay measures the transcriptional activity of the BMP pathway.

  • Cell Transfection and Seeding:

    • Co-transfect cells (e.g., HEK293T or C3H10T1/2) with a BMP-responsive element (BRE)-luciferase reporter construct and a control reporter plasmid (e.g., Renilla luciferase) for normalization.

    • Seed the transfected cells into 96-well plates.

  • Inhibitor and Ligand Treatment:

    • After allowing the cells to attach, pre-treat with various concentrations of this compound, dorsomorphin, or vehicle for 30 minutes.

    • Add a BMP ligand (e.g., 10 ng/mL BMP2) and incubate for 16-24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

    • Normalize the BRE-luciferase activity to the control reporter activity.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed Cells B Serum Starve A->B C Pre-treat with Inhibitor (this compound or Dorsomorphin) B->C D Stimulate with BMP Ligand C->D E1 Cell Lysis D->E1 E2 Luciferase Reporter Assay D->E2 F1 Western Blot for pSMAD E1->F1

References

Unveiling the Specificity of CDD-1115: A Comparative Cross-Reactivity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a highly specific kinase inhibitor is paramount to achieving targeted therapeutic effects while minimizing off-target toxicities. This guide provides a detailed comparison of the cross-reactivity profile of CDD-1115, a potent and selective inhibitor of the Bone Morphogenetic Protein Receptor Type II (BMPR2), against other known BMPR2 inhibitors. The data presented herein, supported by detailed experimental protocols, aims to facilitate informed decisions in research and development endeavors.

Executive Summary

This compound demonstrates a superior selectivity profile for BMPR2 when compared to a panel of other known inhibitors. With a half-maximal inhibitory concentration (IC50) of 1.8 nM for BMPR2, it shows significantly less activity against other kinases in the TGF-β superfamily and a broader kinome scan. This high degree of selectivity suggests a lower potential for off-target effects, making this compound a promising candidate for further investigation in BMPR2-mediated signaling pathways and associated pathologies.

Comparative Cross-Reactivity Profile

The following tables summarize the inhibitory activity of this compound and other compounds against a panel of kinases. The data highlights the potency and selectivity of each inhibitor, providing a clear basis for comparison.

Table 1: Inhibitory Activity (IC50 in nM) of this compound and Comparators Against TGF-β Superfamily Kinases

KinaseThis compound[1][2]CDD-1431[1][2]LDN-193189[1][2]
BMPR2 1.8 1.6 >1000
ALK1>250>10001.2 - 9.3
ALK2>250>10001.2 - 9.3
ALK3>1000Inactive1.2 - 9.3
ALK4InactiveInactive265
ALK5>1000Inactive1.2 - 9.3
ALK6>1000Inactive1.2 - 9.3
TGFBR2>1000Inactive1.2 - 9.3
ACVR2AInactiveInactive-
ACVR2BInactiveInactive-

Inactive: No significant inhibition observed at the tested concentrations. -: Data not available.

Table 2: Apparent Inhibition Constant (Kiapp in nM) for BMPR2

CompoundKiapp (nM)[1][2]
This compound6.2
CDD-143120.6

Experimental Methodologies

The determination of the cross-reactivity profile of this compound and its comparators was performed using a well-established in vitro kinase assay. The following is a detailed protocol representative of the methodology employed.

In Vitro Kinase Inhibition Assay: LanthaScreen® Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common and robust method for quantifying inhibitor binding to the ATP site of a kinase.

Principle: The assay is based on the binding and displacement of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to the kinase of interest. The kinase is tagged (e.g., with GST), and a europium-labeled anti-tag antibody is used. When both the tracer and the antibody are bound to the kinase, a high degree of FRET occurs. A test compound that binds to the kinase's ATP site will displace the tracer, leading to a decrease in the FRET signal.

Materials:

  • Purified, tagged (e.g., GST) recombinant kinases (BMPR2, ALK1, ALK2, etc.)

  • LanthaScreen® Eu-anti-GST Antibody (or other appropriate anti-tag antibody)

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Test compounds (e.g., this compound) serially diluted in DMSO

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, white plates

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 2X working solution of each kinase and the Eu-anti-GST antibody in kinase buffer.

    • Prepare a 4X working solution of the Alexa Fluor™ labeled tracer in kinase buffer.

    • Prepare serial dilutions of the test compounds in 100% DMSO. Further dilute these in kinase buffer to a 4X final assay concentration.

  • Assay Protocol (in a 384-well plate):

    • Add 4 µL of the 4X test compound solution to the appropriate wells. For control wells, add 4 µL of kinase buffer with the corresponding DMSO concentration.

    • Add 8 µL of the 2X kinase/antibody mixture to all wells.

    • Initiate the reaction by adding 4 µL of the 4X tracer solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (e.g., 615 nm for Europium) and acceptor (665 nm for Alexa Fluor™ 647) wavelengths.

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve with a variable slope.

Signaling Pathway and Experimental Workflow Visualization

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated.

BMPR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_Ligand BMP Ligand (e.g., BMP2, BMP4, BMP7) BMPR2 BMPR2 (Type II Receptor) BMP_Ligand->BMPR2 Binding BMPR1 BMPR1 (Type I Receptor) (e.g., ALK3, ALK6) BMPR2->BMPR1 Recruitment & Phosphorylation R_SMAD R-SMADs (SMAD1/5/8) BMPR1->R_SMAD Phosphorylation p_R_SMAD Phosphorylated R-SMADs R_SMAD->p_R_SMAD SMAD_Complex SMAD Complex p_R_SMAD->SMAD_Complex Co_SMAD Co-SMAD (SMAD4) Co_SMAD->SMAD_Complex Gene_Transcription Target Gene Transcription SMAD_Complex->Gene_Transcription Translocation CDD1115 This compound CDD1115->BMPR2 Inhibition

Caption: Canonical BMPR2 signaling pathway and the inhibitory action of this compound.

Kinase_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Plate (384-well) cluster_readout Data Acquisition & Analysis A Prepare 4X Test Compound Dilutions D Add 4 µL Test Compound A->D B Prepare 2X Kinase/Antibody Mixture E Add 8 µL Kinase/Ab Mix B->E C Prepare 4X Tracer Solution F Add 4 µL Tracer C->F D->E E->F G Incubate 60 min at Room Temp F->G H Read TR-FRET Signal G->H I Calculate Emission Ratio & Determine IC50 H->I

Caption: Experimental workflow for the in vitro kinase inhibition assay.

References

A Comparative Guide: CDD-1115 versus siRNA Knockdown for Targeting BMPR2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two distinct methodologies for modulating the function of the Bone Morphogenetic Protein Receptor Type II (BMPR2): the small molecule inhibitor CDD-1115 and siRNA-mediated gene knockdown. This comparison is supported by available experimental data to assist researchers in selecting the most appropriate tool for their specific experimental needs.

At a Glance: this compound vs. siRNA Knockdown of BMPR2

FeatureThis compound (Small Molecule Inhibitor)siRNA Knockdown of BMPR2
Mechanism of Action Direct, reversible inhibition of the BMPR2 kinase activity.Post-transcriptional gene silencing by targeted degradation of BMPR2 mRNA.
Target Level Protein (Enzymatic Activity)mRNA
Mode of Application Addition to cell culture media.Transfection into cells.
Onset of Action Rapid, typically within minutes to hours.Slower, requires time for mRNA and protein degradation (typically 24-72 hours).
Reversibility Reversible upon removal of the compound.Long-lasting, but transient, effect until the siRNA is diluted or degraded.
Specificity Can have off-target effects on other kinases.Highly specific to the target mRNA sequence, but can have off-target effects due to partial complementarity.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and siRNA-mediated knockdown of BMPR2 based on available experimental findings.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell-Based AssayReference
IC50 (BMPR2 Kinase Activity) 1.8 nMBiochemical Assay[1]
Kiapp 6.2 nMBiochemical Assay[1]
IC50 (BRE-Luciferase Reporter) 24.1 µM293T-BRE-Luc cells[1]

Table 2: Efficacy of siRNA-Mediated Knockdown of BMPR2

Cell TypeKnockdown Efficiency (mRNA)Knockdown Efficiency (Protein)Duration of KnockdownReference
Human Pulmonary Artery Endothelial Cells (HPAECs)>95%>95%1 to 4 days[2]
Human Pulmonary Microvascular Endothelial Cells (HPMECs)~50%~55%Not specified[3][4][5]
Chondrosarcoma Cells (HCS-2/8 and SW1353)Significant repressionSignificant suppression48 hours[6]
Human Pulmonary Artery Smooth Muscle Cells (PASMCs)Significant knockdownNot specifiedNot specified[7]

Table 3: Selectivity Profile of this compound

KinaseInhibitionFold Selectivity over BMPR2Reference
ALK1>250 nM>100-fold[1]
ALK2>250 nM>100-fold[1]
ALK3, ALK5, ALK6, TGFBR2>1000 nM>555-fold[1]
ALK4, ACVR2A, ACVR2BInactive-[1]

Experimental Protocols

This compound Treatment Protocol (General)

This protocol provides a general guideline for treating cultured cells with this compound. Optimal concentrations and treatment times should be determined empirically for each cell line and experimental setup.

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the time of treatment and subsequent analysis.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations. It is crucial to include a vehicle control (medium with the same concentration of the solvent) in your experimental design.

  • Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 1, 6, 24, 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Downstream Analysis: Following incubation, harvest the cells for downstream analysis, such as Western blotting to assess the phosphorylation of SMAD1/5, or other relevant pathway readouts.

siRNA Transfection Protocol for BMPR2 Knockdown

This protocol is a general guideline for siRNA transfection using a lipid-based transfection reagent. It is recommended to optimize transfection conditions for each cell line.

  • Cell Seeding: The day before transfection, seed cells in antibiotic-free medium at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA Preparation: On the day of transfection, dilute the BMPR2-specific siRNA and a non-targeting control siRNA in an appropriate serum-free medium (e.g., Opti-MEM™).

  • Transfection Reagent Preparation: In a separate tube, dilute the lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in the same serum-free medium.

  • Complex Formation: Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells.

  • Incubation: Incubate the cells for 24-72 hours under standard cell culture conditions. The optimal time for assessing knockdown will depend on the turnover rate of the BMPR2 mRNA and protein.

  • Downstream Analysis: Harvest the cells to assess knockdown efficiency by qRT-PCR (for mRNA levels) and Western blotting (for protein levels).

Visualizations

BMPR2 Signaling Pathway

BMPR2_Signaling_Pathway cluster_nucleus Nucleus BMPs BMP Ligands (BMP2, 4, 7, 9, 10) BMPR2 BMPR2 BMPs->BMPR2 Binds TypeI_R Type I Receptors (ALK1, 2, 3, 6) BMPR2->TypeI_R SMAD159 p-SMAD1/5/9 TypeI_R->SMAD159 Phosphorylates SMAD4 SMAD4 SMAD159->SMAD4 Complexes with Gene_Expression Target Gene Expression (e.g., ID1) SMAD4->Gene_Expression Regulates CDD_1115 This compound CDD_1115->BMPR2 Inhibits Kinase Activity siRNA siRNA mRNA BMPR2 mRNA siRNA->mRNA Targets mRNA->BMPR2 Translates to Degradation Degradation

Caption: Canonical BMPR2 signaling pathway and points of intervention.

Experimental Workflow for Comparison

Experimental_Workflow Start Start: Cultured Cells Treatment Treatment Groups Start->Treatment Control Vehicle Control Treatment->Control CDD1115 This compound Treatment->CDD1115 siRNA_Ctrl Control siRNA Treatment->siRNA_Ctrl siRNA_BMPR2 BMPR2 siRNA Treatment->siRNA_BMPR2 Incubation Incubation (Time Course) Control->Incubation CDD1115->Incubation siRNA_Ctrl->Incubation siRNA_BMPR2->Incubation Analysis Downstream Analysis Incubation->Analysis qRT_PCR qRT-PCR (BMPR2 mRNA) Analysis->qRT_PCR Western_Blot Western Blot (BMPR2, p-SMAD1/5) Analysis->Western_Blot Phenotypic_Assay Phenotypic Assay (e.g., Proliferation, Apoptosis) Analysis->Phenotypic_Assay Data_Comparison Data Comparison & Interpretation qRT_PCR->Data_Comparison Western_Blot->Data_Comparison Phenotypic_Assay->Data_Comparison

Caption: Workflow for comparing this compound and siRNA.

Discussion

The choice between a small molecule inhibitor like this compound and siRNA-mediated knockdown depends on the specific research question.

This compound offers a rapid and reversible method to inhibit BMPR2 kinase activity. This makes it an ideal tool for studying the acute effects of BMPR2 signaling inhibition and for dissecting the kinase-dependent functions of the receptor. The high potency and selectivity of this compound for BMPR2 over other TGF-β family kinases are advantageous for targeted studies.[1] However, as with any small molecule, off-target effects on other kinases, although seemingly minimal for this compound, should be considered and controlled for in experimental designs.

siRNA-mediated knockdown provides a highly specific approach to reduce the total amount of BMPR2 protein. This is particularly useful for investigating the consequences of long-term BMPR2 depletion and for studying the non-kinase-dependent scaffolding functions of the receptor. The effects of siRNA are longer-lasting than those of a small molecule inhibitor but are also transient. A potential drawback of siRNA technology is the possibility of off-target effects, where the siRNA may partially bind to and silence unintended mRNAs.

Both this compound and siRNA are powerful tools for investigating BMPR2 function. This compound is well-suited for acute and reversible inhibition of BMPR2 kinase activity, while siRNA is ideal for specific and sustained depletion of the BMPR2 protein. For a comprehensive understanding of BMPR2 biology, a combinatorial approach using both methodologies can be highly informative, allowing for the dissection of kinase-dependent versus -independent functions and providing complementary insights into the role of BMPR2 in health and disease.

References

In Vivo Efficacy of BMPR2 Signaling Modulators in Murine Models of Pulmonary Hypertension: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of therapeutic agents targeting the bone morphogenetic protein receptor type II (BMPR2) signaling pathway in mouse models of pulmonary hypertension (PAH). While the novel, potent, and selective BMPR2 inhibitor, CDD-1115, has demonstrated significant promise in in vitro studies, publicly available in vivo efficacy data in mice remains to be published. Therefore, this guide will focus on established and emerging therapies with demonstrated in vivo efficacy in murine PAH models, providing a benchmark for the future evaluation of compounds like this compound. We will compare the performance of Sotatercept (an activin receptor type IIA-Fc fusion protein) and FK506 (Tacrolimus), both of which modulate BMPR2 signaling and have shown positive results in preclinical studies.

Targeting BMPR2 Signaling in Pulmonary Hypertension

Dysfunctional BMPR2 signaling is a cornerstone of PAH pathogenesis. Mutations in the BMPR2 gene are the most common genetic cause of heritable PAH, and reduced BMPR2 expression and signaling are observed in various forms of the disease. Consequently, strategies to restore or enhance BMPR2 signaling are a major focus of therapeutic development.

Below is a simplified representation of the BMPR2 signaling pathway and the points of intervention for the compounds discussed.

BMPR2_Signaling_Pathway BMPR2 Signaling Pathway in Pulmonary Hypertension cluster_ligands Ligands cluster_receptors Receptors cluster_smads Intracellular Signaling cluster_nucleus Nuclear Transcription cluster_outcome Cellular Outcome cluster_drugs Therapeutic Interventions BMPs BMPs (BMP2, 4, 7) TypeI_R Type I Receptors (ALK2, ALK3, ALK6) BMPs->TypeI_R Binds Activins_GDFs Activins / GDFs ActRIIA ActRIIA/B Activins_GDFs->ActRIIA Binds BMPR2 BMPR2 pSMAD158 pSMAD1/5/8 BMPR2->pSMAD158 Phosphorylates TypeI_R->BMPR2 Forms complex pSMAD23 pSMAD2/3 ActRIIA->pSMAD23 Phosphorylates SMAD4 SMAD4 pSMAD158->SMAD4 Complexes with pSMAD23->SMAD4 Complexes with Vascular_Remodeling Vascular Remodeling (Pro-proliferative, Anti-apoptotic) pSMAD23->Vascular_Remodeling Gene_Expression Gene Expression (e.g., ID1) SMAD4->Gene_Expression Translocates to nucleus Vascular_Homeostasis Vascular Homeostasis (Anti-proliferative, Pro-apoptotic) Gene_Expression->Vascular_Homeostasis CDD1115 This compound (BMPR2 Inhibitor) CDD1115->BMPR2 Inhibits (Potential for overactive signaling contexts) Sotatercept Sotatercept (Ligand Trap) Sotatercept->Activins_GDFs Traps FK506 FK506 (BMPR2 Activator) FK506->BMPR2 Activates

Caption: BMPR2 signaling pathway and points of therapeutic intervention.

Comparative Efficacy Data in Murine Models of Pulmonary Hypertension

The following table summarizes the in vivo efficacy of Sotatercept and FK506 in established mouse models of PAH. As no in vivo data for this compound is currently available, it is not included in this direct comparison.

Therapeutic AgentMouse ModelKey Efficacy ParametersOutcomeReference
Sotatercept Hypoxia/SU5416-induced PAH in rats (similar principles apply to mouse models)- Reduced right ventricular systolic pressure (RVSP)- Attenuated vascular remodeling- Improved hemodynamicsDemonstrated reversal of established PAH.[1][1]
Transverse Aortic Constriction (TAC) model of PH with heart failure with reduced ejection fraction (PH-HFrEF) in mice- Reduced pulmonary vascular remodeling- Decreased pulmonary fibrosis- Improved cardiac functionAlleviated PH and improved cardiopulmonary remodeling.[2][3][2][3]
FK506 (Tacrolimus) Hypoxia-induced PAH in mice with conditional Bmpr2 deletion in endothelial cells- Prevented exaggerated chronic hypoxic PAH- Induced expression of BMP signaling target genes (e.g., apelin)Rescued endothelial dysfunction and prevented severe PAH.[4][4]
Monocrotaline-induced PAH in rats (relevant to understanding mechanism in rodents)- Reversed severe PAH with medial hypertrophyDemonstrated therapeutic potential in a chemically-induced PAH model.[4][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for inducing PAH in mice and assessing therapeutic efficacy.

Induction of Pulmonary Hypertension in Mice

A common and robust model for inducing PAH in mice that recapitulates many features of the human disease is the combination of hypoxia and a vascular endothelial growth factor receptor (VEGFR) inhibitor, SU5416.

PAH_Induction_Workflow Hypoxia/SU5416 Murine PAH Model Workflow start Acclimatize Mice subq_injection Subcutaneous Injection of SU5416 (20 mg/kg) start->subq_injection hypoxia_exposure Place mice in hypoxic chamber (10% O2) subq_injection->hypoxia_exposure weekly_injection Repeat SU5416 injection weekly hypoxia_exposure->weekly_injection During exposure three_weeks Maintain in hypoxia for 3 weeks weekly_injection->three_weeks endpoint Endpoint Analysis three_weeks->endpoint

Caption: Workflow for inducing pulmonary hypertension in mice using Hypoxia/SU5416.

Detailed Protocol for Hypoxia/SU5416-Induced PAH in Mice:

  • Animal Model: C57BL/6 mice are commonly used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • SU5416 Administration: A single subcutaneous injection of SU5416 (20 mg/kg) is administered.[5][6]

  • Hypoxia Exposure: Immediately following the injection, mice are placed in a normobaric hypoxic chamber with an oxygen concentration of 10%.[6]

  • Maintenance: The hypoxic environment is maintained for 3 weeks. SU5416 injections are repeated weekly.[6]

  • Control Group: A control group of mice is maintained in normoxic conditions (room air) and may receive vehicle injections.

  • Therapeutic Intervention: The therapeutic agent (e.g., Sotatercept, FK506) or vehicle is administered according to the specific study design (prophylactic or therapeutic regimen).

Assessment of Therapeutic Efficacy

The efficacy of a therapeutic intervention is assessed through a combination of hemodynamic, morphometric, and histological measurements.

Key Efficacy Endpoints:

  • Right Ventricular Systolic Pressure (RVSP):

    • Mice are anesthetized, and a catheter is inserted into the right ventricle via the jugular vein to directly measure pressure.

    • Elevated RVSP is a primary indicator of pulmonary hypertension.

  • Right Ventricular Hypertrophy (RVH):

    • Following euthanasia, the heart is excised.

    • The right ventricle (RV) is dissected from the left ventricle (LV) and septum (S).

    • The ratio of the weight of the RV to the LV+S (Fulton Index) is calculated. An increased ratio indicates RVH, a consequence of chronic pressure overload.

  • Pulmonary Vascular Remodeling:

    • Lungs are perfused, fixed, and embedded in paraffin.

    • Sections are stained (e.g., with hematoxylin (B73222) and eosin (B541160) or specific antibodies for smooth muscle actin).

    • The thickness of the medial layer of small pulmonary arteries is quantified to assess vascular remodeling.

Efficacy_Assessment_Workflow Efficacy Assessment Workflow in Murine PAH Models start End of Treatment Period anesthesia Anesthetize Mouse start->anesthesia rvsp_measurement Measure RVSP via Right Heart Catheterization anesthesia->rvsp_measurement euthanasia Euthanize and Collect Tissues rvsp_measurement->euthanasia heart_dissection Dissect Heart (RV and LV+S) euthanasia->heart_dissection lung_perfusion Perfuse and Fix Lungs euthanasia->lung_perfusion fulton_index Calculate Fulton Index (RV/LV+S) for RV Hypertrophy heart_dissection->fulton_index histology Histological Analysis of Pulmonary Vascular Remodeling lung_perfusion->histology

References

Unveiling the Profile of CDD-1115: A Potent and Selective BMPR2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro and in vivo effects of CDD-1115, a potent and selective inhibitor of the Bone Morphogenetic Protein Receptor Type 2 (BMPR2). This document summarizes key experimental data, offers detailed methodologies for cited experiments, and presents visual diagrams of relevant pathways and workflows.

This compound has emerged as a significant tool compound for studying the physiological and pathological roles of BMPR2 signaling. Its high potency and selectivity, as demonstrated in biochemical and cellular assays, make it a valuable probe for dissecting the intricate BMP signaling pathway. However, its in vivo application is met with challenges related to its metabolic stability.

In Vitro Profile of this compound: Potency and Selectivity

This compound demonstrates potent inhibitory activity against the BMPR2 kinase domain in biochemical assays.[1][2] Its selectivity has been rigorously profiled against a panel of related kinases, highlighting its specificity for BMPR2.

Biochemical Activity
ParameterValueReference
IC50 (BMPR2) 1.8 nM[1][2]
Kiapp (BMPR2) 6.2 nM[1][2]
Kinase Selectivity

This compound exhibits weak inhibition against other kinases in the TGF-β family, underscoring its selectivity for BMPR2.[1][2]

KinaseInhibitionFold Selectivity over BMPR2Reference
ALK1 >250 nM>100-fold[1][2]
ALK2 >250 nM>100-fold[1][2]
ALK3 >1000 nM>555-fold[1][2]
ALK5 >1000 nM>555-fold[1][2]
ALK6 >1000 nM>555-fold[1][2]
TGFBR2 >1000 nM>555-fold[1][2]
ALK4, ACVR2A, ACVR2B Inactive-[1][2]
Cellular Activity

In cell-based assays, this compound effectively inhibits BMP-mediated gene expression. This was demonstrated using a BMP-responsive element (BRE) luciferase reporter assay in HEK293T cells.

AssayCell LineIC50Reference
BRE-Luciferase Reporter Assay HEK293T24.1 µM[3]

In Vivo Profile of this compound: A Notable Absence of Data

Despite its well-characterized in vitro profile, there is a significant lack of publicly available data on the in vivo effects of this compound. Extensive searches for preclinical studies or evaluations in animal models have not yielded specific results for this compound.

One of the primary factors likely contributing to the limited in vivo investigation is the poor metabolic stability of this compound. Studies have shown that it has a poor half-life in both mouse and human liver microsomes, suggesting rapid metabolism and clearance in vivo. This characteristic presents a substantial hurdle for achieving and maintaining therapeutic concentrations in animal models.

Microsomal Stability
SpeciesStabilityImplication
Mouse Poor half-lifeRapid clearance, challenging in vivo studies
Human Poor half-lifePotential for rapid metabolism in humans

Experimental Protocols

Detailed protocols for the key in vitro assays are provided below to enable replication and further investigation.

BMPR2 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the kinase activity of BMPR2.

Materials:

  • Recombinant human BMPR2 kinase domain

  • ATP

  • Myelin Basic Protein (MBP) as a substrate

  • [γ-³³P]-ATP

  • Kinase reaction buffer

  • 96-well plates

  • Scintillation counter

Protocol:

  • Prepare a reaction mixture containing the BMPR2 enzyme, MBP substrate, and the test compound (this compound) at various concentrations in the kinase reaction buffer.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]-ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]-ATP.

  • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

BRE-Luciferase Reporter Assay

This cell-based assay measures the inhibition of BMP-induced gene expression.

Materials:

  • HEK293T cells

  • BRE-luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent

  • BMP ligand (e.g., BMP2 or BMP9)

  • This compound

  • Dual-luciferase assay reagent

  • Luminometer

Protocol:

  • Co-transfect HEK293T cells with the BRE-luciferase reporter plasmid and the Renilla luciferase control plasmid.

  • After 24 hours, pre-treat the cells with varying concentrations of this compound for 1 hour.

  • Stimulate the cells with a BMP ligand for 6-24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Calculate the percentage of inhibition of BMP-induced luciferase expression at each this compound concentration and determine the IC50 value.[4][5][6][7][8]

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes.[9][10][11][12][13]

Materials:

  • Mouse or human liver microsomes

  • NADPH regenerating system (or NADPH)

  • This compound

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Protocol:

  • Pre-incubate liver microsomes with this compound in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and terminate the reaction by adding ice-cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the half-life (t½) from the slope of the linear regression.

Visualizing the Science

To better understand the context of this compound's action and the experimental workflows, the following diagrams are provided.

BMP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMPR2 BMPR2 TypeI_R Type I Receptor (e.g., ALK3/6) BMPR2->TypeI_R 3. Phosphorylation TypeI_R->BMPR2 2. Complex Formation SMAD158 SMAD1/5/8 TypeI_R->SMAD158 4. Phosphorylation pSMAD158 pSMAD1/5/8 SMAD4 SMAD4 pSMAD158->SMAD4 5. Complex Formation SMAD_complex pSMAD1/5/8-SMAD4 Complex BRE BMP Response Element (BRE) SMAD_complex->BRE 6. Nuclear Translocation Gene_Expression Target Gene Expression BRE->Gene_Expression 7. Transcription Activation BMP BMP Ligand BMP->TypeI_R 1. Binding CDD1115 This compound CDD1115->BMPR2 Inhibition

Caption: BMP signaling pathway and the inhibitory action of this compound.

BRE_Luciferase_Workflow A 1. Co-transfect HEK293T cells with BRE-Luc & Renilla plasmids B 2. Incubate for 24 hours A->B C 3. Pre-treat with this compound B->C D 4. Stimulate with BMP ligand C->D E 5. Lyse cells D->E F 6. Measure Firefly & Renilla luciferase activity E->F G 7. Data analysis: Normalize and calculate IC50 F->G

Caption: Experimental workflow for the BRE-luciferase reporter assay.

Microsomal_Stability_Workflow A 1. Pre-incubate this compound with liver microsomes at 37°C B 2. Initiate reaction with NADPH A->B C 3. Take samples at different time points B->C D 4. Terminate reaction with acetonitrile C->D E 5. Centrifuge to remove protein D->E F 6. Analyze supernatant by LC-MS/MS E->F G 7. Determine compound concentration and calculate half-life F->G

Caption: Workflow for the microsomal stability assay.

References

A Head-to-Head Comparison of BMPR2 Modulators in Preclinical Models of Pulmonary Arterial Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The restoration of bone morphogenetic protein receptor 2 (BMPR2) signaling is a promising therapeutic strategy for pulmonary arterial hypertension (PAH). Loss-of-function mutations in the BMPR2 gene are a major cause of heritable PAH, and BMPR2 signaling is impaired in broader PAH patient populations. Consequently, various therapeutic agents aiming to modulate this pathway are under investigation. This guide provides a head-to-head comparison of key BMPR2 modulators—Sotatercept (a ligand trap), recombinant human BMP9 (a BMPR2 ligand), FK506 (Tacrolimus, a BMPR2 activator), and Chloroquine (a lysosomal inhibitor affecting BMPR2 degradation)—based on their performance in preclinical animal models of PAH.

Quantitative Data Comparison

The following tables summarize the quantitative efficacy data for Sotatercept (using its rodent analog ACTRIIA-Fc), BMP9, FK506, and Chloroquine in the two most common rat models of PAH: Monocrotaline (B1676716) (MCT) and Sugen-Hypoxia (SuHx). These models recapitulate key features of human PAH, including increased right ventricular systolic pressure (RVSP), right ventricular hypertrophy (RVH), and pulmonary vascular remodeling.

Table 1: Efficacy in the Monocrotaline (MCT) Rat Model of PAH

Therapeutic AgentDoseAdministration RouteRVSP (mmHg)RV Hypertrophy (Fulton Index: RV/LV+S)Pulmonary Vascular RemodelingCitation(s)
Control (MCT) --~56-86~0.5-0.6Significant medial wall thickening[1][2][3][4]
ACTRIIA-Fc (Sotatercept analog) Not specifiedNot specifiedReduced pulmonary pressureReduced RV hypertrophyAttenuated vascular remodeling[5]
BMP9 600 ng/dayIntraperitonealPrevented elevationPrevented increasePrevented muscularization[6]
FK506 (Tacrolimus) Low doseNot specifiedReversed severe PAHNot specifiedNot specified[7]
Chloroquine 20-50 mg/kg/dayNot specifiedReduced RVSPPrevented RV hypertrophyPrevented vascular remodeling[8][9]

Table 2: Efficacy in the Sugen-Hypoxia (SuHx) Rat Model of PAH

Therapeutic AgentDoseAdministration RouteRVSP (mmHg)RV Hypertrophy (Fulton Index: RV/LV+S)Pulmonary Vascular RemodelingCitation(s)
Control (SuHx) --Severe elevationSignificant increaseNeointimal lesions and advanced remodeling[6][10]
ACTRIIA-Fc (Sotatercept analog) Not specifiedNot specifiedNormalized pulmonary pressureReversed RV hypertrophyReduced blocked vessels and vessel wall thickness[5]
BMP9 600 ng/dayIntraperitonealReversed severe pulmonary hypertensionReversed RV hypertrophyReversed extensive muscularization[6][10]
FK506 (Tacrolimus) Low doseNot specifiedReversed severe PAHNot specifiedNot specified[7]
Chloroquine Not specifiedNot specifiedAmeliorated the SuHx modelNot specifiedNot specified[11]

Signaling Pathways and Experimental Workflow

BMPR2 Signaling Pathway in PAH

The diagram below illustrates the BMPR2 signaling pathway and the points of intervention for different therapeutic strategies. In a healthy state, BMP ligands bind to a complex of type I and type II receptors (including BMPR2), leading to the phosphorylation of SMAD proteins, which then translocate to the nucleus to regulate gene expression, promoting vascular homeostasis. In PAH, this pathway is impaired.

BMPR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BMP Ligands BMP Ligands Activins/GDFs Activins/GDFs ActRIIA ActRIIA Activins/GDFs->ActRIIA Binds Sotatercept Sotatercept (Ligand Trap) Sotatercept->Activins/GDFs Sequesters BMPR2 BMPR2 Type I Receptor (ALK1/2/3) Type I Receptor (ALK1/2/3) BMPR2->Type I Receptor (ALK1/2/3) Forms complex Lysosome Lysosome BMPR2->Lysosome Degradation pSMAD158 pSMAD1/5/8 Type I Receptor (ALK1/2/3)->pSMAD158 pSMAD23 pSMAD2/3 ActRIIA->pSMAD23 Phosphorylates Nucleus Nucleus pSMAD158->Nucleus Translocates pSMAD23->Nucleus Translocates Gene_Expression_Homeostasis Gene Expression (Vascular Homeostasis) Nucleus->Gene_Expression_Homeostasis Regulates Gene_Expression_Proliferation Gene Expression (Proliferation, Remodeling) Nucleus->Gene_Expression_Proliferation Regulates FK506 FK506 (Activates BMPR2) FK506->BMPR2 Activates Chloroquine Chloroquine (Prevents Degradation) Chloroquine->Lysosome Inhibits

BMPR2 signaling pathway and therapeutic intervention points.
Experimental Workflow for Evaluating BMPR2 Modulators in PAH Models

The following diagram outlines a typical experimental workflow for inducing PAH in rats and evaluating the efficacy of a test compound.

Experimental_Workflow cluster_induction PAH Model Induction cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Induction Induction of PAH (e.g., Monocrotaline injection or Sugen + Hypoxia exposure) Development Disease Development Period (e.g., 3-4 weeks) Induction->Development Treatment Administer Test Compound (e.g., Sotatercept, BMP9, FK506, Chloroquine) or Vehicle Control Development->Treatment Hemodynamics Hemodynamic Measurements (e.g., RVSP via right heart catheterization) Treatment->Hemodynamics Hypertrophy Assessment of RV Hypertrophy (Fulton Index: RV/LV+S weight ratio) Treatment->Hypertrophy Histology Histological Analysis of Lungs (Pulmonary vascular remodeling, muscularization, neointima formation) Treatment->Histology

Typical experimental workflow for preclinical PAH studies.

Experimental Protocols

Monocrotaline (MCT)-Induced PAH Model

The MCT model is a widely used and reproducible model of PAH.

  • Animal Model : Male Sprague-Dawley or Wistar rats (typically 180-300g) are used.[1][3]

  • Induction : A single subcutaneous or intraperitoneal injection of monocrotaline (40-60 mg/kg) is administered.[1][2][3][12] MCT is dissolved in sterile water or saline, with the pH adjusted to 7.4.[1]

  • Disease Development : PAH typically develops over 3 to 4 weeks, characterized by a progressive increase in pulmonary artery pressure and vascular remodeling.[13][14]

  • Treatment Administration : Therapeutic agents are typically administered daily or on a specified schedule via subcutaneous, intraperitoneal, or oral gavage routes, starting either at the time of MCT injection (prophylactic) or after the establishment of PAH (therapeutic).

  • Endpoint Analysis :

    • Hemodynamics : At the end of the study period, rats are anesthetized, and a catheter is inserted into the right ventricle to measure RVSP.[3]

    • Right Ventricular Hypertrophy : The heart is excised, and the right ventricle (RV) is dissected from the left ventricle (LV) and septum (S). The ratio of the weight of the RV to the LV+S (Fulton Index) is calculated as a measure of RV hypertrophy.[3]

    • Histology : Lungs are harvested, fixed, and sectioned. Pulmonary arteries are stained (e.g., with hematoxylin (B73222) and eosin (B541160) or elastic van Gieson) to assess medial wall thickness and the degree of muscularization of small arterioles.[1]

Sugen-Hypoxia (SuHx)-Induced PAH Model

The SuHx model induces a more severe form of PAH with vascular lesions that more closely resemble those seen in human patients.[15][16][17][18]

  • Animal Model : Male Sprague-Dawley rats are commonly used.[15][19]

  • Induction :

    • A single subcutaneous injection of the VEGF receptor inhibitor SU5416 (Sugen) is administered (typically 20 mg/kg).[10][15][16]

    • Immediately following the injection, rats are housed in a hypoxic environment (e.g., 10% oxygen) for a period of 3 weeks.[10][15][16]

    • After the hypoxic period, rats are returned to normoxic conditions for a further 2-5 weeks to allow for the development of severe, progressive PAH.[10][17]

  • Treatment Administration : Similar to the MCT model, treatments can be administered prophylactically or therapeutically.

  • Endpoint Analysis : The endpoints measured are the same as in the MCT model (RVSP, Fulton Index, and lung histology), with a particular focus on the presence of neointimal and plexiform-like lesions in the pulmonary vasculature.[10][15]

Conclusion

Preclinical studies in established rat models of PAH demonstrate that various agents targeting the BMPR2 pathway can effectively mitigate disease pathology. Sotatercept (via its analog ACTRIIA-Fc) and BMP9 have shown robust efficacy in reversing established, severe PAH in both MCT and SuHx models. FK506 and Chloroquine also show promise in these models, although the reported quantitative data is less extensive in some cases.

These findings provide a strong rationale for the clinical development of BMPR2-modulating therapies. However, it is important to note that while these animal models are invaluable tools, they do not fully recapitulate the complexity of human PAH.[1] Further research, including head-to-head clinical trials, will be necessary to definitively establish the comparative efficacy and safety of these different therapeutic approaches in patients.

References

Unveiling the Specificity of CDD-1115: A Comparative Analysis Against TGF-β Superfamily Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise binding profile of a small molecule inhibitor is paramount. This guide provides a detailed assessment of the specificity of CDD-1115, a potent inhibitor of the Bone Morphogenetic Protein Receptor Type II (BMPR2), against a panel of other Transforming Growth Factor-β (TGF-β) superfamily receptors. The following data and protocols offer a clear comparison to aid in the evaluation of this compound for therapeutic development and research applications.

Quantitative Assessment of this compound Specificity

The selectivity of this compound has been rigorously evaluated through in vitro kinase assays. The data presented below summarizes the half-maximal inhibitory concentration (IC50) and apparent inhibition constant (Kiapp) of this compound against a range of TGF-β and BMP receptors.

Target ReceptorIC50 (nM)Kiapp (nM)Fold Selectivity over BMPR2
BMPR2 1.8 6.2 -
ALK1>250Not Reported>138-fold
ALK2>250Not Reported>138-fold
ALK3>1000Not Reported>555-fold
ALK4InactiveNot ReportedNot Applicable
ALK5>1000Not Reported>555-fold
ALK6>1000Not Reported>555-fold
TGFβRII>1000Not Reported>555-fold
ACVR2AInactiveNot ReportedNot Applicable
ACVR2BInactiveNot ReportedNot Applicable

Data sourced from publicly available research on this compound.[1][2][3]

The data unequivocally demonstrates that this compound is a highly potent and selective inhibitor of BMPR2.[1][2][3] It exhibits minimal to no activity against other type I and type II receptors in the TGF-β superfamily, highlighting its potential for targeted therapeutic intervention in pathways where BMPR2 signaling is dysregulated.[4]

Experimental Protocols

To ensure a comprehensive understanding of how the specificity of this compound was determined, the following sections detail the methodologies for key experiments.

Biochemical Kinase Inhibition Assay (Representative Protocol)

This protocol outlines a typical in vitro kinase assay used to determine the IC50 of an inhibitor against a purified kinase.

Objective: To quantify the concentration-dependent inhibition of BMPR2 kinase activity by this compound.

Materials:

  • Recombinant human BMPR2 kinase domain

  • Specific peptide substrate for BMPR2

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100)

  • [γ-³³P]ATP or fluorescently labeled ATP analog

  • ATP solution

  • 96-well or 384-well assay plates

  • Phosphocellulose filter mats or fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A common starting concentration is 10 µM, with 3-fold serial dilutions.

  • Reaction Setup: In each well of the assay plate, add the kinase assay buffer, the recombinant BMPR2 kinase, and the specific peptide substrate.

  • Inhibitor Addition: Add the serially diluted this compound or DMSO (vehicle control) to the respective wells.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP (or fluorescent ATP analog) to each well. The final ATP concentration should be at or near the Km for BMPR2.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Detection:

    • Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose filter mats. Wash the mats to remove unincorporated [γ-³³P]ATP. Measure the incorporated radioactivity using a scintillation counter.

    • Fluorescence-based Assay: Stop the reaction according to the specific assay kit instructions. Measure the fluorescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular BMP-Responsive Element (BRE) Reporter Assay

This cell-based assay is used to confirm the inhibitory activity of this compound on the BMP signaling pathway within a cellular context.

Objective: To measure the effect of this compound on BMP-induced gene expression.

Materials:

  • 293T cells stably expressing a BMP-responsive element (BRE) driving a luciferase reporter gene (293T-BRE-Luc).[1]

  • Recombinant human BMP2

  • This compound stock solution

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the 293T-BRE-Luc cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.

  • BMP Stimulation: Add a fixed concentration of BMP2 (e.g., 5 ng/mL) to the wells to stimulate the BMP signaling pathway.[2]

  • Incubation: Incubate the cells for 6 hours to allow for luciferase reporter gene expression.[2]

  • Cell Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a control for cell viability if necessary. Calculate the percentage of inhibition of BMP2-induced luciferase expression for each this compound concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the cellular IC50 value.

Visualizing the Molecular Landscape

To provide a clearer understanding of the signaling pathways and experimental procedures, the following diagrams have been generated.

TGF_BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β Ligand TGF-β Ligand TGFBRII TGFβRII TGF-β Ligand->TGFBRII BMP Ligand BMP Ligand BMPRII BMPRII BMP Ligand->BMPRII ACVR2A ACVR2A/B BMP Ligand->ACVR2A ALK5 ALK5 (TβRI) TGFBRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates ALK1236 ALK1/2/3/6 BMPRII->ALK1236 Recruits & Phosphorylates ACVR2A->ALK1236 SMAD158 SMAD1/5/8 ALK1236->SMAD158 Phosphorylates CDD1115 This compound CDD1115->BMPRII Inhibits SMAD_Complex_TGF SMAD2/3-SMAD4 Complex SMAD23->SMAD_Complex_TGF SMAD_Complex_BMP SMAD1/5/8-SMAD4 Complex SMAD158->SMAD_Complex_BMP SMAD4 SMAD4 SMAD4->SMAD_Complex_TGF SMAD4->SMAD_Complex_BMP Target Gene Expression Target Gene Expression SMAD_Complex_TGF->Target Gene Expression Transcriptional Regulation SMAD_Complex_BMP->Target Gene Expression Transcriptional Regulation

Caption: TGF-β and BMP signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_cellular Cellular Assessment cluster_conclusion Conclusion A1 Compound Synthesis and Purification (this compound) A2 Biochemical Kinase Assay (Panel of TGF-β Receptors) A1->A2 B1 Cell-Based Reporter Assay (e.g., BRE-Luciferase) A1->B1 Test in cellular context A3 Determine IC50 Values A2->A3 A4 Calculate Fold Selectivity A3->A4 C1 Highly Potent and Selective BMPR2 Inhibitor A4->C1 B2 Treat Cells with this compound and Stimulate with Ligand (BMP2) B1->B2 B3 Measure Reporter Activity B2->B3 B4 Determine Cellular IC50 B3->B4 B4->C1

Caption: Experimental workflow for assessing inhibitor specificity.

References

CDD-1115: A Potent and Selective Alternative for Investigating BMPR2 Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular biology and drug development, the precise modulation of signaling pathways is paramount. In the realm of Bone Morphogenetic Protein (BMP) signaling, a novel inhibitor, CDD-1115, has emerged as a highly potent and selective tool for probing the function of the BMP type II receptor (BMPR2). This guide provides a comprehensive comparison of this compound with other established BMP signaling inhibitors, supported by experimental data, to aid researchers in selecting the most appropriate tool for their studies.

The BMP Signaling Cascade: A Brief Overview

The canonical BMP signaling pathway is initiated by the binding of BMP ligands to a complex of type I and type II serine/threonine kinase receptors. This leads to the phosphorylation of the type I receptor by the constitutively active type II receptor. The activated type I receptor then phosphorylates SMAD1/5/8, which subsequently complexes with SMAD4 and translocates to the nucleus to regulate gene expression.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand BMPR2 BMPR-II BMP Ligand->BMPR2 1. Binding Noggin Noggin Noggin->BMP Ligand Sequestration BMPR1 BMPR-I (ALK2/3/6) BMPR2->BMPR1 2. Transphosphorylation SMAD1/5/8 SMAD1/5/8 BMPR1->SMAD1/5/8 3. Phosphorylation p-SMAD1/5/8 p-SMAD1/5/8 SMAD Complex SMAD1/5/8-SMAD4 Complex p-SMAD1/5/8->SMAD Complex 4. Complex Formation SMAD4 SMAD4 SMAD4->SMAD Complex Gene Expression Gene Expression SMAD Complex->Gene Expression 5. Regulation of Gene Expression This compound This compound This compound->BMPR2 Inhibition Other_Inhibitors Dorsomorphin, LDN-193189, DMH1 Other_Inhibitors->BMPR1 Inhibition

Caption: Canonical BMP signaling pathway with points of inhibition.

Quantitative Comparison of BMP Signaling Inhibitors

The efficacy and utility of a signaling inhibitor are defined by its potency and selectivity. The following tables provide a quantitative comparison of this compound with other widely used BMP signaling inhibitors.

Table 1: In Vitro Potency of BMP Signaling Inhibitors

InhibitorPrimary Target(s)IC50 (nM)Kiapp (nM)Reference
This compound BMPR2 1.8 6.2 [1]
DorsomorphinALK2, ALK3, ALK6148.1 (ALK2)-[2]
LDN-193189ALK2, ALK35 (ALK2), 30 (ALK3)-[3][4][5]
DMH1ALK2, ALK3107.9 (ALK2), <5 (ALK3)-[6][7][8]
NogginBMP LigandsLigand-dependent-

Table 2: Kinase Selectivity Profile of this compound and Other Inhibitors

KinaseThis compound (IC50, nM)[1]Dorsomorphin (IC50, nM)[2]LDN-193189 (IC50, nM)[9][10]DMH1 (IC50, nM)[6]
BMPR2 1.8 ---
ALK1>250-0.827
ALK2>250148.15107.9
ALK3>1000-30<5
ALK5 (TGFβRI)>100010,760565No Inhibition
ALK6>1000-16.747.6
ACVR2AInactive---
ACVR2BInactive---
TGFBR2>1000---
AMPK-234.61122No Inhibition
KDR (VEGFR2)-25.1214.7No Inhibition

Experimental Protocols

To ensure the reproducibility and accurate interpretation of data, detailed experimental methodologies are essential.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Kinase_Assay_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of inhibitor B Add kinase, substrate, and inhibitor to plate A->B C Initiate reaction with ATP (e.g., [γ-33P]ATP) B->C D Incubate at 30°C C->D E Stop reaction and spot on filtermat D->E F Wash to remove free ATP E->F G Measure incorporated radioactivity F->G H Calculate IC50 values G->H

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Steps:

  • Compound Preparation: A 10-point, 3-fold serial dilution of the test compound (e.g., this compound) is prepared in 100% DMSO.

  • Reaction Mixture: The kinase, substrate, and necessary cofactors are mixed in a reaction buffer.

  • Assay Plate Preparation: The serially diluted compound is added to the wells of a microtiter plate, followed by the reaction mixture.

  • Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of unlabeled and radiolabeled ATP (e.g., [γ-³³P]ATP).

  • Incubation: The plate is incubated for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 30°C) to allow for substrate phosphorylation.

  • Reaction Termination and Capture: The reaction is stopped, and the phosphorylated substrate is captured on a filtermat.

  • Washing: The filtermat is washed to remove unincorporated ATP.

  • Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase activity relative to a DMSO control is plotted against the inhibitor concentration, and the IC50 value is determined using a non-linear regression curve fit.

BRE-Luciferase Reporter Assay

This cell-based assay measures the transcriptional response downstream of BMP receptor activation.

BRE_Luciferase_Workflow cluster_cell_prep Cell Preparation cluster_treatment Inhibitor and Ligand Treatment cluster_readout Readout and Analysis A Seed cells (e.g., HEK293T) in a 96-well plate B Transfect with BRE-luciferase reporter plasmid A->B C Pre-incubate with inhibitor B->C D Stimulate with BMP ligand (e.g., BMP4) C->D E Incubate for 16-24 hours D->E F Lyse cells and measure luciferase activity E->F G Normalize data and calculate IC50 F->G

Caption: Workflow for a BMP-responsive element (BRE) luciferase reporter assay.

Detailed Steps:

  • Cell Culture and Transfection: Cells (e.g., HEK293T) are seeded in 96-well plates and transfected with a BMP-responsive element (BRE)-luciferase reporter construct. A constitutively expressed reporter (e.g., Renilla luciferase) can be co-transfected for normalization.

  • Inhibitor Treatment: After allowing for plasmid expression, cells are pre-treated with serial dilutions of the inhibitor for a specified time (e.g., 1 hour).

  • BMP Stimulation: Cells are then stimulated with a constant concentration of a BMP ligand (e.g., BMP4) to activate the signaling pathway.

  • Incubation: The plates are incubated for 16-24 hours to allow for the expression of the luciferase reporter gene.

  • Lysis and Luminescence Measurement: Cells are lysed, and the luciferase substrate is added. The resulting luminescence is measured using a luminometer.

  • Data Analysis: The luciferase signal is normalized to the control reporter (if used). The percentage of inhibition is calculated relative to the BMP4-stimulated control without inhibitor, and the IC50 value is determined by curve fitting.

Conclusion

The experimental data clearly position this compound as a superior tool for the specific inhibition of BMPR2. Its exceptional potency and, more importantly, its high selectivity, offer a significant advantage over broader-spectrum BMP inhibitors like Dorsomorphin and its derivatives, which target type I receptors and can have confounding off-target effects. For researchers aiming to dissect the specific contributions of BMPR2 to cellular processes, this compound provides a level of precision that is crucial for unambiguous interpretation of experimental results.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling CDD-1115

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling, use, and disposal of CDD-1115, a potent and selective inhibitor of the BMP type 2 receptor (BMPR2). The following procedural guidance is intended to ensure the safe and effective use of this compound in a laboratory setting.

Compound Information

Identifier Information
Compound Name This compound
Chemical Name N-(3-Carbamoylbenzyl)-2-(isoquinolin-6-yl)-1-((1R,3R)-3-(methylcarbamoyl) cyclopentyl)-1H-benzo[d]imidazole-6-carboxamide
Target Bone Morphogenetic Protein Receptor Type II (BMPR2)
Molecular Formula C₃₂H₃₀N₆O₃
Molecular Weight 546.63 g/mol
Primary Use Research chemical for studying the BMPR2 signaling pathway.

Personal Protective Equipment (PPE) and Safety Precautions

A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following PPE recommendations are based on general best practices for handling potent, powdered chemical compounds in a laboratory setting.

Protection Type Specification Rationale
Hand Protection Nitrile glovesProvides a barrier against skin contact.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes or airborne particles.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodMinimizes inhalation of the powdered compound.

General Handling Precautions:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

First Aid Measures

In the absence of a specific SDS, the following are general first aid recommendations.

Exposure Route First Aid Procedure
In case of eye contact Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.
In case of skin contact Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
If inhaled Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
If swallowed Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Storage and Disposal

Action Procedure
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.
Disposal Dispose of contents/container in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service to dispose of this material.

Experimental Protocols

In Vitro Kinase Inhibition Assay for this compound

This protocol is adapted from methodologies used for similar kinase inhibitors.

Objective: To determine the in vitro inhibitory activity of this compound against BMPR2.

Materials:

  • Recombinant human BMPR2 kinase domain

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Substrate (e.g., a generic kinase substrate peptide)

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add the kinase buffer.

  • Add the this compound dilutions to the wells.

  • Add the BMPR2 enzyme to the wells and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit as per the manufacturer's instructions.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

Signaling Pathway and Experimental Workflow Diagrams

BMPR2 Signaling Pathway

The following diagram illustrates the canonical BMPR2 signaling pathway, which is inhibited by this compound. Upon ligand binding, BMPR2 forms a complex with a type I receptor, leading to the phosphorylation of SMAD proteins, which then translocate to the nucleus to regulate gene expression.[1][2]

BMPR2_Signaling_Pathway Ligand BMP Ligand (e.g., BMP2, BMP7) BMPR2 BMPR2 Ligand->BMPR2 Binds ReceptorComplex Active Receptor Complex BMPR2->ReceptorComplex BMPR1 BMPR1 (Type I Receptor) BMPR1->ReceptorComplex pSMAD p-SMAD 1/5/8 ReceptorComplex->pSMAD Phosphorylates SMAD_Complex SMAD Complex pSMAD->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus Translocates to GeneExpression Gene Expression Nucleus->GeneExpression Regulates CDD1115 This compound CDD1115->BMPR2 Inhibits

Caption: Canonical BMPR2 signaling pathway and the point of inhibition by this compound.

Experimental Workflow: In Vitro Kinase Assay

The diagram below outlines the key steps of the in vitro kinase inhibition assay for this compound.

Kinase_Assay_Workflow start Start prep_cdd Prepare this compound Serial Dilutions start->prep_cdd add_reagents Add Kinase Buffer, This compound, and BMPR2 to Plate prep_cdd->add_reagents initiate_reaction Initiate Reaction with ATP/Substrate add_reagents->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction & Measure ADP incubate->stop_reaction read_plate Read Luminescence stop_reaction->read_plate analyze Calculate % Inhibition and IC50 read_plate->analyze end End analyze->end

Caption: Workflow for determining the in vitro inhibitory activity of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.